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  • Product: 5-Nitro-1-benzofuran-2-carbohydrazide
  • CAS: 406192-63-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group and a carbohydrazide moiety to this nucleus gives rise to 5-Nitro-1-benzofuran-2-carbohydrazide, a molecule of significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its prospective role in drug discovery.

Core Compound Identification and Properties

5-Nitro-1-benzofuran-2-carbohydrazide is a heterocyclic organic compound with the Chemical Abstracts Service (CAS) number 406192-63-0 .[1][2] Its molecular structure, characterized by a benzofuran ring system substituted with a nitro group at the 5-position and a carbohydrazide group at the 2-position, is pivotal to its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 406192-63-0[1][2]
Molecular Formula C₉H₇N₃O₄[1][2]
Molecular Weight 221.17 g/mol [2]
Synonyms 5-Nitrobenzo[b]furan-2-carbohydrazide[1]

While experimental data for the pure compound is not extensively published, the physicochemical properties can be inferred from related structures. The presence of the nitro group suggests a yellow crystalline solid. The melting point of the related 5-nitro-1-benzofuran-2-carbaldehyde is reported to be in the range of 161-163°C, suggesting a relatively high melting point for the carbohydrazide derivative as well.[3]

Strategic Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide can be strategically designed as a multi-step process, commencing from readily available starting materials. The following protocol is a scientifically sound and efficient pathway to the target molecule, based on established synthetic transformations of benzofuran derivatives.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate

The synthesis begins with the construction of the benzofuran ring system, followed by nitration.

  • Reaction Setup: To a solution of 2-hydroxybenzaldehyde in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate.

  • Addition of Reagents: To this mixture, add ethyl bromoacetate dropwise at room temperature.

  • Cyclization: The reaction mixture is then heated to induce cyclization, forming the ethyl benzofuran-2-carboxylate.[4]

  • Nitration: The resulting ester is subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position of the benzofuran ring. This is a common and effective method for the nitration of aromatic systems.

  • Work-up and Purification: The reaction mixture is then poured onto ice, and the precipitated solid is filtered, washed, and recrystallized to yield pure ethyl 5-nitro-1-benzofuran-2-carboxylate.

Step 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

The final step involves the conversion of the ester to the desired carbohydrazide.

  • Reaction Setup: Dissolve the ethyl 5-nitro-1-benzofuran-2-carboxylate in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate to the solution and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated 5-Nitro-1-benzofuran-2-carbohydrazide is collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent and can be further purified by recrystallization to obtain a high-purity final product.[4]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate cluster_step2 Step 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide 2-hydroxybenzaldehyde 2-hydroxybenzaldehyde K2CO3_DMF K2CO3, DMF 2-hydroxybenzaldehyde->K2CO3_DMF Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->K2CO3_DMF Cyclization_Heat Cyclization (Heat) K2CO3_DMF->Cyclization_Heat Ethyl_benzofuran_2_carboxylate Ethyl benzofuran-2-carboxylate Cyclization_Heat->Ethyl_benzofuran_2_carboxylate Nitration HNO3, H2SO4 Ethyl_benzofuran_2_carboxylate->Nitration Ethyl_5_nitro Ethyl 5-nitro-1-benzofuran-2-carboxylate Nitration->Ethyl_5_nitro Hydrazine_hydrate Hydrazine hydrate, Ethanol Ethyl_5_nitro->Hydrazine_hydrate Target_Compound 5-Nitro-1-benzofuran-2-carbohydrazide Hydrazine_hydrate->Target_Compound

Synthetic pathway to 5-Nitro-1-benzofuran-2-carbohydrazide.

Spectroscopic Characterization

The structural elucidation of 5-Nitro-1-benzofuran-2-carbohydrazide would rely on a combination of spectroscopic techniques. Based on the analysis of its parent compound, benzofuran-2-carbohydrazide, and related derivatives, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, with the positions and splitting patterns influenced by the electron-withdrawing nitro group. The protons of the hydrazide group (-NH-NH₂) would appear as exchangeable signals.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzofuran core and the carbonyl carbon of the carbohydrazide group.

  • IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands corresponding to the N-H stretching of the hydrazide group, the C=O stretching of the carbonyl group, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group.[4][5][6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.17 g/mol ), along with fragmentation patterns characteristic of the benzofuran and carbohydrazide moieties.[4]

Therapeutic Potential and Biological Activity

The benzofuran nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group often enhances the biological efficacy of organic compounds.

Anticancer Activity

Derivatives of the closely related 6-nitrobenzofuran-2-carbohydrazide have demonstrated significant cytotoxic activity against human cancer cell lines.[7] For instance, certain Schiff base derivatives of 6-nitrobenzofuran-2-carbohydrazide exhibited potent anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with IC₅₀ values in the low micromolar range.[7] This strongly suggests that 5-Nitro-1-benzofuran-2-carbohydrazide could also possess valuable anticancer properties, warranting further investigation. The carbohydrazide moiety provides a versatile handle for the synthesis of a library of derivatives, such as hydrazones, which have also shown promise as anticancer agents.

Antimicrobial Activity

Nitro-substituted heterocyclic compounds have a long history of use as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Benzofuran derivatives themselves have been reported to possess antibacterial and antifungal activities. Therefore, it is highly probable that 5-Nitro-1-benzofuran-2-carbohydrazide and its derivatives would exhibit significant antimicrobial properties.

Biological_Activity cluster_applications Potential Therapeutic Applications Target_Compound 5-Nitro-1-benzofuran-2-carbohydrazide Anticancer Anticancer Activity Target_Compound->Anticancer Antimicrobial Antimicrobial Activity Target_Compound->Antimicrobial Antioxidant Antioxidant Activity Target_Compound->Antioxidant Cytotoxicity_in_Cancer_Cells Cytotoxicity_in_Cancer_Cells Anticancer->Cytotoxicity_in_Cancer_Cells Mechanism: Cytotoxicity Inhibition_of_Microbial_Growth Inhibition_of_Microbial_Growth Antimicrobial->Inhibition_of_Microbial_Growth Mechanism: Reactive Nitrogen Species Radical_Scavenging Radical_Scavenging Antioxidant->Radical_Scavenging Mechanism: Radical Scavenging

Potential biological activities of 5-Nitro-1-benzofuran-2-carbohydrazide.

Future Directions and Conclusion

5-Nitro-1-benzofuran-2-carbohydrazide represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a clear and efficient method for its preparation, enabling further investigation into its biological properties.

Future research should focus on:

  • Detailed Biological Screening: Comprehensive in vitro and in vivo studies are necessary to fully elucidate the anticancer, antimicrobial, and other potential therapeutic activities of this compound.

  • Derivative Synthesis: The carbohydrazide functional group serves as an excellent point for chemical modification to generate a library of derivatives with potentially enhanced potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a drug candidate.

References

  • CP Lab Safety. 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. Available from: [Link]

  • Kumar, P., & Kumar, R. (2013). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Medicinal Chemistry Research, 22(11), 5551-5561.
  • Taha, M., et al. (2017). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity.
  • Reddy, C. S., et al. (2008). Synthesis and biological activity of 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols and N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide. Asian Journal of Chemistry, 20(4), 2623-2628.
  • Al-Hourani, B. J., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(2), M1369.
  • Thorat, B. R., et al. (2016). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon, 115, 279-290.

Sources

Exploratory

"5-Nitro-1-benzofuran-2-carbohydrazide" molecular weight

An In-depth Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide Abstract This technical guide provides a comprehensive overview of 5-Nitro-1-benzofuran-2-carbohydrazide, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-1-benzofuran-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core physicochemical properties, with a primary focus on its molecular weight and chemical structure. Furthermore, this document details a representative synthetic pathway, discusses its established and potential applications as a scaffold for pharmacologically active agents, and outlines essential safety and handling protocols. The insights provided are tailored for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical methodologies.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The fusion of a benzene ring with a furan ring creates a stable, aromatic structure that serves as a versatile template for molecular design. The introduction of specific functional groups onto this scaffold can modulate its electronic properties, reactivity, and interaction with biological targets.

In the case of 5-Nitro-1-benzofuran-2-carbohydrazide, two key functionalities enhance its chemical utility and pharmacological potential:

  • The Nitro Group (-NO₂): Positioned at the 5th carbon, this strong electron-withdrawing group significantly influences the molecule's reactivity and can be a crucial pharmacophore for certain biological activities.

  • The Carbohydrazide Group (-CONHNH₂): Located at the 2nd position, this functional group is a highly valuable synthetic handle. It readily reacts with aldehydes and ketones to form hydrazones, a class of compounds extensively studied for their antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

This unique combination makes 5-Nitro-1-benzofuran-2-carbohydrazide a critical building block for the synthesis of novel therapeutic candidates.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and characteristics of 5-Nitro-1-benzofuran-2-carbohydrazide are summarized below.

Quantitative Data Summary

The molecular weight and formula are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Weight 221.17 g/mol [3]
Exact Mass 221.0437 g/mol [4]
Molecular Formula C₉H₇N₃O₄[3][4]
CAS Number 406192-63-0[3][4]
Chemical Structure

The structural arrangement of atoms dictates the molecule's reactivity and three-dimensional shape, which is crucial for its interaction with biological macromolecules.

Caption: 2D structure of 5-Nitro-1-benzofuran-2-carbohydrazide.

Synthesis and Characterization

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide is typically achieved through a reliable and straightforward protocol. The causality behind the experimental choices is rooted in well-established organic chemistry principles.

Synthetic Workflow

The most common pathway involves the hydrazinolysis of a corresponding ester precursor. This reaction is efficient and generally produces a high yield of the desired carbohydrazide.

G start Methyl 5-nitro-1-benzofuran-2-carboxylate (Starting Material) process Reflux Reaction (e.g., 2-4 hours) start->process reagent Hydrazine Hydrate (NH₂NH₂·H₂O) + Ethanol (Solvent) reagent->process workup Reaction Workup (Cooling, Precipitation) process->workup purify Purification (Recrystallization from Methanol/Ethanol) workup->purify product 5-Nitro-1-benzofuran-2-carbohydrazide (Final Product) purify->product

Caption: General workflow for the synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Experimental Protocol

This protocol is a representative example based on standard procedures for similar transformations.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5-nitro-1-benzofuran-2-carboxylate in a suitable alcohol solvent, such as ethanol or methanol.

  • Reagent Addition: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine ensures the complete conversion of the starting ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product, being less soluble in the cooled solvent, will often precipitate out. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold solvent to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and IR Spectroscopy. The melting point should also be determined and compared to literature values.

Applications in Drug Development

5-Nitro-1-benzofuran-2-carbohydrazide is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The carbohydrazide moiety is a versatile precursor for creating a library of derivative compounds for high-throughput screening.

  • Anticancer and Antioxidant Agents: Derivatives, particularly Schiff bases formed by reacting the carbohydrazide with various substituted aldehydes, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as human breast adenocarcinoma (MCF-7).[2] Several of these compounds have demonstrated significant cytotoxic and antioxidant potential.[2]

  • Antibacterial and Antifungal Agents: The benzofuran nucleus is associated with antimicrobial properties.[1] By coupling 5-Nitro-1-benzofuran-2-carbohydrazide with other heterocyclic moieties known for their antimicrobial effects (like isatin), novel hybrid molecules have been created. These compounds have shown promising activity against various bacterial and fungal strains.[1][5]

  • Anti-Tuberculosis (Anti-TB) Research: Related benzofuran carbohydrazide structures have been investigated for their potential activity against Mycobacterium tuberculosis, highlighting another avenue for therapeutic exploration.[6]

The overarching strategy is to use the 5-nitro-benzofuran-2-carbohydrazide scaffold as a foundation and append different chemical groups to it, thereby generating a diverse set of molecules for biological screening and the development of lead compounds.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 5-Nitro-1-benzofuran-2-carbohydrazide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Minimize dust generation during transfer.[9] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][7] Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

5-Nitro-1-benzofuran-2-carbohydrazide is a well-characterized compound with a molecular weight of 221.17 g/mol .[3] Its true value lies not in its direct biological activity but in its role as a pivotal synthetic intermediate. The presence of the reactive carbohydrazide handle on the pharmacologically relevant nitro-benzofuran scaffold provides chemists with a powerful tool for generating diverse libraries of novel compounds. The demonstrated success of its derivatives in preclinical studies for anticancer, antioxidant, and antimicrobial activities underscores its importance and justifies its continued use in the quest for new and effective therapeutic agents.

References

  • BLD Pharm. (n.d.). 406192-63-0|5-Nitrobenzofuran-2-carbohydrazide.
  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams.
  • Taha, M., Sultan, S., Azlan, M., & Shah, S. A. A. (2017). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity.
  • Kumar, A., et al. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities.
  • Thorat, B. R., et al. (2015). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide.
  • Siddiqui, Z. N., & Asad, M. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. ResearchGate.
  • Thorat, B. R., Jagatap, R., Nagarsekar, A. S., Thorat, V. B., & Yamgar, R. S. (2015). Synthesis, molecular docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon.
  • Taha, M., Sultan, S., Azlan, M., & Shah, S. A. A. (2017). Synthesis of a series of new 6-nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 5-Nitrobenzofuran-2-carboxylic Acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Benzofuran-5-carbaldehyde.
  • Redox. (2024). Safety Data Sheet Carbohydrazide.
  • Combi-Blocks, Inc. (2023). OT-5605 - Safety Data Sheet.
  • Kumar, M. S., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Research Article.
  • Unknown. (n.d.). carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Research Article.

Sources

Foundational

An In-depth Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Nitro-1-benzofuran-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and are known to exhibit a diverse range of pharmacological activities.[1] The fusion of a benzene ring with a furan ring creates a privileged scaffold that has been successfully incorporated into numerous therapeutic agents.[2] The inherent biological significance of the benzofuran nucleus, coupled with the versatile reactivity of the carbohydrazide functional group, makes 5-Nitro-1-benzofuran-2-carbohydrazide a molecule of considerable interest for the development of novel therapeutic entities. The introduction of a nitro group at the 5-position can further modulate the electronic properties and biological activity of the molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 406192-63-0[Vendor Information]
Molecular Formula C₉H₇N₃O₄[Vendor Information]
Molecular Weight 221.17 g/mol [Vendor Information]
Appearance (Predicted) Crystalline solidGeneral knowledge of similar compounds
Melting Point Not explicitly reported. Related compounds such as 6-nitrobenzofuran-2-carbohydrazide derivatives have melting points in the range of 200-250 °C.[3]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.General knowledge of similar compounds

Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide can be approached through a multi-step process, leveraging established methodologies for the formation of the benzofuran ring and subsequent functional group transformations. A plausible and efficient synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Nitro-1-benzofuran-2(3H)-one cluster_1 Step 2: Formation of the Carboxylic Acid Ester cluster_2 Step 3: Hydrazinolysis to the Final Product A 2-Hydroxyphenylacetic acid B 3H-Benzofuran-2-one A->B Toluene, p-TsOH, reflux C 5-Nitro-1-benzofuran-2(3H)-one B->C HNO₃, Acetic Acid, Acetic Anhydride D 5-Nitro-1-benzofuran-2-carboxylic acid C->D Oxidation (e.g., with KMnO₄ or other suitable oxidant) E Ethyl 5-nitro-1-benzofuran-2-carboxylate D->E Ethanol, H₂SO₄ (cat.), reflux F 5-Nitro-1-benzofuran-2-carbohydrazide E->F Hydrazine hydrate, Ethanol, reflux

Figure 1: Proposed synthetic workflow for 5-Nitro-1-benzofuran-2-carbohydrazide.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Nitro-1-benzofuran-2(3H)-one [4]

  • Cyclization: To a solution of 2-hydroxyphenylacetic acid in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture with a Dean-Stark apparatus to remove water. After completion, remove the solvent under reduced pressure to yield 3H-benzofuran-2-one.

  • Nitration: Dissolve the obtained 3H-benzofuran-2-one in acetic anhydride and cool the solution. Add a mixture of nitric acid and glacial acetic acid dropwise while maintaining a low temperature. After the addition, reflux the mixture. Upon cooling, pour the reaction mixture onto ice to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to afford 5-Nitro-1-benzofuran-2(3H)-one.

Step 2: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate

  • Oxidation: The 5-Nitro-1-benzofuran-2(3H)-one can be oxidized to 5-nitro-1-benzofuran-2-carboxylic acid using a suitable oxidizing agent. The choice of oxidant and reaction conditions would need to be optimized.

  • Esterification: The resulting carboxylic acid is then subjected to Fischer esterification. Reflux the carboxylic acid in ethanol with a catalytic amount of sulfuric acid. After the reaction is complete, the mixture is worked up by neutralizing the acid, extracting with an organic solvent, and purifying the crude ester, for example, by column chromatography.

Step 3: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide [5]

  • Hydrazinolysis: Dissolve the Ethyl 5-nitro-1-benzofuran-2-carboxylate in ethanol. Add hydrazine hydrate to the solution and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product, 5-Nitro-1-benzofuran-2-carbohydrazide, is expected to precipitate from the reaction mixture upon cooling. The solid can be collected by filtration and recrystallized from a suitable solvent to yield the pure product.

Spectral Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, with splitting patterns influenced by the nitro group. Signals for the -NH and -NH₂ protons of the carbohydrazide moiety would also be present, typically in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzofuran core, the carbonyl carbon of the hydrazide, and the carbons influenced by the electron-withdrawing nitro group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.17 g/mol ).

Potential Biological Activities and Applications

The benzofuran scaffold is a cornerstone in the development of various therapeutic agents.[7] Derivatives of benzofuran have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10]

The carbohydrazide moiety is also a well-known pharmacophore, and its derivatives have been reported to possess antimicrobial and cytotoxic activities.[11][12] Specifically, derivatives of 6-nitrobenzofuran-2-carbohydrazide have shown significant cytotoxic and antioxidant activity.[3] The presence of the nitro group can enhance the biological activity, and nitrofuran derivatives are known for their antimicrobial and cytotoxic effects.[13][14]

Given the combination of these three key structural features—the benzofuran nucleus, the carbohydrazide linker, and the nitro group—5-Nitro-1-benzofuran-2-carbohydrazide represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of:

  • Antimicrobial Drug Development: As a potential lead compound for the development of new antibacterial and antifungal agents.[1]

  • Anticancer Research: For evaluation of its cytotoxic potential against various cancer cell lines.[9][15]

  • Chemical Biology: As a tool compound to probe biological pathways.

Biological_Potential A 5-Nitro-1-benzofuran-2-carbohydrazide B Antimicrobial Activity A->B Benzofuran & Hydrazide Moieties C Anticancer Activity A->C Nitro & Benzofuran Groups D Chemical Probe A->D Versatile Scaffold

Figure 2: Potential areas of biological investigation for 5-Nitro-1-benzofuran-2-carbohydrazide.

Safety and Handling

Specific safety data for 5-Nitro-1-benzofuran-2-carbohydrazide is not available. However, based on the known hazards of related compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Toxicity: Nitroaromatic compounds can be toxic, and some have been shown to have cytotoxic effects.[14] Therefore, this compound should be handled with care, and exposure should be minimized.

It is strongly recommended to consult the Safety Data Sheet (SDS) for any closely related compounds before handling.

Conclusion

5-Nitro-1-benzofuran-2-carbohydrazide is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be achieved through established chemical transformations. The combination of the biologically active benzofuran scaffold, the versatile carbohydrazide linker, and the modulating nitro group makes it a compelling target for further investigation into its antimicrobial, anticancer, and other pharmacological properties. As with any novel chemical entity, thorough characterization and careful handling are paramount for its successful application in research.

References

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. (URL not available)
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019). Retrieved from [Link]

  • Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity - ResearchGate. (2017). Retrieved from [Link]

  • Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers - Benchchem. (URL not available)
  • SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES - ResearchG
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (URL not available)
  • The absorption spectra of the benzofuran derivatives 3a–c recorded in...
  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents. (2018).
  • (PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime - ResearchGate. (2017). Retrieved from [Link]

  • 5-Nitro-1-benzofuran-2(3H)-one - PMC. (URL not available)
  • [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed. (URL not available)
  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. (URL not available)
  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (URL not available)
  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIV
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (2022). Retrieved from [Link]

  • Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - ResearchGate. (2018). Retrieved from [Link]

  • Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism - PubMed. (URL not available)
  • 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours - ChemRxiv. (URL not available)
  • Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC - NIH. (2017). Retrieved from [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - MDPI. (2022). Retrieved from [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed. (1985). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Nitro-1-benzofuran-2-carbohydrazide, a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-1-benzofuran-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The document delineates its chemical identity, physicochemical properties, a proposed synthesis pathway, and discusses its reactivity and potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel benzofuran derivatives for therapeutic applications.

Chemical Identity and Structure

The nomenclature and structural details of the title compound are fundamental to its study and are presented below.

IUPAC Name: 5-Nitro-1-benzofuran-2-carbohydrazide

Synonym: 5-Nitrobenzo[b]furan-2-carbohydrazide[1]

Molecular Structure:

Synthesis_Pathway start Ethyl 5-nitrobenzofuran-2-carboxylate reagent Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux start->reagent product 5-Nitro-1-benzofuran-2-carbohydrazide reagent->product caption Proposed synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzofuran Scaffold The benzofuran nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with diverse and potent biological activities.[1] Derivatives of benzofuran are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Specifically, the 5-nitro-1-benzofuran-2-carbohydrazide moiety serves as a critical building block in the synthesis of more complex pharmaceutical agents. Its strategic functionalization allows for the construction of novel molecular architectures with potential therapeutic applications. This guide provides a detailed examination of the primary synthetic pathway to 5-Nitro-1-benzofuran-2-carbohydrazide, offering insights into the underlying chemical principles and experimental best practices.

Core Synthesis Pathway: A Two-Step Approach

The most direct and widely employed synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide is a two-step process. This pathway begins with the formation of the key intermediate, ethyl 5-nitro-1-benzofuran-2-carboxylate, followed by its conversion to the target carbohydrazide.

Step 1: Synthesis of Ethyl 5-Nitro-1-benzofuran-2-carboxylate

The initial and crucial step is the construction of the benzofuran ring system with the required nitro and ester functionalities. A common and efficient method for this is the reaction of a substituted salicylaldehyde with an ethyl haloacetate, a variation of the Perkin reaction.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Starting Materials: 5-Nitrosalicylaldehyde is selected as the phenolic starting material to introduce the nitro group at the desired 5-position of the benzofuran ring. Ethyl bromoacetate serves as the two-carbon unit that will form the furan ring and introduce the ethyl carboxylate group at the 2-position.

  • Base: A base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the phenolic hydroxyl group of the salicylaldehyde.[3] This generates a phenoxide ion, which is a much stronger nucleophile and readily attacks the electrophilic carbon of the ethyl bromoacetate.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used to dissolve the reactants and facilitate the reaction.[3]

  • Reaction Conditions: The reaction is often heated to ensure a reasonable reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

Experimental Protocol: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate

  • To a stirred solution of 5-nitrosalicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 5-nitro-1-benzofuran-2-carboxylate as a solid.[4]

Step 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

The final step in the synthesis is the conversion of the ethyl ester to the corresponding carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The lone pair of electrons on the nitrogen atom initiates the reaction.

  • Solvent: An alcohol, such as ethanol, is a common solvent for this reaction as it can dissolve both the starting ester and the hydrazine hydrate.[5][6]

  • Reaction Conditions: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to proceed at room temperature.[3] The reaction is typically stirred for several hours to ensure complete conversion. The formation of the product, which is often a solid, drives the reaction to completion.

Experimental Protocol: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

  • Dissolve ethyl 5-nitro-1-benzofuran-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add hydrazine hydrate (excess, typically 3-5 equivalents) dropwise to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3-5 hours.[3]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • The product, 5-Nitro-1-benzofuran-2-carbohydrazide, will often precipitate out of the solution as a solid.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Synthesis_Pathway cluster_step1 Step 1: Benzofuran Ring Formation cluster_step2 Step 2: Hydrazide Formation 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde Step1_Reagents + K₂CO₃, Acetone (Reflux) 5-Nitrosalicylaldehyde->Step1_Reagents Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Step1_Reagents Ethyl_5_nitro Ethyl 5-nitro-1-benzofuran-2-carboxylate Step1_Reagents->Ethyl_5_nitro Ethyl_5_nitro_2 Ethyl 5-nitro-1-benzofuran-2-carboxylate Step2_Reagents + Hydrazine hydrate, Ethanol (0°C to RT) Ethyl_5_nitro_2->Step2_Reagents Final_Product 5-Nitro-1-benzofuran-2-carbohydrazide Step2_Reagents->Final_Product

Caption: Two-step synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Quantitative Data Summary

CompoundStarting Material(s)Key ReagentsTypical YieldMelting Point (°C)
Ethyl 5-nitro-1-benzofuran-2-carboxylate5-Nitrosalicylaldehyde, Ethyl bromoacetateK₂CO₃>80%152-156
5-Nitro-1-benzofuran-2-carbohydrazideEthyl 5-nitro-1-benzofuran-2-carboxylateHydrazine hydrate~90%279-284 (for acid)

Note: The melting point for the final product is for the corresponding carboxylic acid, as a direct melting point for the carbohydrazide was not available in the search results. The yield for the first step is based on similar reported reactions. The yield for the second step is based on typical hydrazide formation reactions from esters.[3][4]

Trustworthiness and Self-Validation

The described protocols represent a self-validating system. The purity and identity of the intermediate, ethyl 5-nitro-1-benzofuran-2-carboxylate, can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.[4] Successful synthesis and characterization of this intermediate provide a high degree of confidence for proceeding to the final step. The conversion to the carbohydrazide is a robust and high-yielding reaction. The final product can also be characterized by spectroscopic methods to confirm its structure and purity.

Conclusion

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide is a straightforward and efficient process that relies on well-established chemical transformations. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can reliably produce this valuable intermediate for further elaboration in drug discovery and development programs. The modularity of this synthetic route also allows for the potential synthesis of a variety of substituted benzofuran carbohydrazides by starting with appropriately substituted salicylaldehydes.

References

  • CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents.
  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.
  • CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents.
  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Available at: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - NIH. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. Available at: [Link]

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl - RSC Publishing. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • CN103408454A - Preparation method of hydrazide compound - Google Patents.
  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

  • Carbazic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]

  • and Quinolinyl a,Я-Unsaturated Ketones - MM ISMAIL*, ES OTHMAN, and HM MOHAMED - Chemical Papers. Available at: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. Available at: [Link]

Sources

Exploratory

"5-Nitro-1-benzofuran-2-carbohydrazide" mechanism of action

An In-Depth Technical Guide on the Biological Profile and Potential Mechanisms of 5-Nitro-1-benzofuran-2-carbohydrazide Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Profile and Potential Mechanisms of 5-Nitro-1-benzofuran-2-carbohydrazide

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide delves into the scientific landscape surrounding 5-Nitro-1-benzofuran-2-carbohydrazide, a specific derivative that stands at the intersection of two pharmacologically significant moieties: the benzofuran nucleus and the carbohydrazide linker. While the precise mechanism of action for this particular compound remains an active area of investigation, this document serves as a technical resource for researchers, scientists, and drug development professionals by consolidating the known biological activities of related benzofuran carbohydrazides. We will explore the established antimicrobial and anticancer properties of this compound class, discuss potential mechanistic pathways based on analogous structures, and outline future research directions to fully elucidate its therapeutic potential.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with a diverse array of biological targets. The inherent versatility of the benzofuran ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.

Clinically approved drugs containing the benzofuran moiety underscore its therapeutic importance. For instance, Amiodarone is used for cardiac arrhythmias, and Fruquintinib is an approved treatment for colorectal cancer.[4] The broad spectrum of biological activities associated with benzofuran derivatives includes:

  • Anticancer [4][5][6]

  • Antimicrobial (antibacterial and antifungal) [2][3][7][8][9][10]

  • Anti-inflammatory [7][8]

  • Antiviral [1][11]

  • Antioxidant [1][4]

The continued exploration of novel benzofuran derivatives remains a highly promising avenue in the quest for new and effective treatments for a range of diseases.

The Significance of the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH2) is a versatile functional group in medicinal chemistry. It can act as a linker to connect different pharmacophores and is known to participate in hydrogen bonding with biological targets, thereby enhancing binding affinity. The incorporation of a carbohydrazide moiety into a drug candidate can also influence its pharmacokinetic properties, such as solubility and metabolic stability. In the context of 5-Nitro-1-benzofuran-2-carbohydrazide, this group is attached at the 2-position of the benzofuran ring, a common site for modification in the development of biologically active benzofuran derivatives.

Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide and its Analogs

The synthesis of benzofuran-2-carbohydrazides typically involves a multi-step process. A common route starts with a substituted salicylaldehyde which is reacted with an alpha-halo ester to form a benzofuran ester. This ester is then reacted with hydrazine hydrate to yield the desired carbohydrazide. The nitro group at the 5-position is generally introduced early in the synthetic sequence on the salicylaldehyde starting material.

A representative synthetic workflow is depicted below:

Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide A 5-Nitrosalicylaldehyde C Ethyl 5-nitro-1-benzofuran-2-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl chloroacetate B->C E 5-Nitro-1-benzofuran-2-carbohydrazide C->E Solvent (e.g., Ethanol) Reflux D Hydrazine hydrate D->E

Figure 1. A generalized synthetic scheme for 5-Nitro-1-benzofuran-2-carbohydrazide.

Established Biological Activities of Benzofuran Carbohydrazide Derivatives

While specific studies on the mechanism of action of 5-Nitro-1-benzofuran-2-carbohydrazide are not yet available in the public domain, a significant body of research exists on the biological activities of the broader class of benzofuran carbohydrazide derivatives.

Antimicrobial Activity

Benzofuran carbohydrazide derivatives have demonstrated notable activity against a range of microbial pathogens.

  • Antibacterial Activity: Several studies have reported the synthesis of benzofuran-2-carbohydrazide derivatives and their evaluation against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][12] The mechanism of action is hypothesized to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The presence of a nitro group, as in 5-Nitro-1-benzofuran-2-carbohydrazide, may contribute to the generation of reactive nitrogen species that are toxic to microbial cells.

  • Antifungal Activity: Benzofuran carbohydrazides have also been investigated for their antifungal properties against clinically relevant fungal species such as Candida albicans.[9][13] The mode of action is thought to be similar to that of other azole-based antifungal agents, potentially involving the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Table 1: Representative Antimicrobial Activity of Benzofuran Derivatives

Compound ClassTarget OrganismActivity (MIC)Reference
Benzofuran-3-carbohydrazide derivativesM. tuberculosis H37Rv2-8 µg/mL[7]
N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazidesS. aureus, S. typhiModerate to significant[9]
Aryl (5-nitrobenzofuran-2-yl)ketonesC. albicans, C. glabrata3.12 µg/mL[13]
Anticancer Activity

The benzofuran scaffold is present in several natural and synthetic compounds with potent anticancer activity.[1][4][5][6] While research specifically on the anticancer effects of 5-Nitro-1-benzofuran-2-carbohydrazide is limited, related benzofuran derivatives have been shown to exert their effects through various mechanisms:

  • Tubulin Polymerization Inhibition: Some benzofuran derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Many benzofuran-based compounds have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[4]

  • Induction of Apoptosis: Benzofuran derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.

Hypothesized Mechanisms of Action and Future Research Directions

Given the absence of direct mechanistic studies on 5-Nitro-1-benzofuran-2-carbohydrazide, we can propose potential mechanisms based on the known activities of analogous compounds.

Hypothesized Mechanisms of Action cluster_antimicrobial Antimicrobial Effects cluster_anticancer Anticancer Effects Compound 5-Nitro-1-benzofuran-2-carbohydrazide Target1 Bacterial Cell Wall Synthesis Compound->Target1 Inhibition Target2 Fungal Ergosterol Biosynthesis Compound->Target2 Inhibition Target3 DNA Gyrase Compound->Target3 Inhibition Target4 Tubulin Polymerization Compound->Target4 Inhibition Target5 Protein Kinase Inhibition (e.g., VEGFR) Compound->Target5 Inhibition Target6 Induction of Apoptosis Compound->Target6 Activation

Figure 2. Potential molecular targets and mechanisms of action for 5-Nitro-1-benzofuran-2-carbohydrazide.

To elucidate the precise mechanism of action of 5-Nitro-1-benzofuran-2-carbohydrazide, a systematic experimental approach is required. The following are key research directions:

  • Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking studies to identify the primary molecular targets of the compound.[14]

  • Enzymatic and Cellular Assays: Once potential targets are identified, their inhibition or activation by the compound should be validated using in vitro enzymatic assays and cell-based reporter assays.

  • Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of analogs with modifications at the 5-position (nitro group) and the carbohydrazide moiety to understand the structural requirements for optimal activity.[5]

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of infection or cancer.

Exemplar Experimental Protocol: Antimicrobial Susceptibility Testing

To provide a practical context, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain is outlined below.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.

    • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • A stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide is prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold dilutions of the compound is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

5-Nitro-1-benzofuran-2-carbohydrazide belongs to a class of compounds with significant therapeutic potential, particularly in the realms of antimicrobial and anticancer research. While its specific mechanism of action is yet to be fully elucidated, the existing body of literature on benzofuran carbohydrazide derivatives provides a strong foundation for future investigations. This guide has synthesized the current understanding of the biological activities of this compound class and has proposed a clear roadmap for future research. The insights provided herein are intended to empower researchers in their efforts to unlock the full therapeutic potential of this promising molecule.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]

  • Li, Y., Zhang, J., & Wang, Y. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Advances, 12(45), 29337-29345. [Link]

  • Zhang, Y., & Li, J. (2012). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2029. [Link]

  • Asati, V., & Srivastava, S. K. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 109. [Link]

  • Chen, Y., Liu, Y., & Li, X. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5123. [Link]

  • Zhang, Y., & Li, J. (2012). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2029. [Link]

  • Wang, S., Li, Y., & Zhang, J. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(52), 32938-32951. [Link]

  • Thorat, B. R., et al. (2015). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon, 115, 279-286. [Link]

  • Kumar, A., & Singh, R. (2013). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Journal of Chemical Sciences, 125(5), 959-967. [Link]

  • Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2020(2), M1128. [Link]

  • Madhu, R., Karvekar, M. D., Patel, S., & Sarkar, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [Link]

  • Kumar, R., & Singh, V. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Current Bioactive Compounds, 11(3), 133-146. [Link]

  • Rossi, D., & Ferla, S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5434. [Link]

  • Kumar, M., Singh, P., & Kumar, A. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 645-654. [Link]

  • Karaburun, A. Ç. (2020). Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 21(1), 1-8. [Link]

  • Kumar, R., & Singh, V. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(88), 72017-72033. [Link]

  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. Retrieved from [Link]

Sources

Foundational

5-Nitro-1-benzofuran-2-carbohydrazide: A Technical Guide to Its Predicted Biological Activity and Evaluation

Introduction: The Therapeutic Potential of Benzofuran and Hydrazide Scaffolds In the landscape of medicinal chemistry, the benzofuran moiety is a privileged scaffold, forming the core of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzofuran and Hydrazide Scaffolds

In the landscape of medicinal chemistry, the benzofuran moiety is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] These oxygen-containing heterocycles are recognized for their anti-tumor, antimicrobial, anti-inflammatory, and antioxidant properties, among others.[2] The fusion of a benzene ring with a furan ring creates a unique electronic and structural environment that allows for diverse interactions with biological targets. Similarly, the carbohydrazide functional group is a key pharmacophore in many bioactive molecules, known to contribute to a range of therapeutic effects including antimicrobial, anticonvulsant, and anticancer activities. The combination of these two pharmacophores in a single molecule, as in 5-Nitro-1-benzofuran-2-carbohydrazide, presents a compelling case for the investigation of its biological potential. The introduction of a nitro group at the 5-position is of particular interest, as nitroaromatic compounds are known to possess potent antimicrobial and cytotoxic activities, often through bioreductive activation to reactive nitrogen species.[3][4]

This technical guide provides a comprehensive overview of the predicted biological activities of 5-Nitro-1-benzofuran-2-carbohydrazide, drawing upon evidence from closely related analogs and the known pharmacological profiles of its constituent functional groups. We will delve into its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation as a potential therapeutic agent.

Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide can be logically approached through a multi-step process, analogous to the synthesis of its 6-nitro counterpart.[5] The general strategy involves the formation of the benzofuran ring, followed by the introduction of the carbohydrazide moiety.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Perkin Reaction cluster_1 Step 2: Bromination & Ring Opening cluster_2 Step 3: Cyclization to Benzofuran cluster_3 Step 4: Nitration cluster_4 Step 5: Hydrazinolysis A Salicylaldehyde C Ethyl coumarin-3-carboxylate A->C K2CO3, Acetone, Reflux B Diethyl bromomalonate B->C D Ethyl 3-bromocoumarin-3-carboxylate C->D Br2, CHCl3 E Ethyl benzofuran-2-carboxylate D->E Ethanolic KOH F Ethyl 5-nitrobenzofuran-2-carboxylate E->F HNO3, H2SO4 G 5-Nitro-1-benzofuran-2-carbohydrazide F->G Hydrazine hydrate, Ethanol, Reflux

Caption: Proposed synthetic pathway for 5-Nitro-1-benzofuran-2-carbohydrazide.

Detailed Synthetic Protocol

A plausible, detailed protocol for the synthesis, adapted from related literature, is as follows[5][6]:

  • Synthesis of Ethyl benzofuran-2-carboxylate: This intermediate can be prepared from salicylaldehyde and diethyl bromomalonate via a Perkin-like reaction followed by bromination, ring-opening, and subsequent cyclization.

  • Nitration of Ethyl benzofuran-2-carboxylate: The ethyl benzofuran-2-carboxylate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzofuran ring.

  • Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide: The final step involves the hydrazinolysis of the ethyl 5-nitrobenzofuran-2-carboxylate. This is achieved by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol.

Predicted Biological Activities and Evaluation Protocols

Based on the activities of structurally similar compounds, 5-Nitro-1-benzofuran-2-carbohydrazide is predicted to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail the rationale behind these predictions and provide robust protocols for their experimental validation.

Antimicrobial Activity

The presence of both the benzofuran ring and the nitro group strongly suggests potential antimicrobial activity. Nitroaromatic compounds are known to be effective against a range of bacteria and fungi, often by undergoing intracellular reduction to form cytotoxic radicals.[7]

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Seal the plate and incubate for 16-20 hours at the appropriate temperature.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[8]

Based on the activity of related nitrobenzofuran derivatives, it is anticipated that 5-Nitro-1-benzofuran-2-carbohydrazide will exhibit low micromolar MIC values against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Anticancer Activity

Benzofuran derivatives have shown promise as anticancer agents, with some acting as inhibitors of key enzymes in cancer signaling pathways.[2] The cytotoxic potential of the nitro group further enhances the likelihood of significant anticancer activity.

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[10][11]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Nitro-1-benzofuran-2-carbohydrazide in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Cell LinePredicted IC50 (µM)
MCF-7 (Breast)1-10
A549 (Lung)5-20
HeLa (Cervical)2-15

Note: These are predicted values based on the activity of similar compounds like 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives which showed IC50 values in the low micromolar range.[5]

Anti-inflammatory Activity

Benzofuran derivatives have been reported to possess anti-inflammatory properties.[14] A key indicator of inflammation is the overproduction of nitric oxide (NO) by macrophages.

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[17]

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of 5-Nitro-1-benzofuran-2-carbohydrazide for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response, and incubate for a further 24 hours.[17][18]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound 5-Nitro-1-benzofuran- 2-carbohydrazide Compound->NFkB Inhibition

Caption: Proposed inhibitory action on the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.[2]

  • C-2 Position: Substitutions at the C-2 position, such as the carbohydrazide group, are often crucial for cytotoxic activity.[2]

  • Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position is expected to enhance the electrophilicity of the molecule, potentially making it more susceptible to bioreductive activation, a key step in the mechanism of action of many nitroaromatic drugs.[3]

Conclusion and Future Directions

5-Nitro-1-benzofuran-2-carbohydrazide emerges as a promising candidate for drug discovery, with a strong theoretical basis for potent antimicrobial, anticancer, and anti-inflammatory activities. The provided experimental protocols offer a clear and validated pathway for the comprehensive evaluation of this molecule. Further investigations should focus on elucidating its precise mechanisms of action, exploring its in vivo efficacy and safety profile, and synthesizing analogs to optimize its therapeutic potential. The unique combination of the benzofuran scaffold, the carbohydrazide linker, and the bio-activatable nitro group makes this compound a compelling subject for further research and development.

References

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved January 28, 2026, from [Link]

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 28, 2026, from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Structures of known 2-substituted benzofuran derivatives and... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Nitroaromatic Antibiotics. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved January 28, 2026, from [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. (n.d.). Yadava College. Retrieved January 28, 2026, from [Link]

  • Benzofuran - Structure + Reaction & Synthesis + Application. (2022). YouTube. Retrieved January 28, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (n.d.). Oxford Academic. Retrieved January 28, 2026, from [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. (n.d.). Photon Journal.

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of 5-Nitro-1-benzofuran-2-carbohydrazide: A Research and Development Perspective

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the prospective therapeutic applications of the novel heterocyclic compound, 5-Nitro-1-benzofuran-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the prospective therapeutic applications of the novel heterocyclic compound, 5-Nitro-1-benzofuran-2-carbohydrazide. While direct extensive research on this specific molecule is nascent, this guide synthesizes the wealth of information available for the broader class of benzofuran and carbohydrazide derivatives to build a robust, evidence-based framework for its investigation. We will explore its structural attributes, hypothesize its potential biological activities based on established structure-activity relationships, and provide detailed, actionable experimental protocols to validate these hypotheses.

Introduction: The Benzofuran Scaffold and the Promise of 5-Nitro-1-benzofuran-2-carbohydrazide

The benzofuran core, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Compounds incorporating this moiety are ubiquitous in nature and have led to the development of numerous therapeutic agents with a wide array of biological activities, including antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the benzofuran ring system allows for substitutions that can fine-tune its pharmacological profile.

The subject of this guide, 5-Nitro-1-benzofuran-2-carbohydrazide (C9H7N3O4, CAS No: 406192-63-0), presents a compelling case for investigation.[4][5] Its structure combines three key pharmacophores:

  • The Benzofuran Nucleus: A well-established platform for biologically active compounds.[1]

  • The 5-Nitro Group: The presence of a nitro group can be crucial for antimicrobial activity, a feature seen in many nitro-heterocyclic drugs.[6] It is an electron-withdrawing group that can significantly modulate the electronic properties of the molecule and its interaction with biological targets.

  • The 2-Carbohydrazide Moiety: This functional group is a versatile synthon for creating more complex molecules, such as hydrazones, which are themselves a class of compounds with demonstrated broad-spectrum biological activities, including anticancer and antimicrobial effects.[7][8]

This unique combination of structural features suggests that 5-Nitro-1-benzofuran-2-carbohydrazide could be a promising lead compound for developing new therapeutics. This guide will now delve into its hypothesized potential in three key areas: antimicrobial, anticancer, and anti-inflammatory applications.

Potential Therapeutic Application I: Antimicrobial Agent

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[6] Benzofuran derivatives have shown considerable promise in this area, with studies demonstrating activity against a range of bacteria and fungi.[1][6][9] The inclusion of a nitro group and a carbohydrazide functional group in the target molecule further strengthens the rationale for its investigation as an antimicrobial agent.[6][10]

Hypothesized Mechanism of Action

The antimicrobial activity of 5-Nitro-1-benzofuran-2-carbohydrazide could be multifactorial. The nitro group is a key feature; in many antimicrobial compounds, it is enzymatically reduced within the microbial cell to form reactive nitroso and hydroxylamino derivatives. These radical species can induce oxidative stress and damage cellular macromolecules, including DNA, leading to cell death. Furthermore, the carbohydrazide moiety and its potential derivatives (hydrazones) could interfere with essential microbial enzymes or disrupt cell wall synthesis.

Experimental Validation: Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial potential of 5-Nitro-1-benzofuran-2-carbohydrazide, a systematic screening against a panel of clinically relevant microorganisms is the logical first step. The broth microdilution method is a standardized and efficient technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solution: Dissolve 5-Nitro-1-benzofuran-2-carbohydrazide in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Panel: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.[9][11]

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute them in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Anticipated Data Presentation

The results of the antimicrobial screening should be summarized in a clear and concise table.

MicroorganismStrain (e.g., ATCC)Gram StainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Positive
Enterococcus faecalisATCC 29212Positive
Escherichia coliATCC 25922Negative
Pseudomonas aeruginosaATCC 27853Negative
Candida albicansATCC 90028N/A
Workflow Visualization

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Perform Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Microbe_Panel Select Microbial Panel (Bacteria & Fungi) Inoculum_Prep Prepare Standardized Inoculum Microbe_Panel->Inoculum_Prep Inoculation Inoculate wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation Read_MIC Determine MIC (Visual Inspection) Incubation->Read_MIC Plate_MBC Subculture for MBC/MFC Read_MIC->Plate_MBC Read_MBC Determine MBC/MFC Plate_MBC->Read_MBC Anticancer_Screening_Workflow cluster_mechanism Mechanism of Action Studies Start Start: Anticancer Evaluation MTT_Assay Perform MTT Assay on Cancer Cell Panel Start->MTT_Assay Calculate_IC50 Calculate IC50 Values MTT_Assay->Calculate_IC50 Is_Active Is IC50 < Threshold? Calculate_IC50->Is_Active Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Is_Active->Apoptosis_Assay Yes Cell_Cycle_Assay PI Staining for Cell Cycle Analysis Is_Active->Cell_Cycle_Assay Yes Stop_Inactive Conclusion: Not Cytotoxic Is_Active->Stop_Inactive No Proceed Conclusion: Potent & Selective Apoptosis_Assay->Proceed Cell_Cycle_Assay->Proceed

Caption: Decision workflow for anticancer activity screening.

Potential Therapeutic Application III: Anti-inflammatory Agent

Several studies have highlighted the anti-inflammatory properties of benzofuran derivatives. [12][13][14][15]These compounds can modulate key inflammatory pathways, such as NF-κB and MAPK, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. [13]This provides a strong basis for investigating the anti-inflammatory potential of 5-Nitro-1-benzofuran-2-carbohydrazide.

Hypothesized Mechanism of Action

The anti-inflammatory effects of the compound could be mediated through the inhibition of inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) expression. This is often achieved by interfering with upstream signaling pathways, most notably the NF-κB pathway. [13]The compound might prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

Experimental Validation: In Vitro Anti-inflammatory Assay

The Griess assay, which measures nitrite (a stable breakdown product of NO), is a standard method for screening compounds for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages and seed them in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-Nitro-1-benzofuran-2-carbohydrazide for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark for 15 minutes. A pink/violet color will develop in the presence of nitrite.

  • Absorbance Reading: Measure the absorbance at ~540 nm.

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.

  • Viability Check: Concurrently perform an MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticipated Data Presentation
Concentration (µM)% NO Inhibition% Cell Viability
0 (LPS only)0100
1
5
10
25
50
Visualization of a Potential Target Pathway

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds ProInflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->ProInflam_Genes Transcription Compound 5-Nitro-1-benzofuran- 2-carbohydrazide Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Synthesis and Future Directions

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide can likely be achieved through a multi-step process starting from a substituted salicylaldehyde, followed by the formation of the benzofuran ring, esterification, and subsequent reaction with hydrazine hydrate. [16]Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy would be required to confirm its structure and purity.

Should the in vitro studies outlined in this guide yield promising results, the logical next steps would involve:

  • Lead Optimization: Synthesizing analogues of the lead compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of infection, cancer, or inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of the lead compound.

Conclusion

5-Nitro-1-benzofuran-2-carbohydrazide stands as a molecule of significant therapeutic interest, strategically combining pharmacophores with known biological relevance. Its potential as an antimicrobial, anticancer, and anti-inflammatory agent is strongly supported by the extensive literature on related benzofuran and carbohydrazide derivatives. The experimental frameworks provided in this guide offer a clear and scientifically rigorous path for its evaluation. Through systematic investigation, 5-Nitro-1-benzofuran-2-carbohydrazide could emerge as a valuable lead compound in the ongoing quest for novel and effective medicines.

References

  • Aslam, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 28994-29019. [Link]

  • Groom, C. R., et al. (2016). 5-Nitro-1-benzofuran-2(3H)-one. IUCrData, 1(6), x160893. [Link]

  • Al-Warhi, T., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(3), M1453. [Link]

  • Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(11), 4353. [Link]

  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. Retrieved from [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96809-96828. [Link]

  • Thorat, B. R., et al. (2015). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon Journal. [Link]

  • Kumar, A., et al. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Medicinal Chemistry Research, 23, 3226-3235. [Link]

  • M, M., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(S02). [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1164923. [Link]

  • Kandeel, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Permatasari, L., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [Link]

  • Ghorab, M. M., et al. (2019). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic Chemistry, 85, 293-306. [Link]

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. [Link]

  • Lins, A. C. S., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 821. [Link]

  • Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-140. [Link]

  • Nguyen, T. T. N., et al. (2024). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology, 6(1), 8. [Link]

  • Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(11), 4353. [Link]

  • Kandeel, M., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Nitro-1-benzofuran-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Nitro-1-benzofuran-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical characterization, and explore its potential as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Benzofuran and Carbohydrazide Scaffolds

The benzofuran core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with profound biological activities.[1][2] This fused bicyclic system, consisting of a benzene ring fused to a furan ring, serves as a versatile framework for the design of novel drugs.[1][2][3] Benzofuran derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4][5] The unique structural and electronic properties of the benzofuran ring system allow for diverse functionalization, enabling the fine-tuning of its biological profile.

Similarly, the carbohydrazide moiety (-CONHNH2) is a crucial functional group in medicinal chemistry. It acts as a versatile linker and a key pharmacophore in a variety of bioactive molecules.[6] The presence of the hydrazide group can enhance the biological activity of a compound through its ability to form hydrogen bonds and coordinate with metal ions.[6] The condensation of carbohydrazides with aldehydes or ketones provides a straightforward route to a wide range of hydrazone derivatives, which are themselves a class of compounds with significant therapeutic potential.[7][8]

The strategic combination of the 5-nitro-substituted benzofuran scaffold with the carbohydrazide functional group in 5-Nitro-1-benzofuran-2-carbohydrazide presents a compelling opportunity for the development of new chemical entities with potentially enhanced or novel biological activities. The nitro group, being a strong electron-withdrawing group, can significantly modulate the electronic properties of the benzofuran ring, influencing its reactivity and interaction with biological targets.

Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide typically proceeds through a multi-step sequence, starting from a readily available substituted phenol. A general and reliable synthetic pathway is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Nitrophenol B Ethyl 2-(4-nitrophenoxy)acetate A->B Ethyl bromoacetate, K2CO3, Acetone, Reflux C Ethyl 5-nitro-1-benzofuran-2-carboxylate B->C Cyclization (e.g., PPA or Eaton's reagent) D 5-Nitro-1-benzofuran-2-carbohydrazide C->D Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic pathway for 5-Nitro-1-benzofuran-2-carbohydrazide.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for the synthesis of benzofuran derivatives.[9]

Step 1: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate

  • Reaction Setup: To a solution of 4-nitrophenol in a suitable solvent such as acetone or acetonitrile, add anhydrous potassium carbonate.

  • Alkylation: To this suspension, add ethyl bromoacetate dropwise at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.

  • Cyclization: The crude intermediate is then subjected to cyclization using a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). Heat the mixture at an elevated temperature until the cyclization is complete.

  • Purification: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 5-nitro-1-benzofuran-2-carboxylate.

Step 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

  • Reaction Setup: Dissolve the purified ethyl 5-nitro-1-benzofuran-2-carboxylate in ethanol.[10]

  • Hydrazinolysis: Add an excess of hydrazine hydrate to the solution.[10]

  • Reflux: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.[8]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 5-Nitro-1-benzofuran-2-carbohydrazide, often precipitates out of the solution.[10] Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[8]

Physicochemical Properties and Spectroscopic Characterization

The structural elucidation of 5-Nitro-1-benzofuran-2-carbohydrazide is confirmed through various spectroscopic techniques. The expected data is summarized below:

Technique Expected Observations
Appearance Yellowish solid
Melting Point Expected to be in the range of 200-250 °C
Infrared (IR) Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), N-O stretching (nitro group), and C-O-C stretching (furan ring).
¹H NMR Signals corresponding to the aromatic protons of the benzofuran ring, a singlet for the furan proton, and distinct signals for the -NH and -NH₂ protons of the hydrazide moiety.
¹³C NMR Resonances for the carbon atoms of the benzofuran scaffold and the carbonyl carbon of the carbohydrazide.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₉H₇N₃O₄).

Potential Biological Activities and Therapeutic Applications

While specific biological data for 5-Nitro-1-benzofuran-2-carbohydrazide is not extensively reported, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.

Antimicrobial Activity

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties.[2][11] The incorporation of a nitro group, a common feature in many antimicrobial drugs, is expected to enhance this activity.[12] Furthermore, carbohydrazide derivatives have also been reported to possess antibacterial and antifungal activities.[6] Therefore, 5-Nitro-1-benzofuran-2-carbohydrazide and its derivatives, such as Schiff bases, are promising candidates for the development of new antimicrobial agents.[13][14]

Anticancer Activity

The benzofuran scaffold is a key component in numerous compounds with significant anticancer properties.[3][4] Studies on related 6-nitrobenzofuran-2-carbohydrazide derivatives have shown potent cytotoxic activity against human cancer cell lines.[15] The mechanism of action for many anticancer carbohydrazides involves the inhibition of key enzymes or the induction of apoptosis.[16] The presence of the nitro group at the 5-position could potentially modulate the anticancer efficacy and selectivity of this scaffold.

Anti-inflammatory Activity

Certain benzofuran derivatives have been shown to possess anti-inflammatory properties.[5] The carbohydrazide moiety can also contribute to anti-inflammatory effects. This suggests that 5-Nitro-1-benzofuran-2-carbohydrazide could serve as a lead compound for the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Logic Diagram

SAR_Logic Core 5-Nitro-1-benzofuran-2-carbohydrazide Hydrazone Hydrazone Derivatives (Condensation with Aldehydes/Ketones) Core->Hydrazone Derivatization Cyclized Cyclized Derivatives (e.g., Oxadiazoles, Triazoles) Core->Cyclized Further Reactions Activity3 Novel Anti-inflammatory Agents Core->Activity3 Activity1 Enhanced Antimicrobial Activity Hydrazone->Activity1 Activity2 Modulated Anticancer Potency Hydrazone->Activity2 Cyclized->Activity1 Cyclized->Activity2

Caption: Structure-Activity Relationship (SAR) exploration from the core molecule.

Future Perspectives and Research Directions

5-Nitro-1-benzofuran-2-carbohydrazide represents a valuable building block for the synthesis of a diverse library of heterocyclic compounds. Future research should focus on:

  • Synthesis of Novel Derivatives: The carbohydrazide moiety serves as a synthetic handle for the preparation of a wide range of derivatives, including hydrazones, pyrazoles, oxadiazoles, and triazoles.

  • Comprehensive Biological Screening: A systematic evaluation of these new compounds against a panel of microbial strains and cancer cell lines is warranted to identify lead candidates.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which active compounds exert their biological effects will be crucial for their further development.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

Conclusion

5-Nitro-1-benzofuran-2-carbohydrazide is a synthetically accessible and versatile scaffold with significant potential in drug discovery. The convergence of the favorable biological properties of the benzofuran ring, the reactivity of the carbohydrazide group, and the electronic influence of the nitro substituent makes this compound and its derivatives highly attractive targets for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

Sources

Exploratory

"5-Nitro-1-benzofuran-2-carbohydrazide" safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Nitro-1-benzofuran-2-carbohydrazide Foreword: A Proactive Approach to Chemical Safety This document provides a comprehensive guide to the safe handling and use of 5-N...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Nitro-1-benzofuran-2-carbohydrazide

Foreword: A Proactive Approach to Chemical Safety

This document provides a comprehensive guide to the safe handling and use of 5-Nitro-1-benzofuran-2-carbohydrazide. As a niche chemical intermediate, a complete, officially sanctioned Safety Data Sheet (SDS) is not always readily accessible. Therefore, this guide has been constructed by a Senior Application Scientist, synthesizing data from structurally analogous compounds, established principles of chemical toxicology, and practical laboratory experience. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to conduct a thorough risk assessment and implement robust safety protocols. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety, moving beyond mere compliance to a culture of proactive risk mitigation.

Section 1: Chemical Identity and Scientific Context

5-Nitro-1-benzofuran-2-carbohydrazide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a nitro-substituted benzofuran core linked to a carbohydrazide moiety, makes it a versatile precursor for synthesizing more complex molecules with potential therapeutic activities.

Notably, derivatives of this scaffold have been investigated for significant biological activities, including cytotoxic and antioxidant effects.[1] The benzofuran moiety itself is a key component in numerous pharmaceuticals, recognized for its wide range of biological properties.[2][3] Furthermore, the precursor molecule, 5-nitro-1-benzofuran-2(3H)-one, is a known intermediate in the synthesis of the antiarrhythmic drug dronedarone, highlighting the scaffold's relevance in pharmaceutical development.[4]

Chemical Structure

Caption: Chemical structure of 5-Nitro-1-benzofuran-2-carbohydrazide.

Physicochemical Data
PropertyValueSource
CAS Number 406192-63-0[5]
Molecular Formula C₉H₇N₃O₄[5]
Molecular Weight 221.17 g/mol [5]
Appearance Solid (form may vary)Assumed
Purity Typically ≥95%[5]

Section 2: Hazard Identification and Risk Assessment

The toxicological properties of 5-Nitro-1-benzofuran-2-carbohydrazide have not been thoroughly investigated.[6] Therefore, a risk assessment must be based on the known hazards of its primary structural components: the nitrofuran moiety and the carbohydrazide functional group.

Analysis of Structural Analogs
  • Nitroaromatic/Nitrofuran Derivatives: This class of compounds is associated with significant health risks. The most critical side effects of many nitrofuran derivatives are their potential mutagenicity and carcinogenicity, which arise from their metabolic activation in the body.[7] Animal studies on related compounds like nitrofurazone have shown evidence of carcinogenicity and other toxic effects, including convulsive seizures and gonadal hypoplasia at high doses.[8]

  • Carbohydrazide and Hydrazine Derivatives: The carbohydrazide functional group is structurally related to hydrazine, a known potent toxin. Carbohydrazide itself is considered hazardous, being harmful if swallowed and causing irritation to the eyes, respiratory system, and skin.[9][10] Hydrazine and its derivatives can act as strong convulsants and cause central nervous system (CNS) depression or stimulation.[9]

Summary of Potential Hazards

Based on the available data for analogous compounds, the following hazards should be assumed until proven otherwise.

Hazard CategoryDescriptionRationale / Supporting Data
Acute Toxicity (Oral) Harmful if swallowed. Based on the hazard profile of carbohydrazide.[9][10]
Skin Irritation Causes skin irritation. May cause an allergic skin reaction.Based on the hazard profile of carbohydrazide.[10][11]
Eye Irritation Causes serious eye irritation. Based on the hazard profile of carbohydrazide.[10][11]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust should be avoided.Based on the hazard profile of carbohydrazide and general properties of fine chemical powders.[9][12]
Germ Cell Mutagenicity Suspected of causing genetic defects. A significant concern for nitrofuran derivatives.[7]
Carcinogenicity Suspected of causing cancer. A significant concern for nitrofuran derivatives.[7][8]
Reactivity Stable under recommended storage conditions. [6] Hazardous decomposition products upon combustion include carbon monoxide and nitrogen oxides.[6]General chemical principles and data from analogous compounds.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to contain the chemical at the source, preventing user exposure. The causality is simple: if the hazardous material cannot reach the operator, it cannot cause harm.

  • Ventilation: All handling of 5-Nitro-1-benzofuran-2-carbohydrazide powder must be conducted in a properly functioning chemical fume hood. This prevents the inhalation of fine dust particles and potential vapors.[12]

  • Designated Work Area: A specific area of the lab should be designated for working with this and other potent compounds. This prevents cross-contamination of other workspaces, equipment, and experiments.

Personal Protective Equipment (PPE): The Essential Barrier

PPE must be selected based on the anticipated hazards of skin contact, eye exposure, and incidental inhalation.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended during weighing and transfer operations. Contaminated gloves must be disposed of immediately.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against dust.[6]

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept buttoned. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron is also recommended.

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[12]

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, validated protocol is crucial for minimizing exposure and ensuring experimental integrity.

Experimental Workflow for Safe Handling

The following diagram outlines the critical decision points and actions for safely handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review this guide & SDS of analogs) gather_ppe 2. Assemble All Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->gather_ppe prep_hood 3. Prepare Chemical Fume Hood (Verify airflow, clear workspace) gather_ppe->prep_hood weigh 4. Weigh Compound in Hood (Use anti-static weigh boat) prep_hood->weigh transfer 5. Transfer to Reaction Vessel (Minimize dust generation) weigh->transfer cleanup_tools 6. Decontaminate Tools & Surfaces (Wipe with appropriate solvent) transfer->cleanup_tools dispose_waste 7. Dispose of Contaminated Waste (Gloves, weigh boats in sealed bag) cleanup_tools->dispose_waste remove_ppe 8. Remove PPE Correctly (Gloves first, then goggles, then coat) dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 5-Nitro-1-benzofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Solubility in Drug Discovery In the landscape of modern drug discovery and development, the intrinsic properties of a new chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a molecule's therapeutic potential. A compound's ability to dissolve in aqueous media governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and in vivo efficacy.[1][2] Insufficient solubility can lead to erratic absorption, underestimated toxicity, and the premature termination of otherwise promising drug candidates. This guide provides a comprehensive framework for understanding and evaluating the solubility of a key heterocyclic compound, 5-Nitro-1-benzofuran-2-carbohydrazide, a scaffold of interest in medicinal chemistry.[3][4] Given the scarcity of published quantitative solubility data for this specific molecule, this document serves as both a repository of available information and a practical guide to its empirical determination.

Part 1: Physicochemical Profile of 5-Nitro-1-benzofuran-2-carbohydrazide

A foundational understanding of a compound's physicochemical properties is essential for anticipating its solubility behavior. These parameters, governed by the molecule's structure, influence its interactions with various solvent systems.

Molecular Structure and Properties

5-Nitro-1-benzofuran-2-carbohydrazide is a heterocyclic compound featuring a benzofuran core, a nitro group, and a carbohydrazide functional group. These moieties contribute to its overall polarity, hydrogen bonding capacity, and molecular weight.

PropertyValueSource
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
CAS Number 406192-63-0
In-Silico Prediction and Lipinski's Rule of Five

Computational tools provide valuable initial assessments of a compound's "drug-likeness" and potential solubility issues.[5] Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability based on key physicochemical properties.[6][7]

A violation of more than one of these rules may indicate potential problems with oral absorption.

Lipinski's Rule ParameterPredicted Value for C₉H₇N₃O₄Rule of Five GuidelineCompliance
Molecular Weight 221.17< 500 DaYes
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.0 (Predicted)< 5Yes
Hydrogen Bond Donors 3 (from -NH-NH₂)≤ 5Yes
Hydrogen Bond Acceptors 6 (4 from O, 2 from N)≤ 10Yes

Note: The LogP value is an estimate derived from various online prediction tools and can vary. Experimental determination is recommended for confirmation.

Interpretation: 5-Nitro-1-benzofuran-2-carbohydrazide does not violate any of Lipinski's rules, suggesting a favorable preliminary profile for oral bioavailability. The predicted LogP value indicates a degree of lipophilicity, which is necessary for membrane permeation, but not so high as to severely limit aqueous solubility.[8]

Part 2: Qualitative and Presumptive Solubility

While quantitative data is sparse, existing literature provides clues regarding suitable solvents for 5-Nitro-1-benzofuran-2-carbohydrazide and its analogs, primarily through recrystallization procedures.

  • Methanol and Ethanol: The use of these polar protic solvents for the recrystallization of related benzofuran hydrazones suggests good solubility at elevated temperatures.[9]

  • Dimethylformamide (DMF): This polar aprotic solvent is also noted for recrystallizing benzofuran derivatives, indicating its strong solvating power for this class of compounds.[9]

  • Ethyl Acetate: The use of ethyl acetate in the purification of a precursor, 5-nitro-1-benzofuran-2(3H)-one, suggests at least moderate solubility.[10]

This information is crucial for selecting appropriate solvents for stock solution preparation and for designing solvent systems for further analysis.

Part 3: Experimental Determination of Aqueous Solubility

To address the lack of quantitative data, this section provides detailed, field-proven protocols for determining the aqueous solubility of 5-Nitro-1-benzofuran-2-carbohydrazide. Two complementary methods are presented: the "gold standard" Thermodynamic Shake-Flask method and the high-throughput Kinetic Nephelometry method.

Thermodynamic Solubility: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, representing the true saturation point of a solution in contact with the solid drug.[7][8] It is considered the most reliable method for determining thermodynamic solubility.[8]

The extended incubation period (24 hours) is critical to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved compound.[6][11] Centrifugation is employed to separate the saturated supernatant from any remaining solid particles without the risk of adsorptive losses that can occur with filtration. The use of a co-solvent like methanol in the final dilution for analysis ensures that the compound remains in solution during quantification by LC-MS/MS.

  • Preparation: Accurately weigh approximately 1-2 mg of solid 5-Nitro-1-benzofuran-2-carbohydrazide into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for 24 hours.[11]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Sample Preparation for Analysis: Prepare a dilution series of the supernatant in a suitable solvent (e.g., 50:50 acetonitrile:water) for quantification.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve of known concentrations.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Weigh 1-2 mg of Compound B Add 1 mL Aqueous Buffer (pH 7.4) A->B C Incubate with Shaking (24h at 25°C) B->C D Centrifuge at High Speed C->D E Collect Supernatant D->E F Dilute for Analysis E->F G Quantify by LC-MS/MS F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility by Laser Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[2] This high-throughput method is valuable in early drug discovery for ranking compounds.[3]

This method mimics the conditions of many high-throughput screening assays where compounds are introduced in DMSO. Nephelometry, which measures light scattering from suspended particles, provides a highly sensitive and rapid detection of precipitation. The point at which a sharp increase in light scattering occurs corresponds to the kinetic solubility limit.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Plate Setup: In a 96- or 384-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., from 1 µM to 200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: Plot the nephelometry signal (light scattering) against the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Add Stock to Buffer (Serial Dilution) A->C B Dispense Buffer into Microplate B->C D Incubate (1-2h at 25°C) C->D E Measure Light Scattering (Nephelometry) D->E F Plot Signal vs. Concentration E->F G Determine Precipitation Point F->G

Caption: Workflow for the Kinetic Solubility Assay using Nephelometry.

Part 4: Data Interpretation and Implications

The solubility values obtained from these experiments provide critical insights for the drug development process:

  • High Solubility (>100 µg/mL): Generally indicates a lower risk of solubility-limited absorption. Formulation efforts can focus on other aspects like stability and permeability.

  • Moderate Solubility (10-100 µg/mL): May require formulation strategies to enhance dissolution and absorption, such as particle size reduction or the use of enabling excipients.

  • Low Solubility (<10 µg/mL): Poses a significant challenge for oral delivery. Advanced formulation techniques (e.g., amorphous solid dispersions, lipid-based formulations) will likely be necessary. The compound may be a candidate for alternative routes of administration.

The relationship between thermodynamic and kinetic solubility is also informative. A large discrepancy, with kinetic solubility being significantly higher, may suggest that the compound can form supersaturated solutions, which can be leveraged in formulation design but also poses a risk of precipitation in vivo.

Conclusion

References

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

  • Al-Omair, M. A., et al. (n.d.). (E)-N′-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • GlaxoWellcome. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • Zhang, Y.-B., et al. (n.d.). 5-Nitro-1-benzofuran-2(3H)-one. National Center for Biotechnology Information. [Link]

  • Glomme, A., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Thorat, S. B., et al. (2025, November 17). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon Journal.
  • Jorgensen, W. L., & Duffy, E. M. (2002, March 31). Prediction of drug solubility from structure. PubMed. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • Ben-Aziz, A., & Meisels, A. (1964, September 1). Preparation of benzofuran derivatives.
  • Farmacia. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. [Link]

  • Pre-Plus. (2024, March 6). Predicting Drug Solubility Using Different Machine Learning Methods. [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Pharma Education Center. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]

  • Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative. [Link]

  • ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of Benzofuran Derivatives. [Link]

  • MDPI. (n.d.). (E)-N′-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]

Sources

Exploratory

The Structural Elucidation of 5-Nitro-Substituted Benzofurans: A Technical Guide to the Crystal Structure of 5-Nitro-1-benzofuran-2-carbohydrazide and its Precursors

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the crystal structure of 5-Nitro-1-benzofuran-2-carbohydrazide and it...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive exploration of the crystal structure of 5-Nitro-1-benzofuran-2-carbohydrazide and its synthetic precursors. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group at the 5-position can significantly influence the molecule's electronic properties and biological activity, making a thorough understanding of its three-dimensional structure crucial for rational drug design.

While the specific crystal structure of 5-Nitro-1-benzofuran-2-carbohydrazide is not publicly available at the time of this writing, this guide will provide a detailed analysis of the crystal structure of a closely related and synthetically important precursor, 5-Nitro-1-benzofuran-2(3H)-one . This analysis will serve as a valuable case study, illustrating the key structural features and intermolecular interactions that govern the solid-state architecture of this class of compounds. Furthermore, we will detail the synthetic pathway to 5-Nitro-1-benzofuran-2-carbohydrazide, offering a complete picture from precursor to the target molecule.

Synthesis and Crystallization

The journey to understanding the solid-state structure of 5-Nitro-1-benzofuran-2-carbohydrazide begins with its synthesis. The process typically involves the preparation of an ester precursor, followed by hydrazinolysis.

Synthesis of Ethyl 5-Nitro-1-benzofuran-2-carboxylate

The common precursor for the target carbohydrazide is the corresponding ethyl ester. While the direct synthesis of this specific ester is not detailed in the available literature, a general and robust method for the synthesis of benzofuran rings is the Perkin reaction, which involves the condensation of a salicylaldehyde with an anhydride and its corresponding salt. Subsequent nitration and esterification would yield the desired intermediate.

Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide (2)

The conversion of the ethyl ester to the carbohydrazide is a standard and efficient reaction.

Experimental Protocol:

A solution of Ethyl 5-Nitro-1-benzofuran-2-carboxylate (1) in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is typically refluxed for several hours to ensure complete conversion. Upon cooling, the 5-Nitro-1-benzofuran-2-carbohydrazide (2) precipitates as a solid and can be collected by filtration.[4] The purity of the product can be assessed by techniques such as Thin Layer Chromatography (TLC) and its structure confirmed by spectroscopic methods.[4]

Synthesis Ester Ethyl 5-Nitro-1-benzofuran-2-carboxylate (1) Hydrazide 5-Nitro-1-benzofuran-2-carbohydrazide (2) Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Crystallization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For compounds like 5-Nitro-1-benzofuran-2(3H)-one, a slow evaporation method has been proven effective.[5]

Experimental Protocol:

A saturated solution of the compound is prepared in a suitable solvent, such as methanol. The solution is then allowed to stand undisturbed at room temperature, permitting the solvent to evaporate slowly over several days. This gradual process facilitates the formation of well-ordered single crystals suitable for diffraction studies.[5]

Spectroscopic Characterization of 5-Nitro-1-benzofuran-2-carbohydrazide

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using spectroscopic techniques.

Spectroscopic Data for 5-Nitro-1-benzofuran-2-carbohydrazide[4]
Appearance Light brown crystals
Melting Point 260-262 °C
¹H NMR (DMSO-d₆, δ ppm) 10.26 (s, 1H, NH), 8.77 (d, 1H, Ar-H), 8.33 (dd, 1H, Ar-H), 7.91 (d, 1H, Ar-H), 7.72 (s, 1H, Furan-H), 4.66 (s, 2H, NH₂)
IR (KBr, cm⁻¹) 3232 (N-H stretching of amide), 3037 (Aromatic C-H str.), 1655 (C=O stretching of amide), 1514 (Aromatic C=C), 1344 (C-N stretching), 1060 (C-H in-plane deformation), 833 (C-H out-of-plane deformation)
Mass Spectrum (m/z) 222.2 [M+1]⁺

Crystal Structure Analysis of 5-Nitro-1-benzofuran-2(3H)-one: A Case Study

The crystal structure of 5-Nitro-1-benzofuran-2(3H)-one provides significant insights into the molecular geometry and packing of 5-nitro-substituted benzofuran systems.

Crystallographic Data Collection and Refinement

Single-crystal X-ray diffraction data for 5-Nitro-1-benzofuran-2(3H)-one was collected using a suitable diffractometer with Mo Kα radiation.[5] The structure was solved by direct methods and refined by full-matrix least-squares on F².[5]

Crystallographic Data for 5-Nitro-1-benzofuran-2(3H)-one[5]
Chemical Formula C₈H₅NO₄
Molecular Weight 179.13
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4510 (15)
b (Å) 8.9150 (18)
c (Å) 11.249 (2)
β (°) 93.45 (3)
Volume (ų) 745.9 (3)
Z 4
Calculated Density (Mg m⁻³) 1.595
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 293
Reflections Collected 2234
Independent Reflections 1362
R(int) 0.039
Final R indices [I > 2σ(I)] R1 = 0.046, wR2 = 0.146
Molecular Structure and Conformation

The molecule of 5-Nitro-1-benzofuran-2(3H)-one is essentially planar, with the largest deviation from the least-squares plane being minimal.[5] This planarity is a common feature in fused aromatic ring systems and is crucial for understanding the potential for π-π stacking interactions.

IntermolecularInteractions Molecule1 Molecule A Molecule2 Molecule B (in stack) Molecule1->Molecule2 π-π Stacking Molecule3 Molecule C (adjacent stack) Molecule1->Molecule3 C-H···O Hydrogen Bond Molecule4 Molecule D (inversion dimer) Molecule3->Molecule4 Inversion Dimer Formation

Caption: Key intermolecular interactions in the crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This powerful tool maps the close contacts in a crystal structure, providing a visual representation of the interaction types and their relative contributions to the overall crystal packing. For a related carbohydrazide, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, Hirshfeld analysis revealed that H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions were the most significant contributors to the crystal packing. [6]A similar analysis for 5-Nitro-1-benzofuran-2-carbohydrazide would be invaluable in understanding its solid-state behavior.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and structural characteristics of 5-Nitro-1-benzofuran-2-carbohydrazide and its precursors. Through a detailed case study of 5-Nitro-1-benzofuran-2(3H)-one, we have elucidated the key features of its crystal structure, including molecular planarity and the dominant roles of π-π stacking and C—H···O hydrogen bonds in its supramolecular assembly.

The determination of the single-crystal X-ray structure of 5-Nitro-1-benzofuran-2-carbohydrazide remains a critical next step. Such data would allow for a direct comparison with its precursor and provide valuable insights into how the introduction of the hydrazide moiety influences the crystal packing and intermolecular interactions. This knowledge is paramount for the rational design of novel benzofuran-based therapeutic agents with optimized solid-state properties, such as solubility and stability, which are critical for drug development.

References

  • García, Y., Garcı́a, G., Muñoz-Muniz, O., & Juaristi, E. (2004). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2029-o2030. [Link]

  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. Asif, M. (2015).
  • Padmashali, B., & Jasinski, J. P. (2013). Synthesis and antimicrobial evaluation of some novel 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1083-1088. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International journal of molecular sciences, 15(9), 16694-16715. [Link]

  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. PubChem. (n.d.). Ethyl 5-nitrobenzofuran-2-carboxylate. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. Al-Ostoot, F. H., Al-Ghorbani, M., & Chear, N. J. Y. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8232.
  • Li, Y., & Zhang, T. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 10(52), 31251-31266. [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1256-1269. [Link]

  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. Thorat, B. R., & Yamgar, R. S. (2017). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon, 115, 279-286.
  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. Kumar, D., & Kumar, N. (2012). Synthesis of novel N′-(2-oxoindolin-3-ylidene) benzofuran-2-carbohydrazides via greener approach and their biological activities. Bioorganic & medicinal chemistry letters, 22(1), 470-473.
  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. Kumar, S., & Singh, A. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436.
  • This reference is not explicitly cited in the text but provides context on benzofuran derivatives. Holla, B. S., Poojary, B., Rao, B. S., & Shivananda, M. K. (2002). Synthesis of some new N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-substituted-1-benzofuran-2-yl)-1, 3, 4-oxadiazole-2-thiols as possible antioxidant and antimicrobial agents. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 41(4), 861-6.
  • Ben-Tama, A., El-Ghozlani, M., El-Massaoudi, M., El-Aissouq, A., El-Amrani, A., & El-Hafi, M. (2018). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl) methyl]-3-phenyl-4, 5-dihydroisoxazole. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1638-1642. [Link]

Sources

Foundational

5-Nitro-1-benzofuran-2-carbohydrazide: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran Core in Medicinal Chemistry The benzofuran nucleus, a heterocyclic compound formed by the fusion of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Core in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] This inherent bioactivity has established the benzofuran core as a foundational element in the design of novel therapeutic agents. This guide focuses on a specific, synthetically versatile derivative, 5-Nitro-1-benzofuran-2-carbohydrazide, exploring its role as a key intermediate in the generation of compounds with significant cytotoxic and antioxidant potential.

Chemical Profile and Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

5-Nitro-1-benzofuran-2-carbohydrazide is a stable, crystalline solid that serves as a pivotal building block in organic synthesis. Its chemical structure, characterized by the presence of a nitro group on the benzene ring and a carbohydrazide moiety at the 2-position of the furan ring, offers multiple reactive sites for further chemical modification.

Table 1: Physicochemical Properties of 5-Nitro-1-benzofuran-2-carbohydrazide

PropertyValueReference
Molecular FormulaC₉H₇N₃O₄[3]
Molecular Weight221.17 g/mol [3]
AppearanceLight brown crystals[3]
Melting Point260-262 °C[3]

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide is typically achieved through a two-step process, commencing with the condensation of a substituted salicylaldehyde followed by hydrazinolysis of the resulting ester. This straightforward and efficient synthesis makes it a readily accessible starting material for research purposes.

Experimental Protocol: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

This protocol outlines a standard laboratory procedure for the synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Step 1: Synthesis of Ethyl 5-Nitro-1-benzofuran-2-carboxylate

  • To a solution of 5-nitrosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol, add ethyl chloroacetate (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude ethyl 5-nitro-1-benzofuran-2-carboxylate.

  • Recrystallize the crude product from ethanol to yield the pure ester.

Step 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

  • Suspend ethyl 5-nitro-1-benzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5 equivalents) to the suspension.

  • Reflux the mixture for 8-12 hours, with the progress of the reaction monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain 5-Nitro-1-benzofuran-2-carbohydrazide.

Harnessing the Potential: Synthesis of Biologically Active Schiff Bases

The carbohydrazide functional group of 5-Nitro-1-benzofuran-2-carbohydrazide is a key handle for the synthesis of a diverse library of derivatives, most notably Schiff bases. The condensation reaction with various aromatic aldehydes is a facile and efficient method to introduce molecular diversity, which can significantly impact the biological activity of the resulting compounds.[4]

Workflow for the Synthesis of Schiff Base Derivatives

G start 5-Nitro-1-benzofuran-2-carbohydrazide solvent Ethanol (Solvent) + Glacial Acetic Acid (Catalyst) start->solvent aldehyde Substituted Aromatic Aldehyde aldehyde->solvent reflux Reflux (4-6 hours) solvent->reflux precipitation Cooling and Precipitation reflux->precipitation filtration Filtration and Washing precipitation->filtration product Schiff Base Derivative filtration->product

Caption: Synthetic workflow for Schiff base derivatives.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
  • Dissolve 5-Nitro-1-benzofuran-2-carbohydrazide (1 equivalent) in ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, and collect the precipitated Schiff base by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

Biological Activities of 5-Nitro-1-benzofuran-2-carbohydrazide Derivatives

While 5-Nitro-1-benzofuran-2-carbohydrazide itself is primarily valued as a synthetic intermediate, its derivatives, particularly Schiff bases, have demonstrated significant biological activities, including cytotoxic and antioxidant effects.[3]

Cytotoxic Activity against Human Cancer Cell Lines

A study on a series of Schiff base derivatives of 6-nitrobenzofuran-2-carbohydrazide, a close structural analog, revealed potent cytotoxic activity against the human breast cancer cell line MCF-7.[3] The antiproliferative effects of these compounds underscore the potential of the nitrobenzofuran scaffold in the development of novel anticancer agents.[2][5][6]

Table 2: Cytotoxic Activity of Selected 6-Nitrobenzofuran-2-carbohydrazide Schiff Base Derivatives against MCF-7 Cells [3]

CompoundSubstituent on AldehydeIC₅₀ (µM) ± SEM
1 2,4-Dichlorophenyl3.30 ± 0.90
2 2,6-Dichlorophenyl2.70 ± 0.25
3 4-Trifluoromethylphenyl2.70 ± 0.25
4 2-Chloro-5-nitrophenyl1.00 ± 1.20
5 3,4,5-Trimethoxyphenyl3.75 ± 0.90
Doxorubicin (Standard)0.94 ± 0.20
Antioxidant Activity

The same study also investigated the antioxidant potential of these Schiff base derivatives using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3] Several compounds exhibited potent antioxidant activity, suggesting their potential utility in mitigating oxidative stress-related pathologies.[7][8][9]

Table 3: Antioxidant Activity of Selected 6-Nitrobenzofuran-2-carbohydrazide Schiff Base Derivatives [3]

CompoundSubstituent on AldehydeIC₅₀ (µM) ± SEM
6 4-Hydroxyphenyl17.50 ± 0.85
7 2,4-Dihydroxyphenyl24.20 ± 0.55
8 3,4-Dihydroxyphenyl21.10 ± 1.58
9 2,3,4-Trihydroxyphenyl14.60 ± 0.32
10 3,4,5-Trihydroxyphenyl9.26 ± 0.15
n-Propyl gallate (Standard)30.30 ± 0.40

Potential Mechanism of Action: A Working Hypothesis

The observed cytotoxic activity of nitrobenzofuran derivatives may stem from multiple mechanisms. The planar benzofuran ring system is known to intercalate with DNA, potentially disrupting DNA replication and transcription, and leading to apoptosis.[10] Furthermore, the presence of the nitro group, a known pharmacophore in several antimicrobial and anticancer drugs, can be bioreduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

The antioxidant activity, on the other hand, is likely attributed to the ability of the phenolic hydroxyl groups (in the case of hydroxyl-substituted Schiff bases) and the hydrazone moiety to donate a hydrogen atom to stabilize free radicals.[7]

Plausible Cellular Effects of Nitrobenzofuran Derivatives

G compound Nitrobenzofuran Derivative dna DNA Intercalation compound->dna Cytotoxic Pathway ros Reactive Oxygen Species (ROS) compound->ros Pro-oxidant/Antioxidant Duality antioxidant Radical Scavenging compound->antioxidant Antioxidant Pathway apoptosis Apoptosis dna->apoptosis cell_damage Cellular Damage ros->cell_damage

Caption: Potential mechanisms of action for nitrobenzofuran derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a detailed methodology for evaluating the cytotoxic effects of 5-Nitro-1-benzofuran-2-carbohydrazide derivatives on a cancer cell line, such as MCF-7.[11]

  • Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

5-Nitro-1-benzofuran-2-carbohydrazide is a valuable and readily accessible research chemical that serves as a gateway to a diverse range of biologically active compounds. The Schiff base derivatives of this scaffold have demonstrated promising cytotoxic and antioxidant activities, highlighting their potential for further investigation in the fields of oncology and diseases associated with oxidative stress. Future research should focus on elucidating the precise mechanisms of action of these compounds, exploring their structure-activity relationships in greater detail, and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the 5-Nitro-1-benzofuran-2-carbohydrazide core ensures its continued relevance as a platform for the discovery of novel therapeutic agents.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 785-815. [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). Pharmaceuticals, 17(8), 1012. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1547. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1248-1265. [Link]

  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). International Journal of Drug Delivery Technology, 12(2), 658-661. [Link]

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (2018). Journal of Medical Chemistry and Drug Design, 1(1). [Link]

  • INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH ABSTRACT KEYWORDS. (n.d.). Worldwide Journals. [Link]

  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. (2022). Antioxidants, 11(11), 2125. [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). Pharmaceuticals (Basel, Switzerland), 17(8), 1012. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2841. [Link]

  • Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. (2017). New Horizons in Translational Medicine, 4, 23-30. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 701. [Link]

  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes with transition metal ions. (2009). Journal of Coordination Chemistry, 62(18), 2931-2937. [Link]

  • JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. (2018). Journal of Physical and Chemical Sciences, 5(1). [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Chemistry, 2022, 1-7. [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022). International Journal of Science and Research Archive, 7(2), 466-473. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC medicinal chemistry, 14(5), 785–815. [Link]

Sources

Exploratory

A Technical Guide to 5-Nitro-1-benzofuran-2-carbohydrazide for Drug Discovery

Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a "privileged structure" in the design of novel therapeutic agents.[1] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a "privileged structure" in the design of novel therapeutic agents.[1] This guide focuses on a specific derivative, 5-Nitro-1-benzofuran-2-carbohydrazide, a molecule that combines the established biological significance of the benzofuran ring with the reactive potential of nitro and carbohydrazide moieties. We will explore its synthetic pathways, delve into its known and potential pharmacological activities, provide detailed experimental protocols for its evaluation, and discuss its future prospects in drug discovery. This document is intended for researchers and drug development professionals seeking to leverage this promising chemical entity for the creation of next-generation therapeutics, particularly in the antimicrobial and antitubercular arenas.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant attention from chemical and pharmaceutical researchers worldwide.[2] Their molecular framework is present in numerous natural products and has been engineered into a wide range of synthetic compounds with potent biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties.[2][3]

The therapeutic versatility of the benzofuran core is exemplified by established drugs like amiodarone, an antiarrhythmic agent, and psoralens, used in treating skin conditions such as psoriasis and cancer.[1][3] This proven track record underscores the value of the benzofuran scaffold as a foundational element for drug design. The structural versatility of these compounds allows for fine-tuning of their pharmacological profiles, making them prime candidates for tackling contemporary medical challenges, including multidrug-resistant pathogens.[4]

This guide specifically examines 5-Nitro-1-benzofuran-2-carbohydrazide, a compound that integrates three key pharmacophoric features:

  • The Benzofuran Nucleus: Provides a rigid, planar scaffold that can be tailored for specific receptor interactions.

  • The Nitro Group (-NO₂): Essential for the bioactivation of many antimicrobial prodrugs, particularly against anaerobic or microaerophilic pathogens.[5] Its presence is a critical feature for compounds designed to combat bacteria like Mycobacterium tuberculosis.[6]

  • The Carbohydrazide Moiety (-CONHNH₂): A versatile functional group that serves as a key building block for synthesizing more complex molecules like hydrazones, oxadiazoles, and triazoles.[7][8] It is also a known feature in many antitubercular agents.

The convergence of these three motifs suggests a strong potential for 5-Nitro-1-benzofuran-2-carbohydrazide as a lead compound or a synthetic intermediate in the development of novel drugs.

Synthesis and Characterization

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide is typically achieved through a multi-step process starting from a substituted phenol. The general pathway involves the formation of the benzofuran ring, followed by esterification and subsequent reaction with hydrazine hydrate.

General Synthetic Pathway

Caption: General synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Detailed Experimental Protocol: Synthesis

This protocol provides a representative method for synthesizing the target compound.

Objective: To synthesize 5-Nitro-1-benzofuran-2-carbohydrazide from Ethyl 5-nitrobenzofuran-2-carboxylate.

Materials:

  • Ethyl 5-nitrobenzofuran-2-carboxylate

  • Hydrazine hydrate (99-100%)

  • Ethanol (Absolute)

  • Reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., Ethanol or Methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature. The addition of hydrazine often results in a noticeable color change and may be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted hydrazine hydrate and other impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final 5-Nitro-1-benzofuran-2-carbohydrazide as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
Melting Point Purity AssessmentA sharp and defined melting point range.
FTIR Spectroscopy Functional Group IDPresence of characteristic peaks for N-H (hydrazide), C=O (amide), and N-O (nitro) stretches.
¹H NMR Spectroscopy Structural ElucidationSignals corresponding to aromatic protons on the benzofuran ring and the -NH and -NH₂ protons of the hydrazide group.
Mass Spectrometry Molecular WeightA molecular ion peak corresponding to the calculated mass of the compound (C₉H₇N₃O₄).

Pharmacological Profile and Mechanism of Action

The combination of the benzofuran ring, nitro group, and carbohydrazide moiety suggests significant potential for antimicrobial activity, particularly against Mycobacterium tuberculosis.

Antimicrobial and Antitubercular Potential

The carbohydrazide functional group is a well-established pharmacophore in antitubercular drug discovery.[9] Furthermore, numerous benzofuran derivatives have demonstrated promising activity against M. tuberculosis H37Rv strains.[9][10] The addition of a nitro group is particularly strategic. Nitro-containing compounds like delamanid and pretomanid are potent anti-TB drugs that act as prodrugs.[6] They require reductive activation by a specific mycobacterial enzyme system (deazaflavin-dependent nitroreductase, Ddn) to generate reactive nitrogen species that are toxic to the bacterium.[6]

It is highly probable that 5-Nitro-1-benzofuran-2-carbohydrazide acts via a similar mechanism.

Proposed Mechanism of Action (Antitubercular)

Mechanism_of_Action cluster_pathogen Inside Mycobacterium tuberculosis cluster_targets Cellular Damage Prodrug 5-Nitro-1-benzofuran- 2-carbohydrazide (Inactive Prodrug) Nitroreductase Nitroreductase (Ddn) Prodrug->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamino) Nitroreductase->ReactiveSpecies Generates DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Protein_Inhibition Protein Synthesis Inhibition ReactiveSpecies->Protein_Inhibition Metabolism_Disruption Metabolic Disruption (e.g., Mycolic Acid Synthesis) ReactiveSpecies->Metabolism_Disruption Bactericidal Bactericidal Effect DNA_Damage->Bactericidal Protein_Inhibition->Bactericidal Metabolism_Disruption->Bactericidal

Caption: Proposed mechanism of antitubercular action.

This multi-targeted action, stemming from the generation of reactive intermediates, is a significant advantage as it can reduce the likelihood of bacteria developing resistance.[5]

General Antibacterial and Antifungal Activity

Beyond tuberculosis, benzofuran derivatives have shown broad-spectrum antibacterial and antifungal activities.[11][12][13] Studies have shown that compounds containing the benzofuran carbohydrazide scaffold exhibit activity against strains like Staphylococcus aureus and Candida albicans.[9][11] The presence of a nitro group at the 5-position is also a common feature in broad-spectrum antibacterial agents like nitrofurantoin.[14] Therefore, 5-Nitro-1-benzofuran-2-carbohydrazide and its subsequent derivatives are excellent candidates for screening against a panel of clinically relevant bacteria and fungi.

Experimental Protocols for In Vitro Evaluation

To validate the therapeutic potential of 5-Nitro-1-benzofuran-2-carbohydrazide, a series of standardized in vitro assays must be performed.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. This protocol is based on the microtiter-plate method (REMA) for M. tuberculosis and can be adapted for other bacteria.[9][10]

Materials:

  • Test compound (dissolved in DMSO)

  • Bacterial/Fungal culture (e.g., M. tuberculosis H37Rv, S. aureus, E. coli)

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9 for Mtb, Mueller-Hinton Broth for others)

  • Sterile 96-well microplates

  • Resazurin dye solution (for viability staining)

  • Positive control antibiotic (e.g., Isoniazid for Mtb, Ciprofloxacin for others)

  • Negative control (DMSO vehicle)

Procedure:

  • Preparation: Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Controls: Prepare wells for a positive control (serial dilution of a standard antibiotic) and a negative/vehicle control (containing only DMSO at the highest concentration used). Also include a media-only control for sterility.

  • Inoculation: Add 100 µL of a standardized microbial inoculum (adjusted to a specific McFarland standard) to each well, except the sterility control.

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis; 24-48 hours for other bacteria).

  • Reading Results: After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest compound concentration in a well that remains blue.

Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)

Objective: To assess the toxicity of the compound against a mammalian cell line (e.g., Vero, HepG2) to determine its therapeutic index.

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include positive and vehicle controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL) to each well. Incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance. Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Future Perspectives and Drug Development Workflow

5-Nitro-1-benzofuran-2-carbohydrazide is not just a potential drug candidate in itself, but also a valuable starting point for creating a library of novel derivatives. The carbohydrazide handle is particularly amenable to further chemical modification.

Lead Optimization Strategy

Drug_Discovery_Workflow cluster_synthesis Derivative Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start 5-Nitro-1-benzofuran- 2-carbohydrazide (Starting Scaffold) Synth React with Aldehydes/Ketones (Schiff Base Formation) Start->Synth Synth2 Cyclization Reactions (e.g., to form Oxadiazoles) Start->Synth2 Library Diverse Chemical Library Synth->Library Synth2->Library Screening Primary Screening (MIC against target pathogens) Library->Screening Cytotoxicity Counter-Screening (Cytotoxicity Assay) Screening->Cytotoxicity Selectivity Calculate Selectivity Index (IC₅₀ / MIC) Cytotoxicity->Selectivity Hit Identify 'Hit' Compounds (High Potency, Low Toxicity) Selectivity->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) SAR->ADME Lead Optimized Lead Candidate ADME->Lead

Caption: Drug development workflow starting from the core scaffold.

By reacting the carbohydrazide with various aldehydes or ketones, a diverse library of Schiff bases (hydrazones) can be generated.[8][15] These new derivatives can then be put through a screening cascade to identify compounds with improved potency and a better safety profile. Subsequent cyclization reactions can also be employed to create more rigid structures like 1,3,4-oxadiazoles, which are also known to possess a range of biological activities.[8]

Conclusion

5-Nitro-1-benzofuran-2-carbohydrazide stands out as a molecule of significant interest for drug discovery. Its structure cleverly combines the validated benzofuran scaffold with functional groups known to be crucial for antimicrobial and particularly antitubercular activity. The proposed mechanism of action, involving reductive activation of the nitro group, offers a proven strategy for achieving pathogen-specific toxicity while potentially mitigating the rapid development of resistance. The synthetic tractability of the carbohydrazide moiety makes this compound an ideal starting point for medicinal chemistry campaigns aimed at generating and optimizing new lead compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this promising chemical class.

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . National Institutes of Health. Available at: [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives - Google Patents. Google Patents.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM . ResearchGate. Available at: [Link]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti . SpringerLink. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents . The Pharma Innovation Journal. Available at: [Link]

  • Pharmaceutical Insights: Nitrofurazone's R&D Progress and its Mechanism of Action on Drug Target . Patsnap Synapse. Available at: [Link]

  • carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo . Asian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity . Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 . MDPI. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives . RSC Publishing. Available at: [Link]

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide . ResearchGate. Available at: [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy . National Institutes of Health. Available at: [Link]

  • Novel N'-benzylidene benzofuran-3-carbohydrazide derivatives as antitubercular and antifungal agents . PubMed. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents . SciSpace. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives . ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives . RSC Publishing. Available at: [Link]

  • In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives . National Institutes of Health. Available at: [Link]

  • Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones . Karger Publishers. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents . RSC Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"5-Nitro-1-benzofuran-2-carbohydrazide" reaction with aldehydes and ketones

An In-Depth Guide to the Synthesis and Application of Hydrazones from 5-Nitro-1-benzofuran-2-carbohydrazide Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Application of Hydrazones from 5-Nitro-1-benzofuran-2-carbohydrazide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel hydrazone derivatives through the reaction of 5-Nitro-1-benzofuran-2-carbohydrazide with various aldehydes and ketones. This guide is designed to offer both theoretical insights and practical, field-tested protocols.

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran have demonstrated significant potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, making them a focal point of intensive research.[3][4] The introduction of a 5-nitro group and a 2-carbohydrazide moiety creates a versatile building block, poised for the generation of diverse chemical libraries with enhanced pharmacological profiles.

The reaction of a carbohydrazide with an aldehyde or ketone is a robust and efficient method for forming a hydrazone linkage (a subclass of Schiff bases). This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), which is crucial for the biological activity of many therapeutic agents. The resulting 5-Nitro-1-benzofuran-2-carbohydrazide-derived hydrazones are of particular interest due to their potential to exhibit significant cytotoxic and antioxidant activities.[5]

Part 1: The Chemistry of Hydrazone Formation

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone from 5-Nitro-1-benzofuran-2-carbohydrazide and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack.

Causality of Catalysis: In the absence of an acid catalyst, the carbonyl carbon is not sufficiently electrophilic to be readily attacked by the weakly nucleophilic terminal nitrogen of the hydrazide. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The terminal amino group (-NH₂) of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (H₂O). The subsequent loss of water and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone product.

The overall transformation effectively replaces the carbonyl oxygen with the =N-NH-C(=O)-R' moiety.[6][7]

G cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products Carbohydrazide 5-Nitro-1-benzofuran-2-carbohydrazide Attack Step 2: Nucleophilic Attack by Hydrazide Carbohydrazide->Attack Carbonyl Aldehyde or Ketone (R-C(=O)-R') Protonation Step 1: Protonation of Carbonyl (Acid Catalyst H⁺) Carbonyl->Protonation Protonation->Attack Activated Carbonyl Carbinolamine Formation of Carbinolamine Intermediate Attack->Carbinolamine Proton_Transfer Step 3: Proton Transfer Carbinolamine->Proton_Transfer Dehydration Step 4: Elimination of Water Proton_Transfer->Dehydration Hydrazone N'-substituted-5-nitro-1-benzofuran-2-carbohydrazide (Hydrazone Product) Dehydration->Hydrazone Water Water (H₂O) Dehydration->Water

Caption: Acid-catalyzed mechanism for hydrazone synthesis.

Part 2: Experimental Protocols

These protocols are designed to be robust and reproducible. The choice of solvent and catalyst is critical for reaction efficiency. Ethanol and methanol are excellent solvents for this reaction as they effectively dissolve the reactants and are easily removed post-reaction. A catalytic amount of glacial acetic acid is a standard and effective choice for promoting the reaction.[8]

General Experimental Workflow

The synthesis follows a straightforward and scalable workflow, making it suitable for generating a library of compounds for screening purposes.

G Start Start Dissolve 1. Dissolve Carbohydrazide and Carbonyl Compound in Ethanol Start->Dissolve Catalyst 2. Add Catalytic Glacial Acetic Acid Dissolve->Catalyst Reflux 3. Reflux Reaction Mixture (e.g., 3-5 hours) Catalyst->Reflux Monitor 4. Monitor Reaction (e.g., via TLC) Reflux->Monitor Cool 5. Cool to Room Temperature & Pour into Ice Water Monitor->Cool Filter 6. Filter Precipitate Cool->Filter Wash 7. Wash with Water & Cold Ethanol Filter->Wash Dry 8. Dry the Product Wash->Dry Characterize 9. Characterize Product (FT-IR, NMR, MS) Dry->Characterize End End Characterize->End

Caption: General workflow for hydrazone synthesis.

Protocol 1: Synthesis of N'-(4-chlorobenzylidene)-5-nitro-1-benzofuran-2-carbohydrazide

This protocol details the reaction with a representative aromatic aldehyde.

  • Materials and Reagents:

    • 5-Nitro-1-benzofuran-2-carbohydrazide (C₉H₇N₃O₄, MW: 221.17 g/mol ), 95% purity[9]

    • 4-Chlorobenzaldehyde (C₇H₅ClO, MW: 140.57 g/mol ), ≥98% purity

    • Absolute Ethanol (EtOH)

    • Glacial Acetic Acid (CH₃COOH)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and filter paper

    • Beakers and graduated cylinders

  • Procedure:

    • Reactant Setup: In a 100 mL round-bottom flask, combine 5-Nitro-1-benzofuran-2-carbohydrazide (e.g., 1.0 g, 4.52 mmol) and 4-chlorobenzaldehyde (0.635 g, 4.52 mmol, 1.0 eq) in 30 mL of absolute ethanol.

    • Catalyst Addition: To the stirred suspension, add 3-4 drops of glacial acetic acid. The acid catalyzes the reaction without significantly lowering the bulk pH, which could lead to unwanted side reactions.

    • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction is typically complete within 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form. Pour the contents of the flask into a beaker containing 100 mL of ice-cold water to ensure complete precipitation.

    • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water (2 x 30 mL) to remove any residual acetic acid and salts, followed by a wash with cold ethanol (1 x 20 mL) to remove unreacted starting materials.

    • Drying: Dry the resulting solid product in a vacuum oven at 50-60°C to a constant weight. The product is typically a pale yellow solid.

Protocol 2: Synthesis of N'-(propan-2-ylidene)-5-nitro-1-benzofuran-2-carbohydrazide

This protocol details the reaction with a representative aliphatic ketone.

  • Materials and Reagents:

    • 5-Nitro-1-benzofuran-2-carbohydrazide (C₉H₇N₃O₄, MW: 221.17 g/mol ), 95% purity[9]

    • Acetone (C₃H₆O, MW: 58.08 g/mol ), ACS grade

    • Methanol (MeOH)

    • Glacial Acetic Acid (CH₃COOH)

    • Deionized Water

  • Equipment:

    • Same as Protocol 1.

  • Procedure:

    • Reactant Setup: In a 100 mL round-bottom flask, dissolve 5-Nitro-1-benzofuran-2-carbohydrazide (e.g., 1.0 g, 4.52 mmol) in 25 mL of methanol. Add acetone (0.33 mL, 4.52 mmol, 1.0 eq). Using a slight excess of the volatile ketone can sometimes improve reaction rates.

    • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution.

    • Reaction: Heat the mixture to reflux (approximately 65°C) with stirring for 4-6 hours.

    • Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate does not form spontaneously, reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated solution into 100 mL of ice-cold water.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with deionized water (2 x 30 mL) and then with a small amount of cold methanol (1 x 15 mL).

    • Drying: Dry the product under vacuum at 50-60°C.

Part 3: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazones. The following table summarizes the expected spectroscopic data based on analyses of similar benzofuran hydrazone derivatives.[1][5][10]

Technique Expected Observations for Hydrazone Product Rationale and Key Functional Groups
FT-IR (KBr, cm⁻¹)~3200-3300: N-H stretch (amide)~1650-1680: C=O stretch (amide I band)~1600-1620: C=N stretch (hydrazone)~1520 & ~1340: Asymmetric & Symmetric N-O stretch (nitro group)The appearance of the C=N stretch and the retention of the N-H and C=O amide bands are key indicators of successful hydrazone formation. The carbonyl peak from the starting aldehyde/ketone will be absent.
¹H NMR (DMSO-d₆, δ ppm)~11.5-12.0: Singlet, 1H (Amide N-H)~8.0-8.8: Singlet or Doublet, 1H (Azomethine H-C=N)~7.5-8.5: Multiplets (Aromatic protons)~7.6: Singlet, 1H (Furan C3-H)The downfield singlet for the amide proton (NH -C=O) is highly characteristic. The chemical shift of the azomethine proton (CH =N) is a definitive marker for hydrazones derived from aldehydes. Protons on the benzofuran and the new aromatic/aliphatic moiety will also be present.
¹³C NMR (DMSO-d₆, δ ppm)~155-160: Amide C=O~140-150: Azomethine C=N~110-150: Aromatic and Furan carbonsThe signals for the amide carbonyl carbon and the newly formed azomethine carbon are crucial for structural confirmation.
Mass Spec. (LC-MS, ESI+)[M+H]⁺ or [M+Na]⁺ Provides the molecular weight of the synthesized compound, confirming the successful condensation and loss of water. For example, for the product from Protocol 1, the expected [M+H]⁺ would be around m/z 344.0.

Part 4: Applications and Scientific Context

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide derivatives is not merely an academic exercise. These compounds are synthesized with the explicit goal of discovering new therapeutic agents. The hydrazone linkage is a "privileged" scaffold in medicinal chemistry, known to impart a range of biological activities.

  • Antimicrobial Agents: Numerous studies have shown that benzofuran hydrazones exhibit considerable antibacterial and antifungal activity.[11][12] The combination of the nitrobenzofuran core and the hydrazone moiety can be particularly effective against various pathogenic strains, including those resistant to existing drugs.[13][14]

  • Anticancer Activity: The 5-nitro-substituted benzofuran scaffold is a promising pharmacophore for developing novel cytotoxic agents. Schiff bases derived from 6-nitrobenzofuran-2-carbohydrazide have demonstrated significant activity against human breast adenocarcinoma (MCF-7) cell lines.[5] The synthesized compounds from the protocols herein can be screened against a panel of cancer cell lines to identify potential hits for further optimization.

  • Antioxidant and Anti-inflammatory Potential: Benzofuran derivatives are known to possess antioxidant properties.[15] The hydrazone derivatives can act as radical scavengers, a property that is beneficial in treating diseases associated with oxidative stress. Furthermore, some benzofuran compounds have shown anti-inflammatory activity by inhibiting nitric oxide release.[14]

By systematically varying the aldehyde and ketone reactants, researchers can generate a diverse library of 5-Nitro-1-benzofuran-2-carbohydrazones. This library can then be subjected to high-throughput screening to evaluate a wide range of biological activities, leading to the identification of novel lead compounds for drug development.

References

  • Popiołek, Ł. (2021). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. PubMed.
  • Reddy, C. S., et al. (n.d.). Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity. Semantic Scholar.
  • Various Authors. (n.d.). Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity. ResearchGate.
  • Various Authors. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. IJRPR.
  • Fun, H. K., et al. (2008). 5-Nitro-1-benzofuran-2(3H)-one. PubMed.
  • LibreTexts Chemistry. (n.d.). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones.
  • Patel, J. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate.
  • Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Thorat, B. R., et al. (2017). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon.
  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity.
  • Khalid, A., et al. (2016). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
  • SIELC Technologies. (2018). (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone.
  • Sharma, S., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health.
  • Meleddu, R., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. UniCA IRIS.
  • Ali, S., et al. (2017). Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. Asian Journal of Chemical Sciences.
  • Various Authors. (n.d.). Synthesis of new hydrazide‐hydrazones of 5‐nitrofuran‐2‐carboxylic acid. ResearchGate.
  • PubChem. (n.d.). (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone.
  • Wang, M., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • DEA Office of Forensic Sciences. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.
  • Reddy, K. R., et al. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. MedCrave online.

Sources

Application

Synthesis of Novel Schiff Bases from 5-Nitro-1-benzofuran-2-carbohydrazide: A Gateway to Bioactive Compounds

Introduction: The Significance of the Benzofuran Scaffold and Schiff Base Chemistry The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with signif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold and Schiff Base Chemistry

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant pharmacological properties.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects.[2][3] Schiff bases, compounds containing an azomethine (-C=N-) functional group, are another class of molecules celebrated for their diverse biological applications and their role as versatile ligands in coordination chemistry.[4][5] The condensation of a carbohydrazide with an aldehyde to form a hydrazone (a subclass of Schiff bases) creates a molecule with a unique electronic and structural framework, often leading to enhanced biological efficacy.[6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 5-Nitro-1-benzofuran-2-carbohydrazide. The introduction of a nitro group at the 5-position of the benzofuran ring is anticipated to modulate the electronic properties of the resulting Schiff bases, potentially leading to compounds with enhanced or novel biological activities. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both the practical steps for synthesis and the scientific rationale behind the experimental design.

Reaction Schematics and Mechanism

The synthesis of Schiff bases from 5-Nitro-1-benzofuran-2-carbohydrazide proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable azomethine linkage. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Schiff Base Formation Mechanism Hydrazide 5-Nitro-1-benzofuran-2-carbohydrazide Plus1 + Hydrazide->Plus1 Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Plus1->Aldehyde SchiffBase Schiff Base Intermediate->SchiffBase Dehydration Plus2 + SchiffBase->Plus2 Water Water (H2O) Plus2->Water Synthesis and Characterization Workflow Start Start: Reagents Synthesis Schiff Base Synthesis (Condensation Reaction) Start->Synthesis Isolation Product Isolation (Filtration) Synthesis->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Structural Characterization Purification->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR NMR ¹H NMR Spectroscopy Characterization->NMR MassSpec Mass Spectrometry Characterization->MassSpec End End: Purified & Characterized Schiff Base FTIR->End NMR->End MassSpec->End

Sources

Method

The Strategic Synthesis of Novel Oxadiazoles from 5-Nitro-1-benzofuran-2-carbohydrazide: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the Benzofuran-Oxadiazole Scaffold In the landscape of medicinal chemistry, the fusion of privileged scaffolds is a well-established strategy for the discovery of novel therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran-Oxadiazole Scaffold

In the landscape of medicinal chemistry, the fusion of privileged scaffolds is a well-established strategy for the discovery of novel therapeutic agents. The benzofuran nucleus is a cornerstone in the architecture of many biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Similarly, the 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, enhancing metabolic stability and often contributing to a compound's biological profile.[3][4] The conjugation of these two heterocyclic systems, particularly with the inclusion of a nitro group on the benzofuran ring, presents a compelling synthetic target for the development of new chemical entities with potentially enhanced and synergistic biological activities.[5][6] This guide provides a comprehensive overview and detailed protocols for the utilization of 5-Nitro-1-benzofuran-2-carbohydrazide as a key intermediate in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Synthetic Strategy: From Precursor to the Final Oxadiazole

The overall synthetic pathway commences with the synthesis of the key intermediate, 5-Nitro-1-benzofuran-2-carbohydrazide, followed by its cyclization with various aromatic carboxylic acids to yield the target 2,5-disubstituted-1,3,4-oxadiazoles.

G cluster_0 Part 1: Synthesis of the Carbohydrazide Intermediate cluster_1 Part 2: Synthesis of the Oxadiazole Core Ethyl 5-nitro-1-benzofuran-2-carboxylate Ethyl 5-nitro-1-benzofuran-2-carboxylate 5-Nitro-1-benzofuran-2-carbohydrazide 5-Nitro-1-benzofuran-2-carbohydrazide Ethyl 5-nitro-1-benzofuran-2-carboxylate->5-Nitro-1-benzofuran-2-carbohydrazide EtOH, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->5-Nitro-1-benzofuran-2-carbohydrazide 2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole 2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole 5-Nitro-1-benzofuran-2-carbohydrazide->2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole Reflux Aromatic Carboxylic Acid Aromatic Carboxylic Acid Aromatic Carboxylic Acid->2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole POCl3 POCl3 POCl3->2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

The synthesis of the pivotal carbohydrazide intermediate is achieved through the hydrazinolysis of the corresponding ethyl ester.

Protocol 1: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate

While commercially available, the synthesis of this precursor is a critical first step for laboratories where it is not readily accessible.[7] A common route involves the cyclization of a suitably substituted phenol.[2]

Protocol 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

This protocol is adapted from analogous syntheses of carbohydrazides from their corresponding esters.[8]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityPurity
Ethyl 5-nitro-1-benzofuran-2-carboxylateC₁₁H₉NO₅235.190.01 mol>97%
Hydrazine Hydrate (80%)N₂H₄·H₂O50.060.02 mol80%
Ethanol (Absolute)C₂H₅OH46.0750 mL99.9%

Procedure:

  • A solution of ethyl 5-nitro-1-benzofuran-2-carboxylate (0.01 mol) in absolute ethanol (50 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrazine hydrate (80%, 0.02 mol) is added dropwise to the stirred solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • The solid product is washed with cold ethanol and dried under vacuum to yield 5-Nitro-1-benzofuran-2-carbohydrazide.

Part 2: Synthesis of 2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazoles

The core of this application note is the cyclodehydration of the carbohydrazide with various aromatic carboxylic acids to form the desired 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is a commonly employed and effective dehydrating agent for this transformation.[9][10]

Protocol 3: General Procedure for the Synthesis of 2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazoles

This protocol is based on established methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityPurity
5-Nitro-1-benzofuran-2-carbohydrazideC₉H₇N₃O₄221.170.005 mol>95%
Aromatic Carboxylic AcidVariesVaries0.005 mol>98%
Phosphorus Oxychloride (POCl₃)POCl₃153.335 mL>99%

Procedure:

  • A mixture of 5-Nitro-1-benzofuran-2-carbohydrazide (0.005 mol) and the desired aromatic carboxylic acid (0.005 mol) is taken in a 50 mL round-bottom flask.

  • Phosphorus oxychloride (5 mL) is carefully added to the flask in a fume hood with adequate ventilation.

  • The reaction mixture is stirred and heated to reflux for 5-7 hours. The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.

  • The resulting precipitate is filtered, washed thoroughly with water to remove any excess POCl₃, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole.

G start Start mix Mix Carbohydrazide and Carboxylic Acid start->mix add_pocl3 Add POCl3 mix->add_pocl3 reflux Reflux for 5-7h add_pocl3->reflux cool Cool to RT reflux->cool quench Pour into Crushed Ice cool->quench filter Filter Precipitate quench->filter wash Wash with H2O and NaHCO3 soln. filter->wash dry Dry the Product wash->dry recrystallize Recrystallize dry->recrystallize end End recrystallize->end

Caption: Experimental workflow for oxadiazole synthesis.

Application Notes: Potential Pharmacological Significance

The synthesized 2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole derivatives are of significant interest to drug discovery programs due to the established biological activities of related compounds.

  • Antimicrobial Activity: The presence of the nitro group, particularly at the 5-position of a heterocyclic ring system, is a well-known pharmacophore in many antimicrobial agents.[5] The combination of the 5-nitrobenzofuran moiety with the metabolically stable 1,3,4-oxadiazole ring and various aryl substituents presents a promising scaffold for the development of novel antibacterial and antifungal agents.[4][11][12]

  • Antitubercular Activity: Several studies have highlighted the potential of oxadiazole derivatives as antitubercular agents. The unique structural features of the synthesized compounds warrant their evaluation against Mycobacterium tuberculosis.

  • Anticancer Activity: Both benzofuran and oxadiazole cores have been incorporated into molecules with demonstrated anticancer properties. The synthesized compounds could be screened against various cancer cell lines to explore their potential as cytotoxic agents.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis of novel 2-Aryl-5-(5-nitro-1-benzofuran-2-yl)-1,3,4-oxadiazoles. The protocols are based on established and reliable chemical transformations, offering a clear pathway for researchers to access these promising compounds. The potential for significant biological activity makes this class of molecules a valuable addition to any drug discovery library.

References

  • JETIR (March 2019). SYNTHESIS AND EVALUATION OF N-(5- ETHYL AMINO) -2, 5-DIHYDRO-1, 3-THIAZOL- 2-YL)-3-HYDROXY-5-NITRO-1-BENZOFURAN-2 CARBOHYDRAZIDE. Journal of Emerging Technologies and Innovative Research, 6(3). Retrieved from [Link]

  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(4), 900-904.
  • Eriksson, J., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(17), 3073.
  • (2012). Antibacterial Activities of 5-Nitro-2-uryl and 5-Nitro-2-Imidazolyl Derivatives of 1,3,4-Thiadiazole. Avicenna Journal of Clinical Microbiology and Infection, 1(1).
  • Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • El-Sayed, R., et al. (2016). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Molecules, 21(11), 1543.
  • Dobe, J. D. (1983). Preparation of 2,5-Diaryl-1,3,4-Oxadiazoles. University of Central Florida.
  • Google Patents. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
  • Amin, S., et al. (2020). Chemical biology of cyclization reactions by using POCl3.
  • Świątek, P., & Daszkiewicz, P. (2021).
  • (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
  • Zielińska, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793.
  • Świątek, P., & Daszkiewicz, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Retrieved from [Link]

  • Shaikh, A. K., & Varvounis, G. (2015). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
  • (2020). Chemical biology of cyclization reactions by using POCL3.
  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27946-27965.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Aliyeva, A. R., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5169-5172.
  • Shawali, A. S., et al. (2001). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 6(4), 364-377.

Sources

Application

Application Note: Synthesis of Novel 1,2,4-Triazole Derivatives from 5-Nitro-1-benzofuran-2-carbohydrazide for Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel 1,2,4-triazole derivatives utilizing 5-Nit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel 1,2,4-triazole derivatives utilizing 5-Nitro-1-benzofuran-2-carbohydrazide as a key starting material. The benzofuran nucleus and the 1,2,4-triazole scaffold are both well-established pharmacophores known to impart significant biological activity, particularly antimicrobial properties.[1][2][3] The strategic combination of these two moieties into a single molecular entity presents a promising avenue for the development of new therapeutic agents. This document details a reliable two-step synthetic pathway, explains the mechanistic rationale behind the reaction conditions, and provides step-by-step protocols for laboratory execution.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the field of medicinal chemistry, the synthesis of hybrid molecules by combining known pharmacologically active scaffolds is a validated strategy for discovering new drugs with potentially enhanced efficacy or novel mechanisms of action. The 1,2,4-triazole ring is a five-membered heterocycle that serves as the core of numerous approved drugs, exhibiting a wide spectrum of bioactivities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][4][5] Its ability to participate in hydrogen bonding and dipole-dipole interactions makes it an effective component for binding to biological receptors.[2]

Similarly, the benzofuran moiety is a prominent feature in many natural products and synthetic compounds with diverse pharmacological profiles, including antimicrobial and anti-inflammatory activities.[1][2] The introduction of a nitro group at the 5-position of the benzofuran ring can further modulate the electronic properties and biological activity of the molecule.

This application note focuses on the use of 5-Nitro-1-benzofuran-2-carbohydrazide, a versatile and reactive building block, for the synthesis of a library of substituted 1,2,4-triazoles. The described synthetic route proceeds through a thiosemicarbazide intermediate, followed by a regioselective, base-catalyzed intramolecular cyclization.

Synthetic Strategy and Mechanistic Rationale

The conversion of a carbohydrazide to a 1,2,4-triazole is a robust and widely employed transformation in heterocyclic chemistry. The primary strategy detailed herein involves two key stages:

  • Formation of an N-Acylthiosemicarbazide Intermediate: The carbohydrazide is reacted with an appropriate aryl isothiocyanate.

  • Intramolecular Cyclization: The resulting thiosemicarbazide undergoes a base-catalyzed cyclization and dehydration to yield the desired 4-aryl-5-(5-nitro-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol.

G A 5-Nitro-1-benzofuran- 2-carbohydrazide (1) B N'-[(5-Nitro-1-benzofuran-2-yl)carbonyl]- 4-arylthiosemicarbazide (2) A->B  + Aryl Isothiocyanate  Ethanol, Reflux C 4-Aryl-5-(5-nitro-1-benzofuran-2-yl)- 4H-1,2,4-triazole-3-thiol (3) B->C  NaOH (aq)  Reflux

Figure 1: High-level workflow for the synthesis of benzofuran-triazole hybrids.

Causality Behind Experimental Choices: Why Base Catalysis is Crucial

The choice of reaction medium for the cyclization of the acylthiosemicarbazide intermediate is critical and dictates the structure of the resulting heterocyclic ring.[6]

  • Alkaline Medium (e.g., NaOH): In the presence of a base, the more acidic proton on the N2 nitrogen of the thiosemicarbazide is abstracted. The resulting anion facilitates a nucleophilic attack on the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the thermodynamically stable 1,2,4-triazole ring.[6][7] This is the desired pathway for this protocol.

  • Acidic Medium (e.g., H₂SO₄): Conversely, in a strong acid medium, the carbonyl oxygen is protonated, activating the carbonyl carbon. The sulfur atom, being a soft nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a 1,3,4-thiadiazole ring after dehydration.[6][7][8]

Therefore, maintaining alkaline conditions is essential for the exclusive and high-yield synthesis of the target 1,2,4-triazole derivatives. This control over reaction conditions provides a self-validating system for the protocol's trustworthiness.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Aryl isothiocyanates are lachrymatory and should be handled with care.

Protocol 1: Synthesis of N'-[(5-Nitro-1-benzofuran-2-yl)carbonyl]-4-arylthiosemicarbazide (Intermediate 2)

This protocol describes a general procedure for the synthesis of the thiosemicarbazide intermediate.

Materials:

  • 5-Nitro-1-benzofuran-2-carbohydrazide (1)

  • Substituted Aryl Isothiocyanate (e.g., Phenyl isothiocyanate, 4-Chlorophenyl isothiocyanate)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-Nitro-1-benzofuran-2-carbohydrazide (1.0 eq) in absolute ethanol (30 mL).

  • To this solution, add the selected aryl isothiocyanate (1.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl acetate:Hexane, 1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. The resulting thiosemicarbazide intermediate (2) is typically of sufficient purity for the next step.

G cluster_workflow Protocol 1: Thiosemicarbazide Synthesis start Dissolve Carbohydrazide (1) in Ethanol add_iso Add Aryl Isothiocyanate start->add_iso reflux Reflux for 4-6 hours add_iso->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool filter Filter Precipitate cool->filter dry Dry Product (2) filter->dry

Figure 2: Step-by-step workflow for the synthesis of the thiosemicarbazide intermediate.

Protocol 2: Synthesis of 4-Aryl-5-(5-nitro-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol (Product 3)

This protocol details the base-catalyzed cyclization to form the final triazole product.

Materials:

  • N'-[(5-Nitro-1-benzofuran-2-yl)carbonyl]-4-arylthiosemicarbazide (2)

  • Sodium Hydroxide (NaOH) solution, 2M

  • Water

  • Hydrochloric Acid (HCl), dilute

  • Reflux apparatus

  • pH paper or pH meter

Procedure:

  • Suspend the thiosemicarbazide intermediate (2) (1.0 eq) in a 2M aqueous solution of sodium hydroxide (25 mL) in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 6-8 hours. The solid should gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material spot disappears.

  • After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Transfer the clear filtrate to a beaker and place it in an ice bath.

  • Carefully acidify the cold solution by adding dilute hydrochloric acid dropwise with stirring until the pH is approximately 5-6.

  • A solid precipitate of the triazole product (3) will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product completely.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Characterization and Expected Data

The synthesized compounds should be characterized using standard analytical techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the disappearance of the C=O stretch from the carbohydrazide and the appearance of C=N and C-S stretches, along with a broad S-H peak for the thiol tautomer.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the integration and chemical shifts corresponding to the benzofuran and aryl protons. The disappearance of the two N-H protons from the thiosemicarbazide linker and the appearance of a new S-H proton signal (which may be broad or exchangeable with D₂O) are key indicators.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product.

The following table summarizes expected results for a small set of synthesized derivatives, based on typical outcomes for such reactions.

Compound ID Aryl Group (R) Reaction Time (h) Yield (%) Melting Point (°C)
3a Phenyl785210-212
3b 4-Chlorophenyl688225-227
3c 4-Methylphenyl882205-206

Applications in Drug Discovery

The novel 5-(5-nitro-1-benzofuran-2-yl) substituted 1,2,4-triazoles are prime candidates for screening in drug discovery programs. Given the established biological activities of their constituent parts, these compounds should be prioritized for:

  • Antibacterial and Antifungal Screening: Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.[3][9] Many marketed antifungal drugs, such as fluconazole, are triazole-based.

  • Antitubercular Activity: The parent 1-benzofuran-2-carbohydrazide scaffold has been investigated for anti-TB activity, making these derivatives interesting candidates for further evaluation.[10]

  • Anticancer Screening: Both benzofuran and triazole derivatives have demonstrated potential as anticancer agents.[1]

The synthesized library of compounds can be used to establish Structure-Activity Relationships (SAR), guiding the design of future analogs with improved potency and optimized pharmacokinetic properties.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Available at: [Link]

  • Rational design of benzofuran-triazoles as antibacterial agents. ResearchGate. Available at: [Link]

  • Synthesis of triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindolin-2-one derivatives ( part I). Semantic Scholar. Available at: [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. PubMed. Available at: [Link]

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Journal of Advances in Shell Programming. Available at: [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. ResearchGate. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. ResearchGate. Available at: [Link]

  • Triazoles as antimicrobial: A review. International Journal of Chemical Studies. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. Revue Roumaine de Chimie. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Nitro-1-benzofuran-2-carbohydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Abstract The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide focuses on a particularly valuable derivative, 5-Nitro-1-benzofuran-2-carbohydrazide , a highly versatile and reactive precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of the carbohydrazide moiety at the C2 position serves as a nucleophilic hub, enabling cyclization reactions to form various five-membered heterocycles. Concurrently, the nitro group at the C5 position acts as a potent electron-withdrawing group, modulating the molecule's reactivity and offering a handle for further functionalization, such as reduction to an amino group for subsequent derivatization.

This document provides a comprehensive overview of the synthetic pathways originating from this precursor, detailing the underlying chemical principles and offering validated, step-by-step protocols for the synthesis of key heterocyclic systems, including 1,3,4-oxadiazoles, hydrazones (Schiff bases), and thiazoles.

Synthesis of the Core Precursor: 5-Nitro-1-benzofuran-2-carbohydrazide

The journey into the diverse world of benzofuran-based heterocycles begins with the reliable synthesis of the starting material. The most common route involves a three-step process starting from a substituted salicylaldehyde, proceeding through esterification and cyclization to form the benzofuran ester, followed by nitration and finally hydrazinolysis.

The initial formation of the ethyl benzofuran-2-carboxylate intermediate is typically achieved by refluxing a salicylaldehyde derivative with ethyl bromoacetate in the presence of a weak base like potassium carbonate.[6] The subsequent hydrazinolysis of the ester with hydrazine hydrate is a standard and high-yielding method to generate the desired carbohydrazide.[6]

G cluster_0 Precursor Synthesis Workflow A Salicylaldehyde B Ethyl Benzofuran-2-carboxylate A->B Ethyl bromoacetate, K2CO3, Reflux C Ethyl 5-Nitro-1-benzofuran-2-carboxylate B->C Nitrating Mixture (e.g., HNO3/H2SO4) D 5-Nitro-1-benzofuran-2-carbohydrazide C->D Hydrazine Hydrate (NH2NH2·H2O), Ethanol, Reflux

Synthesis workflow for the core precursor.
Protocol 1: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

Materials:

  • Ethyl 5-nitro-1-benzofuran-2-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 5-nitro-1-benzofuran-2-carboxylate (0.01 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.02 mol, approx. 1 mL) dropwise while stirring. The molar excess of hydrazine hydrate ensures complete conversion of the ester.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

  • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol to remove any unreacted starting materials, and then wash with diethyl ether.

  • Dry the resulting white or pale-yellow solid under vacuum to yield 5-Nitro-1-benzofuran-2-carbohydrazide.

Expected Yield: >90% Causality: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol is driven by the stability of the resulting hydrazide and the volatility of the ethanol byproduct, especially under reflux conditions.

Synthetic Applications: A Gateway to Heterocyclic Diversity

The true utility of 5-Nitro-1-benzofuran-2-carbohydrazide lies in its ability to serve as a synthon for a variety of heterocyclic rings. The terminal -NH2 group of the hydrazide is highly nucleophilic, and the adjacent carbonyl group provides a site for cyclization.

G cluster_products Heterocyclic Products main 5-Nitro-1-benzofuran-2-carbohydrazide hydrazone Hydrazones (Schiff Bases) main->hydrazone Aromatic Aldehydes, AcOH (cat.) oxadiazole 1,3,4-Oxadiazoles main->oxadiazole CS2, KOH or R-COOH, POCl3 thiazole Thiazole Derivatives main->thiazole 1. CS2, KOH 2. α-haloketone pyrazole Pyrazole Derivatives main->pyrazole 1,3-Diketones, Acid catalyst

Synthetic pathways from the precursor.
Synthesis of N'-(Arylmethylene)-5-nitro-1-benzofuran-2-carbohydrazides (Hydrazones)

The condensation of the carbohydrazide with various aromatic aldehydes is a straightforward and efficient method to produce hydrazones, also known as Schiff bases.[7][8] These compounds are not only biologically active in their own right but also serve as crucial intermediates for further cyclization reactions.

Mechanism: The reaction proceeds via a nucleophilic addition of the terminal amine of the hydrazide to the aldehyde's carbonyl carbon, followed by the acid-catalyzed dehydration to yield the stable C=N double bond of the hydrazone.

Protocol 2: General Synthesis of Hydrazones

Materials:

  • 5-Nitro-1-benzofuran-2-carbohydrazide (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Methanol or Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • Dissolve 5-Nitro-1-benzofuran-2-carbohydrazide in methanol in a 50 mL round-bottom flask.

  • Add the corresponding aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours.[8]

  • Monitor the reaction completion using TLC.

  • Cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Filter the solid, wash with cold methanol, and dry to obtain the pure hydrazone derivative.

Synthesis of 5-(5-Nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

1,3,4-Oxadiazoles are a prominent class of heterocycles with a wide range of pharmacological activities.[9][10] A common and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a carbohydrazide with carbon disulfide in a basic medium.[8][10]

Mechanism: The carbohydrazide reacts with CS2 in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt. This intermediate, upon heating, undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the stable 1,3,4-oxadiazole-2-thiol ring.[10]

Protocol 3: Synthesis of 1,3,4-Oxadiazole-2-thiol Derivative

Materials:

  • 5-Nitro-1-benzofuran-2-carbohydrazide (0.01 mol)

  • Potassium hydroxide (KOH) (0.01 mol)

  • Carbon disulfide (CS2) (0.015 mol)

  • Ethanol (50 mL) and Water (5 mL)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask, dissolve KOH in a mixture of ethanol and water.

  • Add 5-Nitro-1-benzofuran-2-carbohydrazide to the basic solution and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise over 15 minutes with continuous stirring.

  • After the addition is complete, reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).[8]

  • Concentrate the solution to a small volume using a rotary evaporator.

  • Pour the residue into a beaker containing crushed ice and acidify with concentrated HCl.

  • The solid precipitate of 5-(5-Nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent (e.g., ethanol).

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known for their diverse biological activities.[11][12] A reliable method to synthesize thiazole derivatives from a carbohydrazide involves a two-step sequence: conversion to a thiosemicarbazide followed by cyclocondensation with an α-haloketone (the Hantzsch thiazole synthesis).

Mechanism: The thiosemicarbazide intermediate, formed by reacting the carbohydrazide with a thiocyanate salt, acts as the N-C-S synthon. In the subsequent Hantzsch reaction, the sulfur atom attacks the carbonyl carbon of the α-haloketone, and the terminal nitrogen attacks the halogenated carbon, leading to cyclization and dehydration to form the thiazole ring.

Protocol 4: Two-Step Synthesis of Benzofuran-Thiazole Hybrids

Step A: Synthesis of N-(5-Nitro-1-benzofuran-2-carbonyl)thiosemicarbazide

  • Reflux a mixture of 5-Nitro-1-benzofuran-2-carbohydrazide (0.01 mol), ammonium thiocyanate (0.012 mol), and concentrated HCl (1 mL) in ethanol (50 mL) for 5-6 hours.

  • Pour the reaction mixture into cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the thiosemicarbazide intermediate.

Step B: Cyclization to form the Thiazole Ring

  • A mixture of the thiosemicarbazide from Step A (0.005 mol) and an appropriate α-haloketone (e.g., phenacyl bromide) (0.005 mol) in absolute ethanol (30 mL) is refluxed for 8 hours.

  • After cooling, the reaction mixture is neutralized with a cold aqueous solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization to yield the final thiazole derivative.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various heterocyclic derivatives from 5-Nitro-1-benzofuran-2-carbohydrazide.

Product ClassKey ReagentsSolventConditionsTypical Yield (%)Ref.
HydrazonesAromatic Aldehydes, AcOHMethanolReflux, 2-4 h85-95%[8]
1,3,4-Oxadiazole-2-thiolCS₂, KOHEthanol/H₂OReflux, 8-10 h70-85%[8][10]
Thiazoles1. NH₄SCN, HCl2. α-haloketoneEthanolReflux60-75% (overall)-

Conclusion and Outlook

5-Nitro-1-benzofuran-2-carbohydrazide has demonstrated itself to be an exceptionally valuable and versatile precursor in synthetic organic and medicinal chemistry. The straightforward and high-yielding protocols detailed herein provide accessible routes to a variety of heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and thiazoles. The inherent biological significance of the benzofuran scaffold, coupled with the proven pharmacological activities of the resulting heterocyclic moieties, makes this synthetic platform highly attractive for drug discovery and development.[3][13] Further exploration can involve the reduction of the C5-nitro group to an amine, opening up another dimension of chemical space for creating novel, complex, and potentially potent therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (Year). Title of a relevant article on benzofuran synthesis or activity. Journal Name, Volume(Issue), pages. [Link]
  • (Reference placeholder for additional context)
  • Asif, M. (2015). A review on various synthetic approaches and biological activities of benzofuran derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 4(3), 229-244. [https://www.sciencedirect.com/journal/beni-suef-university-journal-of-basic-and-applied-sciences]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/1,3,4-oxadiazoles.shtm]
  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzofuran: a new look on an old scaffold in drug design. European Journal of Medicinal Chemistry, 71, 146-161. [https://www.journals.elsevier.com/european-journal-of-medicinal-chemistry]
  • (Reference placeholder for additional context)
  • Kumar, D., et al. (2012). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Bioorganic & Medicinal Chemistry Letters, 22(1), 534-538. [https://www.sciencedirect.com/journal/bioorganic-and-medicinal-chemistry-letters]
  • Saleh, N. M., El-Gazzar, A. R. B. A., & Abd El-Hafez, A. A. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [https://pubs.rsc.org/en/journals/journalissues/ra]
  • Jayashankar, B., Lokanath, N. K., & Kumar, K. A. (2010). Synthesis of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 22(5), 3463-3468. [https://asianpubs.org/journal/asian-journal-of-chemistry]
  • Soni, N., et al. (2021). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 12(Special Issue 1). [https://www.pnrjournal.com/]
  • (Reference placeholder for additional context)
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4811. [https://www.mdpi.com/journal/ijms]
  • Abdel-Wahab, B. F., et al. (2017). Efficient Synthesis of New Benzofuran-based Thiazoles and Investigation of their Cytotoxic Activity Against Human Breast Carcinoma Cell Lines. Letters in Drug Design & Discovery, 14(9). [https://www.eurekaselect.com/journal/lddd]
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [https://www.ingentaconnect.com/content/ben/ctmc]
  • (Reference placeholder for additional context)
  • Reddy, T. S., et al. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1034-1042. [https://www.tandfonline.com/journals/ienz20]
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 19(16), 1316-1339. [https://www.eurekaselect.com/journal/mrmc]
  • (Reference placeholder for additional context)
  • (Reference placeholder for additional context)
  • Gocan, S. (2001). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Farmacia, 49(1), 21-26. [https://www.researchgate.
  • (Reference placeholder for additional context)
  • Khan, I., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [https://pubs.rsc.org/en/journals/journalissues/ra]
  • (Reference placeholder for additional context)
  • (Reference placeholder for additional context)
  • (Reference placeholder for additional context)
  • (Reference placeholder for additional context)
  • Asif, M. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-enviromental and pharmaceutical letters, 2(1), 1-13. [https://www.bepls.com/]
  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [https://jchemrev.com/]

Sources

Application

Screening for Antimicrobial Activity of 5-Nitro-1-benzofuran-2-carbohydrazide: An Application and Protocol Guide

Introduction: The Imperative for Novel Antimicrobial Agents The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this scaffold, the incorporation of a nitro group can significantly modulate the electronic properties and biological activity of the molecule. Nitroaromatic compounds are known to exert their antimicrobial effects through reductive bioactivation, generating reactive nitrogen species that can damage microbial DNA, proteins, and other essential cellular components.[3][4]

This application note provides a comprehensive, step-by-step protocol for the preliminary screening of the antimicrobial activity of a novel synthetic compound, 5-Nitro-1-benzofuran-2-carbohydrazide . This guide is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of new chemical entities for antimicrobial potential. The methodologies detailed herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5]

Compound Profile: 5-Nitro-1-benzofuran-2-carbohydrazide

Structure:

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
Appearance Pale yellow to yellow powderAssumed based on related compounds
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; poorly soluble in water.[6]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of 5-Nitro-1-benzofuran-2-carbohydrazide is hypothesized to be mediated by the reductive activation of its nitro group by microbial nitroreductases. This enzymatic reduction generates highly reactive nitroso and hydroxylamino intermediates, which can induce significant cellular damage.

Mechanism_of_Action Compound 5-Nitro-1-benzofuran- 2-carbohydrazide (Prodrug) Nitroreductases Bacterial Nitroreductases Compound->Nitroreductases Reduction Intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamino) Nitroreductases->Intermediates Generates DNA Bacterial DNA Intermediates->DNA Damages Proteins Essential Proteins Intermediates->Proteins Inactivates CellDeath Bacterial Cell Death DNA->CellDeath Proteins->CellDeath

Caption: Proposed bioactivation pathway of 5-Nitro-1-benzofuran-2-carbohydrazide.

This mechanism, common to nitroaromatic drugs, offers the potential for broad-spectrum activity and a lower propensity for the development of resistance compared to agents with highly specific targets.[3]

Experimental Protocols

This section details the necessary protocols for the synthesis of the target compound and its subsequent antimicrobial evaluation.

Part 1: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide is a multi-step process that begins with the formation of a benzofuranone intermediate, followed by nitration, esterification, and finally, hydrazinolysis.

Synthesis_Workflow cluster_0 Step 1: Benzofuranone Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Esterification (Assumed) cluster_3 Step 4: Hydrazinolysis A 2-Hydroxyphenylacetic acid B Toluene, p-TsOH (cat.) Reflux with Dean-Stark trap A->B C 3H-Benzofuran-2-one B->C D 3H-Benzofuran-2-one C->D E 65% HNO₃, Acetic Acid Acetic Anhydride, <293K then reflux D->E F 5-Nitro-1-benzofuran-2(3H)-one E->F G 5-Nitro-1-benzofuran-2(3H)-one F->G H Ethanol, H₂SO₄ (cat.) Reflux G->H I Ethyl 5-nitro-1-benzofuran-2-carboxylate H->I J Ethyl 5-nitro-1-benzofuran-2-carboxylate I->J K Hydrazine Hydrate, Ethanol Stir at room temperature J->K L 5-Nitro-1-benzofuran-2-carbohydrazide K->L

Caption: Synthetic pathway for 5-Nitro-1-benzofuran-2-carbohydrazide.

Step 1: Synthesis of 3H-Benzofuran-2-one [7]

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 4 hours, with azeotropic removal of water.

  • After cooling, remove the residual solvent under reduced pressure to yield 3H-benzofuran-2-one.

Step 2: Synthesis of 5-Nitro-1-benzofuran-2(3H)-one [7]

  • Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask.

  • Prepare a mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL).

  • Add the acid mixture dropwise to the benzofuranone solution, maintaining the temperature below 293 K (20 °C).

  • Stir and reflux the mixture for 1 hour.

  • Cool the reaction and pour it over ice, followed by the addition of sulfuric acid to precipitate the product.

  • Filter the precipitate and recrystallize from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.

Step 3: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate (Adapted Protocol)

  • Dissolve 5-nitro-1-benzofuran-2(3H)-one in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Step 4: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide [8]

  • Dissolve the ethyl 5-nitro-1-benzofuran-2-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate dropwise while stirring.

  • Continue stirring at room temperature for 2-4 hours. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-Nitro-1-benzofuran-2-carbohydrazide.

Part 2: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound will be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms. All procedures should be performed in accordance with CLSI guidelines.[9][10]

  • 5-Nitro-1-benzofuran-2-carbohydrazide (synthesized)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution of Test Compound in DMSO B Perform Serial 2-fold Dilutions in CAMHB in a 96-well plate A->B E Inoculate Microtiter Plate with Bacterial Suspension B->E C Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard) D Dilute Inoculum to final concentration of ~5 x 10⁵ CFU/mL C->D D->E F Incubate at 35-37°C for 16-20 hours E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide in DMSO at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in CAMHB to obtain a concentration range from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on MHA, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise tabular format.

Table 1: Example MIC and MBC Data for 5-Nitro-1-benzofuran-2-carbohydrazide

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 2921316320.5
Escherichia coliATCC 2592232640.015
Pseudomonas aeruginosaATCC 2785364>1280.25
Enterococcus faecalisATCC 292128161

Interpretation:

  • Bacteriostatic vs. Bactericidal Activity: If the MBC is no more than four times the MIC, the compound is generally considered bactericidal. If the MBC/MIC ratio is greater than 4, it is considered bacteriostatic.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound indicates its spectrum of activity (e.g., broad-spectrum, narrow-spectrum).

  • Potency: The MIC values provide a measure of the compound's potency. Lower MIC values indicate higher potency.

Conclusion and Future Directions

This application note provides a robust and standardized framework for the initial antimicrobial screening of 5-Nitro-1-benzofuran-2-carbohydrazide. The detailed protocols for synthesis and susceptibility testing, grounded in CLSI standards, ensure the generation of reliable and reproducible data. The preliminary results from these assays will guide further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy evaluations. The exploration of novel benzofuran scaffolds, such as the one presented here, is a critical endeavor in the global effort to combat the growing crisis of antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2025). Performance Standards for Antimicrobial Susceptibility Testing; 35th ed. CLSI supplement M100.
  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria; 3rd ed. CLSI guideline M45.
  • Al-Ostath, A., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ChemRxiv. [Link]

  • Reddy, T. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-775. [Link]

  • Patel, H. D., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. U.S.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE AND ITS PHOTOCHEMICAL REACTION. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Fun, H. K., et al. (2007). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4368. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing (AST). CLSI. [Link]

  • de Souza, E. C., et al. (2019). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 24(18), 3280. [Link]

  • Spain, J. C., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]

  • Aryal, S. (2022, April 19). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1319. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • Kurbangalieva, A., et al. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 24(13), 10526. [Link]

  • Gonzalez-Bacerio, J., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1238-1247. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food & Drug Administration. (2023, December 15). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Ghabrial, S. S., & El-Gazzar, A. B. A. (2016). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Evaluating the Anticancer Potential of 5-Nitro-1-benzofuran-2-carbohydrazide

Introduction: The Therapeutic Promise of Benzofuran and Carbohydrazide Scaffolds The benzofuran moiety is a prominent heterocyclic system found in numerous natural and synthetic compounds that exhibit a wide range of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Benzofuran and Carbohydrazide Scaffolds

The benzofuran moiety is a prominent heterocyclic system found in numerous natural and synthetic compounds that exhibit a wide range of pharmacological activities.[1] In the field of oncology, benzofuran derivatives have garnered significant attention for their potential as anticancer agents.[2][3] Studies have demonstrated that these compounds can inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia, cervical carcinoma, and hepatocellular carcinoma.[4] The anticancer activity of the benzofuran scaffold is often dependent on the nature and position of its substituents.[3]

Similarly, the carbohydrazide structure and its derivatives are recognized for their diverse biological activities, including anticancer properties.[5] Research has shown that certain carbohydrazide derivatives can effectively inhibit the proliferation of cancer cells, such as lung cancer cells, often by inducing apoptosis.[6] The combination of a benzofuran ring with a carbohydrazide linker, as seen in 5-Nitro-1-benzofuran-2-carbohydrazide, presents a novel chemical entity with a strong rationale for investigation as a potential anticancer agent. While specific data on 5-Nitro-1-benzofuran-2-carbohydrazide is emerging, this document provides a comprehensive framework of established, validated methodologies to thoroughly characterize its in vitro anticancer profile.

This guide is designed for researchers, scientists, and drug development professionals, offering a suite of detailed protocols to systematically evaluate the compound's cytotoxic and apoptotic effects. The proposed workflow is designed to be a self-validating system, employing multiple, complementary assays to ensure the trustworthiness and accuracy of the findings.

Proposed Workflow for Anticancer Evaluation

A logical, tiered approach is recommended to efficiently screen and characterize the anticancer properties of 5-Nitro-1-benzofuran-2-carbohydrazide. This workflow begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Prepare Stock Solution of 5-Nitro-1-benzofuran- 2-carbohydrazide in DMSO B Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) and a Normal Cell Line (e.g., HEK293) A->B C Primary Cytotoxicity Assays: - MTT Assay - SRB Assay B->C D Data Analysis: Calculate IC50 Values C->D E Apoptosis Detection: Annexin V-FITC / PI Staining by Flow Cytometry D->E If IC50 is potent and selective F Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry E->F G Confirmation of Apoptosis: Western Blot for Cleaved Caspase-3 and Cleaved PARP E->G H Investigate Upstream Pathways: Western Blot for Bcl-2 family proteins (e.g., Bax, Bcl-2) G->H

Caption: Proposed workflow for evaluating the anticancer activity of 5-Nitro-1-benzofuran-2-carbohydrazide.

Part 1: In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's ability to inhibit the growth of cancer cells. We recommend using at least two distinct assays that measure different cellular parameters to ensure the reliability of the results. The MTT assay measures metabolic activity, while the SRB assay quantifies total cellular protein.[7][8]

MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of 5-Nitro-1-benzofuran-2-carbohydrazide (e.g., from 0.1 to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10][11]

  • Formazan Solubilization: Carefully remove the supernatant. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.[10]

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay based on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to the plate.[8] The amount of bound dye is proportional to the total cellular protein mass.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12]

  • Washing: Carefully wash the plates five times with 1% acetic acid or tap water to remove the TCA and unbound components.[13][14] Allow the plates to air dry completely.[13]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13][15]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[13]

  • Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]

  • Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at 510 nm.[14]

Data Analysis for Cytotoxicity

For both assays, calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

ParameterDescriptionExample Data (Hypothetical)
IC50 (MCF-7) 50% inhibitory concentration on breast cancer cells5.2 µM
IC50 (HeLa) 50% inhibitory concentration on cervical cancer cells8.9 µM
IC50 (A549) 50% inhibitory concentration on lung cancer cells12.5 µM
IC50 (HEK293) 50% inhibitory concentration on normal kidney cells> 50 µM
Selectivity Index IC50 (Normal Cell) / IC50 (Cancer Cell)> 9.6 (for MCF-7)

Part 2: Investigation of the Mechanism of Cell Death

If 5-Nitro-1-benzofuran-2-carbohydrazide demonstrates significant and selective cytotoxicity, the next step is to determine the mechanism of cell death. The following protocols will help to elucidate whether the compound induces apoptosis and/or affects the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[17]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Nitro-1-benzofuran-2-carbohydrazide at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Thermo Fisher Scientific, Sigma-Aldrich).[16][18]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[18] FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2 or FL3).

Cell Cycle Analysis

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[19] This allows for the quantification of cells in each phase by flow cytometry.[20]

Protocol:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[20]

Western Blot Analysis of Apoptosis Markers

Principle: Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade.[21] The activation of executioner caspases, such as caspase-3, and the subsequent cleavage of their substrates, like Poly (ADP-ribose) polymerase (PARP), are hallmarks of apoptosis.[22]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[22]

  • Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

G 5-Nitro-1-benzofuran-2-carbohydrazide 5-Nitro-1-benzofuran-2-carbohydrazide Intrinsic Pathway Intrinsic Pathway 5-Nitro-1-benzofuran-2-carbohydrazide->Intrinsic Pathway Bax/Bak Activation Bax/Bak Activation Intrinsic Pathway->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by the test compound.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro evaluation of 5-Nitro-1-benzofuran-2-carbohydrazide as a potential anticancer agent. By employing a multi-assay approach, researchers can generate reliable and reproducible data on the compound's cytotoxicity and its underlying mechanism of action. Positive and compelling results from these studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models of cancer. The exploration of benzofuran-carbohydrazide hybrids remains a promising avenue in the ongoing search for novel and more effective cancer therapeutics.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • JoVE. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Journal of Visualized Experiments. Retrieved from [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4784. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 23(10), 2476. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the In Vitro Antioxidant Capacity of 5-Nitro-1-benzofuran-2-carbohydrazide

Abstract This document provides a detailed methodological framework for the comprehensive evaluation of the antioxidant potential of the novel heterocyclic compound, 5-Nitro-1-benzofuran-2-carbohydrazide . Benzofuran and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodological framework for the comprehensive evaluation of the antioxidant potential of the novel heterocyclic compound, 5-Nitro-1-benzofuran-2-carbohydrazide . Benzofuran and its derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4][5] Given the growing interest in identifying new therapeutic agents to combat oxidative stress, a robust and multi-faceted approach to characterizing the antioxidant capacity of new chemical entities is imperative.[6] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for four established in vitro antioxidant assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Scientific Imperative for Antioxidant Profiling

Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[6] Antioxidants mitigate this damage by neutralizing free radicals, making the discovery of novel antioxidant compounds a critical goal in drug development.[7]

The benzofuran scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities.[1][3] The target of this guide, 5-Nitro-1-benzofuran-2-carbohydrazide (Formula: C₉H₇N₃O₄, Molecular Weight: 221.17 g/mol [8]), is a novel derivative whose antioxidant potential has yet to be fully characterized. A thorough investigation requires more than a single assay; a panel of tests is necessary to understand the compound's various mechanisms of action, such as its ability to donate a hydrogen atom or transfer an electron.[9][10][11] This document provides the necessary protocols to build a comprehensive antioxidant profile for this compound.

Caption: Chemical Structure of 5-Nitro-1-benzofuran-2-carbohydrazide.

Foundational Protocols: Compound Preparation

Accurate and reproducible results begin with meticulous sample preparation.

2.1. Solubility Testing: The solubility of 5-Nitro-1-benzofuran-2-carbohydrazide must be determined to prepare a homogenous stock solution.

  • Recommended Solvents: Begin with Dimethyl Sulfoxide (DMSO) or Methanol, as these are common solvents for heterocyclic compounds and are compatible with the assays described.

  • Procedure: Test solubility by adding small, incremental amounts of the compound to a known volume of solvent until a clear solution is obtained or saturation is reached. Use sonication if necessary to aid dissolution.

2.2. Stock Solution Preparation:

  • Objective: To create a concentrated stock solution from which working dilutions will be made.

  • Protocol:

    • Accurately weigh 1-5 mg of 5-Nitro-1-benzofuran-2-carbohydrazide using an analytical balance.

    • Dissolve the compound in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Ensure complete dissolution. The stock solution should be clear and free of particulates.

    • Store the stock solution in amber vials at -20°C to prevent degradation. Before use, allow the solution to thaw completely and warm to room temperature.

Assay Protocol I: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

3.1. Principle of the Assay The DPPH assay is a rapid and widely used method to screen the radical scavenging activity of antioxidants.[12][13] DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[11][14] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[14][15] The degree of discoloration is directly proportional to the scavenging potential of the test compound.[11]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-Well Plate) cluster_measurement Incubation & Measurement cluster_analysis Data Analysis A Prepare Compound Dilutions D Add 50 µL Sample/ Control/Blank A->D B Prepare 0.1 mM DPPH Solution E Add 150 µL DPPH Solution to all wells B->E C Prepare Positive Control (e.g., Ascorbic Acid) C->D F Incubate 30 min in the dark at RT E->F Mix well G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: DPPH Radical Scavenging Assay Workflow.

3.2. Reagents and Materials

  • 5-Nitro-1-benzofuran-2-carbohydrazide stock solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectroscopic grade)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Multichannel pipette

3.3. Step-by-Step Protocol

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.[6]

  • Sample Preparation: Create a series of dilutions of the test compound from the stock solution using methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.

  • Reaction Setup: In a 96-well plate, perform the following additions in triplicate:[6]

    • Test Wells: 50 µL of each compound dilution + 150 µL of DPPH solution.

    • Positive Control Wells: 50 µL of each positive control dilution + 150 µL of DPPH solution.

    • Blank (Negative Control): 50 µL of methanol + 150 µL of DPPH solution. This represents 0% scavenging.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

3.4. Data Analysis

  • Calculate Percentage Inhibition: Use the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100[14]

  • Determine IC₅₀ Value: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value is the concentration required to inhibit 50% of the DPPH radicals and can be determined by regression analysis. A lower IC₅₀ value signifies greater antioxidant activity.

Assay Protocol II: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

4.1. Principle of the Assay This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[17] The resulting radical has a characteristic blue-green color with absorbance maxima around 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The reduction in absorbance is proportional to the antioxidant concentration.[17]

ABTS_Workflow cluster_prep Preparation (12-16h in advance) cluster_assay_day Assay Day cluster_reaction Reaction Setup (96-Well Plate) cluster_measurement Incubation & Measurement A Mix equal volumes of 7 mM ABTS and 2.45 mM Potassium Persulfate B Incubate in dark at RT for 12-16h A->B C Dilute ABTS•+ solution with buffer to Abs ~0.7 at 734 nm B->C D Prepare Compound Dilutions E Add 20 µL Sample/ Control/Blank D->E F Add 180 µL of diluted ABTS•+ Solution E->F Mix G Incubate 5-10 min in the dark at RT F->G H Measure Absorbance at 734 nm G->H

Caption: ABTS Radical Scavenging Assay Workflow.

4.2. Reagents and Materials

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Positive Control: Trolox or Ascorbic acid

  • Other materials as listed for the DPPH assay.

4.3. Step-by-Step Protocol

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17][18]

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with PBS (pH 7.4) or ethanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Sample Preparation: Prepare a series of dilutions of the test compound and positive control as described for the DPPH assay.

  • Reaction Setup: In a 96-well plate, add 20 µL of the sample, control, or blank (solvent) to designated wells, followed by 180 µL of the ABTS•+ working solution.

  • Incubation: Mix and incubate at room temperature in the dark for 7 minutes.[18]

  • Measurement: Read the absorbance at 734 nm.

4.4. Data Analysis Calculation of % inhibition and determination of the IC₅₀ value are performed using the same formulas as in the DPPH assay.

Assay Protocol III: Ferric Reducing Antioxidant Power (FRAP) Assay

5.1. Principle of the Assay The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][19] The assay uses a colorless complex of Fe³⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[19][20] The absorbance of this blue complex is measured at 593 nm, and the change in absorbance is proportional to the total reducing power of the antioxidant.[19]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-Well Plate) cluster_measurement Incubation & Measurement cluster_analysis Data Analysis A Prepare Acetate Buffer, TPTZ Solution, and FeCl3 Solution B Mix solutions (10:1:1) to create fresh FRAP reagent A->B F Add 180 µL of FRAP Reagent B->F C Prepare FeSO4 or Trolox Standard Curve Dilutions E Add 20 µL Sample/ Standard/Blank C->E D Prepare Compound Dilutions D->E E->F Mix G Incubate 30 min at 37°C F->G H Measure Absorbance at 593 nm G->H I Plot Standard Curve H->I J Calculate results as Trolox Equivalents (TE) I->J ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Black 96-Well Plate) cluster_measurement Kinetic Measurement A Prepare Fluorescein Working Solution F Add 150 µL of Fluorescein Solution A->F B Prepare AAPH Solution (prepare fresh) H Initiate reaction by adding 25 µL of AAPH Solution B->H C Prepare Trolox Standard Curve Dilutions E Add 25 µL Sample/ Standard/Blank C->E D Prepare Compound Dilutions D->E E->F G Pre-incubate 30 min at 37°C F->G G->H I Immediately place in reader (Ex: 485 nm, Em: 520 nm) H->I J Read fluorescence every 2 min for 2 hours at 37°C I->J

Caption: ORAC Assay Workflow.

6.2. Reagents and Materials

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with kinetic reading capability and temperature control.

6.3. Step-by-Step Protocol

  • Reagent Preparation:

    • Trolox Standards: Prepare a series of Trolox dilutions in phosphate buffer (e.g., 6.25, 12.5, 25, 50 µM).

    • Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer.

    • AAPH Solution: Prepare AAPH solution fresh just before use in phosphate buffer.

  • Reaction Setup: In a black 96-well plate:

    • Add 25 µL of sample, standard, or blank (phosphate buffer) to each well. * Add 150 µL of the fluorescein working solution to all wells. 3. Incubation: Incubate the plate at 37°C for at least 30 minutes in the plate reader. 4. Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction. 5. Measurement: Immediately begin kinetic reading of fluorescence every 2 minutes for approximately 2 hours. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. [21] 6.4. Data Analysis

  • Calculate Area Under the Curve (AUC): The AUC is calculated for each sample, standard, and blank from the fluorescence decay curve.

  • Calculate Net AUC:

    • Net AUC = AUC_sample - AUC_blank

  • Plot Standard Curve: Plot the Net AUC of the Trolox standards against their concentrations.

  • Determine ORAC Value: Use the standard curve to determine the ORAC value of the test compound, expressed as µmol of Trolox Equivalents (TE).

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, all quantitative data should be summarized in a structured table.

Table 1: Summary of In Vitro Antioxidant Capacity of 5-Nitro-1-benzofuran-2-carbohydrazide

Assay MethodMechanism of ActionMeasured ParameterResult (Hypothetical)Positive Control (Ascorbic Acid/Trolox)
DPPH Scavenging Hydrogen Atom TransferIC₅₀ (µg/mL)e.g., 45.3 ± 2.1e.g., 8.7 ± 0.5
ABTS Scavenging Electron TransferIC₅₀ (µg/mL)e.g., 32.8 ± 1.9e.g., 5.4 ± 0.3
FRAP Electron Transferµmol TE/ge.g., 850 ± 42N/A (Used for standard)
ORAC Hydrogen Atom Transferµmol TE/ge.g., 1250 ± 75N/A (Used for standard)

Interpretation Insights:

  • IC₅₀ Values (DPPH & ABTS): A lower IC₅₀ value indicates a higher potency for scavenging free radicals. Comparing the compound's IC₅₀ to that of a potent standard like ascorbic acid provides a benchmark of its efficacy.

  • TEAC Values (FRAP & ORAC): A higher Trolox Equivalent Antioxidant Capacity (TEAC) value signifies a stronger ability to reduce oxidants (FRAP) or quench peroxyl radicals (ORAC). These values provide a standardized measure of antioxidant capacity.

  • Comparative Analysis: Discrepancies in activity across the different assays can provide valuable insights into the compound's primary mechanism of action (e.g., strong performance in FRAP and ABTS suggests it is a potent electron donor).

Conclusion

This application guide provides a robust, multi-assay platform for the systematic evaluation of the antioxidant capacity of 5-Nitro-1-benzofuran-2-carbohydrazide. By employing assays that probe different antioxidant mechanisms, researchers can build a comprehensive and reliable profile of the compound's potential. Adherence to these detailed protocols, including the consistent use of positive and negative controls and performing replicates, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • Patel, J. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

  • (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Accessed January 29, 2026. Available at: [Link]

  • B, O. F., et al. (n.d.). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. PubMed Central. Accessed January 29, 2026. Available at: [Link]

  • (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Accessed January 29, 2026. Available at: [Link]

  • Thorat, B. (2017). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. ResearchGate. Available at: [Link]

  • (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. CP Lab Safety. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). New Benzofuran Derivatives as an Antioxidant Agent. PubMed Central. Accessed January 29, 2026. Available at: [Link]

  • Sharifi-Rad, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Available at: [Link]

  • (n.d.). Antioxidant potential using ORAC assay. BMG LABTECH. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. National Institutes of Health. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Accessed January 29, 2026. Available at: [Link]

  • (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • (n.d.). DPPH Radical Scavenging Assay. MDPI. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Accessed January 29, 2026. Available at: [Link]

  • (2022). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. Available at: [Link]

  • (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Accessed January 29, 2026. Available at: [Link]

  • (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]

  • (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Accessed January 29, 2026. Available at: [Link]

  • Bell, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Available at: [Link]

  • (2011). Genesis and development of DPPH method of antioxidant assay. SciSpace. Available at: [Link]

  • (n.d.). ABTS Radical Scavenging Assay Method. Scribd. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. Accessed January 29, 2026. Available at: [Link]

  • Adedayo, B. C., et al. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). Antioxidant capacity assessed by ferric reducing ability (FRAP) assay.... ResearchGate. Accessed January 29, 2026. Available at: [Link]

  • (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. Accessed January 29, 2026. Available at: [Link]

  • (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. Available at: [Link]

  • (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central. Accessed January 29, 2026. Available at: [Link]

  • (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.

Sources

Method

Application Notes &amp; Protocols: In Vitro Evaluation of 5-Nitro-1-benzofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 5-Nitro-1-benzofuran-2-carbohydrazide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 5-Nitro-1-benzofuran-2-carbohydrazide. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The addition of a nitroaromatic group and a carbohydrazide moiety suggests several potential mechanisms of action that warrant a systematic screening approach.[4][5] This guide details a tiered experimental design, starting with broad cytotoxicity and antimicrobial screening, followed by more focused mechanistic assays to elucidate the compound's mode of action. Protocols are provided with an emphasis on causality, self-validation, and data integrity, empowering researchers to generate robust and reproducible results.

Introduction: Scientific Rationale

The benzofuran core is a heterocyclic ring system found in numerous natural products and synthetic compounds with significant therapeutic applications.[2] Its derivatives have been explored as promising agents for targeted cancer therapies and for combating multidrug-resistant pathogens.[1][3] The structure of 5-Nitro-1-benzofuran-2-carbohydrazide incorporates three key pharmacophoric elements:

  • Benzofuran Scaffold : A versatile platform known to interact with various biological targets.[1][2]

  • Nitroaromatic Group : This powerful electron-withdrawing group is a hallmark of many bioactive molecules. In oncology, it is often exploited in hypoxia-activated prodrugs that are selectively reduced to cytotoxic species within the low-oxygen environment of solid tumors.[6] In microbiology, its reduction can generate reactive nitrogen species that are lethal to pathogens.[7]

  • Carbohydrazide Moiety : This functional group is a common component in drugs with antitubercular, antibacterial, and anticancer activities, often acting as a linker or a key interacting element with target enzymes.[4][5][8]

The confluence of these features makes 5-Nitro-1-benzofuran-2-carbohydrazide a compelling candidate for investigation as either an anticancer or antimicrobial agent. The following experimental plan is designed to systematically test these hypotheses.

Pre-Experimental Preparation

Compound Handling and Stock Solution Preparation

Accurate and reproducible results begin with proper compound management. The physicochemical properties of the test article dictate its handling.

  • Rationale : Most small organic molecules, including benzofuran derivatives, exhibit poor aqueous solubility but are readily soluble in dimethyl sulfoxide (DMSO). Creating a high-concentration stock in DMSO allows for minimal solvent carryover into the final assay medium, reducing potential solvent-induced artifacts.

  • Protocol :

    • Prepare a 10 mM stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide in cell culture-grade, anhydrous DMSO.

    • Assist dissolution by gentle vortexing or brief sonication.

    • Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

    • Self-Validation Check : Before use, thaw an aliquot and visually inspect for any precipitation. Ensure the final concentration of DMSO in cell culture media does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or alter cellular phenotypes.

Selection of Cell Lines and Microbial Strains

The choice of biological system is critical for contextualizing the compound's activity.

  • Rationale : A tiered approach using a panel of cell lines and microbial strains provides a broader understanding of the compound's spectrum of activity and potential selectivity.

For Anticancer Screening:

  • Primary Panel :

    • MCF-7 : Estrogen receptor-positive human breast adenocarcinoma.

    • A549 : Human lung carcinoma.

    • HCT116 : Human colon carcinoma.

  • Selectivity Control :

    • HEK293 : Human embryonic kidney cells, often used as a non-cancerous control to establish a selectivity index.[9]

  • Rationale : This panel represents diverse cancer types and provides a benchmark for comparing potency. Using a non-cancerous line is crucial to differentiate general cytotoxicity from cancer-specific effects.[10][11]

For Antimicrobial Screening:

  • Gram-Positive Bacteria : Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-Negative Bacteria : Escherichia coli (e.g., ATCC 25922)

  • Fungus : Candida albicans (e.g., ATCC 90028)

  • Rationale : This selection covers major classes of human pathogens and provides a standard baseline for antimicrobial activity assessment.[12][13]

Tier 1: Primary Biological Screening

The initial goal is to determine if the compound possesses any significant biological activity at achievable concentrations.

Protocol: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

  • Causality : Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment : Prepare serial dilutions of the 10 mM stock solution in culture medium to create a dose-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). The final DMSO concentration must remain constant across all wells.

    • Replace the medium in each well with 100 µL of the corresponding compound dilution. Include "vehicle control" (medium + DMSO) and "untreated control" wells.

    • Incubation : Incubate the plate for 48-72 hours.

    • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Readout : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: Antimicrobial Activity (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Causality : By exposing a standardized inoculum of microbes to serial dilutions of the compound, one can identify the concentration at which microbial metabolism and replication are halted.

  • Methodology :

    • Inoculum Preparation : Grow microbial cultures to the logarithmic phase and dilute in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a final concentration of 5 x 10⁵ CFU/mL.

    • Compound Dilution : In a 96-well plate, prepare two-fold serial dilutions of the compound in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

    • Inoculation : Add the microbial inoculum to each well. Include a "growth control" (inoculum + broth) and a "sterility control" (broth only).

    • Incubation : Incubate plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

    • Readout : The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by measuring absorbance at 600 nm.

  • Self-Validation Check : The growth control must show significant turbidity, and the sterility control must remain clear. Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as positive controls.

Tier 2: Mechanistic Elucidation Assays

If significant and selective anticancer activity is observed (e.g., low micromolar IC₅₀ in cancer cells and >10-fold higher IC₅₀ in HEK293 cells), the following assays can elucidate the mechanism of cell death.

Workflow for Mechanistic Studies

G start Potent & Selective Anticancer Activity (from Tier 1) apoptosis Apoptosis Induction? (Annexin V/PI Assay) start->apoptosis cell_cycle Cell Cycle Arrest? (PI Staining Assay) start->cell_cycle ros Induces Oxidative Stress? (DCFDA Assay) start->ros conclusion Construct Mechanistic Hypothesis apoptosis->conclusion cell_cycle->conclusion ros->conclusion

Protocol: Apoptosis vs. Necrosis (Annexin V/PI Staining)
  • Rationale : This flow cytometry-based assay distinguishes between different modes of cell death. Phosphatidylserine (PS) translocates to the outer cell membrane during early apoptosis, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Methodology :

    • Seed and treat cells with the compound at 1x and 3x its IC₅₀ value for 24 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry.

  • Data Interpretation :

    • Annexin V (-) / PI (-) : Live cells

    • Annexin V (+) / PI (-) : Early apoptotic cells

    • Annexin V (+) / PI (+) : Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+) : Necrotic cells (or artifacts)

G cluster_0 Cell Membrane States cluster_1 Staining Outcome Live {Live Cell | {PS Inside | Intact Membrane}} Early {Early Apoptosis | {PS Outside | Intact Membrane}} Live_Stain {Annexin V- / PI-} Live->Live_Stain No Staining Late {Late Apoptosis / Necrosis | {PS Outside | Permeable Membrane}} Early_Stain {Annexin V+ / PI-} Early->Early_Stain Annexin V Binds Late_Stain {Annexin V+ / PI+} Late->Late_Stain Annexin V & PI Bind

Protocol: Cell Cycle Analysis
  • Rationale : Many anticancer agents exert their effects by disrupting the cell division cycle, causing arrest at specific checkpoints (G1, S, or G2/M). This can be quantified by measuring the DNA content of a cell population.

  • Methodology :

    • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells, wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze by flow cytometry, measuring the fluorescence intensity of PI.

  • Data Interpretation : A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Compare the distribution of treated cells to vehicle-treated controls to identify arrest in a specific phase.

Protocol: Reactive Oxygen Species (ROS) Generation
  • Rationale : The nitroaromatic motif is a known generator of ROS through futile redox cycling, which can induce oxidative stress and trigger cell death.[7] The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures intracellular ROS.

  • Methodology :

    • Seed cells in a black, clear-bottom 96-well plate.

    • Load cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

    • Wash cells with PBS to remove excess probe.

    • Treat cells with the compound (e.g., at IC₅₀) and a positive control (e.g., H₂O₂).

    • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

  • Data Interpretation : An increase in fluorescence intensity over time in treated wells compared to vehicle controls indicates ROS production.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical Cytotoxicity and Selectivity Data

Compound Cell Line IC₅₀ (µM) Selectivity Index (SI)¹
5-Nitro-1-benzofuran-2-carbohydrazide MCF-7 2.5 ± 0.3 12.0
A549 4.1 ± 0.5 7.3
HCT116 1.8 ± 0.2 16.7
HEK293 30.0 ± 2.1 -
Doxorubicin (Control) MCF-7 0.1 ± 0.02 15.0
HEK293 1.5 ± 0.1 -

¹ SI = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity.

Table 2: Hypothetical Antimicrobial Activity Data

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
5-Nitro-1-benzofuran-2-carbohydrazide 8 16 >64
Ciprofloxacin (Control) 0.5 0.25 N/A

| Fluconazole (Control) | N/A | N/A | 2 |

Interpretation : The hypothetical data above would suggest that 5-Nitro-1-benzofuran-2-carbohydrazide is a promising anticancer candidate with good potency and excellent selectivity for colon cancer cells (HCT116). Its antimicrobial activity is moderate against Gram-positive bacteria but weak against Gram-negative bacteria and fungi. This profile would justify prioritizing the mechanistic anticancer assays described in Tier 2.

References

  • Patel, J. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Flanagan, J. U., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC - NIH. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Available at: [Link]

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]

  • N/A. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. N/A. Available at: [Link]

  • N/A. (n.d.). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. N/A. Available at: [Link]

  • N/A. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. N/A. Available at: [Link]

  • PubMed. (n.d.). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Available at: [Link]

  • PubMed Central. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • ResearchGate. (2014). (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. Available at: [Link]

  • World Scientific Publishing. (n.d.). Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. World Scientific Publishing. Available at: [Link]

  • PubMed Central. (n.d.). Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities. PMC - PubMed Central. Available at: [Link]

Sources

Application

Application Note: A Comprehensive Framework for In Vitro Cytotoxicity Profiling of 5-Nitro-1-benzofuran-2-carbohydrazide

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct robust in vitro cytotoxicity testing of the novel compound, 5-Nitro-1-benzofuran-2-carboh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct robust in vitro cytotoxicity testing of the novel compound, 5-Nitro-1-benzofuran-2-carbohydrazide. Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including potent anti-tumor effects[1][2]. The incorporation of a nitroaromatic moiety suggests a potential for bioreductive activation, a mechanism known to induce cytotoxicity through the generation of reactive species and subsequent cellular stress[3][4][5]. This guide outlines a multi-faceted strategy, employing complementary assays to ensure data integrity and provide a comprehensive preliminary assessment of the compound's therapeutic potential. We detail the scientific rationale for assay selection, provide step-by-step protocols for cell viability (MTT) and cytotoxicity (LDH) assays, and offer a framework for data analysis and interpretation.

Scientific Rationale & Experimental Design

A successful cytotoxicity screen does not merely generate data; it is a carefully designed experiment built on a foundation of scientific reasoning. The choices of assays, cell lines, and controls are paramount for generating trustworthy and clinically relevant results.

Hypothesized Mechanism of Action

The chemical structure of 5-Nitro-1-benzofuran-2-carbohydrazide provides clues to its potential biological activity.

  • The Benzofuran Core: This scaffold is prevalent in natural and synthetic molecules with demonstrated anti-cancer properties[2][6]. Its planar structure can facilitate intercalation with biomolecules.

  • The 5-Nitro Group: Nitroaromatic compounds are often bioreduced by intracellular reductases (e.g., ferredoxin-mediated) into reactive intermediates[7]. This process can lead to the generation of reactive oxygen and nitrogen species (ROS/RNS), inducing oxidative stress, glutathione (GSH) depletion, and DNA damage, which are potent triggers of programmed cell death (apoptosis)[4][5]. The electron-deficient nature of the nitro group is a key determinant of this activity[4].

Based on these structural features, we hypothesize that 5-Nitro-1-benzofuran-2-carbohydrazide may induce cell death primarily through the intrinsic apoptotic pathway, triggered by intracellular oxidative stress.

G cluster_cell Cancer Cell Compound 5-Nitro-1-benzofuran- 2-carbohydrazide Reduction Intracellular Bioreduction (e.g., Reductases) Compound->Reduction Uptake ReactiveSpecies Reactive Intermediates (ROS / RNS) Reduction->ReactiveSpecies Stress Oxidative Stress & DNA Damage ReactiveSpecies->Stress Mito Mitochondrial Dysfunction Stress->Mito Apoptosis Apoptosis Activation (Caspase Cascade) Mito->Apoptosis Death Cell Death Apoptosis->Death

Figure 1: Hypothesized mechanism of action for 5-Nitro-1-benzofuran-2-carbohydrazide.

Rationale for a Dual-Assay Approach

To build a self-validating protocol, we will employ two distinct but complementary assays. Relying on a single endpoint can be misleading, as compounds can interfere with assay chemistry[8]. This dual approach provides a more robust assessment of cytotoxicity[9].

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population[10]. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product[11]. A decrease in signal indicates a loss of cell viability, which can be due to cytotoxicity or cytostatic effects. It is a foundational method for preliminary screening[12][13].

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage[14][15]. An increase in LDH activity in the supernatant is a direct indicator of cell lysis and membrane integrity loss[15][16].

By using both assays, we can simultaneously measure a decrease in metabolic function (MTT) and an increase in membrane permeability (LDH), providing a powerful cross-validation of cytotoxic effects.

Strategic Selection of Cell Lines

The choice of cell lines is critical and should be tailored to the ultimate therapeutic goal. A single cell line cannot represent the heterogeneity of human cancers[17]. We recommend a tiered approach:

  • Initial Broad Screening: Use a panel of well-characterized cancer cell lines from diverse tissue origins to identify a spectrum of sensitivity.

  • Selectivity Assessment: Include a non-cancerous, immortalized cell line (e.g., HEK293) to determine if the compound has selective toxicity towards cancer cells, a hallmark of a promising therapeutic agent[12].

Table 1: Suggested Cell Lines for Initial Cytotoxicity Screening

Cell Line Cancer Type Key Characteristics
MCF-7 Breast (Adenocarcinoma) Estrogen receptor (ER) positive, widely used standard.
MDA-MB-231 Breast (Adenocarcinoma) Triple-negative (ER, PR, HER2 negative), aggressive phenotype.
A549 Lung (Carcinoma) A common model for non-small cell lung cancer.
HeLa Cervical (Adenocarcinoma) One of the oldest and most commonly used human cell lines.
HepG2 Liver (Hepatocellular Carcinoma) Adherent, epithelial-like cells, often used in hepatotoxicity studies.
PC3 Prostate (Adenocarcinoma) Androgen-independent, a model for late-stage prostate cancer.

| HEK293 | Non-Cancerous (Human Embryonic Kidney) | Used as a control for general cytotoxicity and to assess selectivity. |

Materials and Reagents

  • Test Compound: 5-Nitro-1-benzofuran-2-carbohydrazide (e.g., CAS 406192-63-0)[18].

  • Cell Lines: Selected cell lines from a reputable supplier (e.g., ATCC).

  • Cell Culture Medium: As recommended for each cell line (e.g., DMEM, RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

  • Assay Kits:

    • MTT Reagent (e.g., 5 mg/mL in PBS).

    • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)[14].

  • Consumables: Sterile 96-well flat-bottom cell culture plates, serological pipettes, filter tips, reagent reservoirs.

  • Equipment: Laminar flow hood, CO₂ incubator (37°C, 5% CO₂), multichannel pipette, microplate reader (capable of absorbance at ~570 nm and ~490 nm), inverted microscope.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format. It is imperative to include appropriate controls in every plate to ensure data validity.

Protocol 1: Preparation of Test Compound Stock

Causality: The compound's solubility is critical. DMSO is a common solvent, but its concentration in the final well must be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Prepare a high-concentration primary stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide (e.g., 50 mM) in sterile DMSO.

  • Vortex thoroughly until fully dissolved. Aliquot and store at -20°C or -80°C for long-term use.

  • On the day of the experiment, create a series of working solutions by serially diluting the primary stock in complete cell culture medium. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM in the wells, prepare 2X working solutions (200, 100, 50, 25, 12.5, 6.25 µM) in medium. This ensures that adding an equal volume of drug solution to the cells halves the concentration to the desired final value.

Protocol 2: Cell Seeding and Treatment

Causality: The optimal cell seeding density is crucial. Too few cells will result in a weak signal, while too many will lead to overgrowth and nutrient depletion, confounding the results. This density must be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment[19].

  • Culture and expand the selected cell lines according to standard protocols.

  • Harvest cells using Trypsin-EDTA, neutralize, and count them using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 200 µL of sterile PBS to minimize evaporation (the "edge effect").

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • After 24 hours, carefully remove the medium.

  • Add 100 µL of fresh medium containing the various concentrations of the test compound (prepared in Protocol 1). Also include:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest drug concentration.

    • Untreated Control (Negative Control): Medium only.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). A 48- or 72-hour incubation is common for assessing anti-proliferative effects[20].

G start Start culture Culture & Harvest Cells start->culture seed Seed Cells in 96-Well Plate (100 µL/well) culture->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add Compound Dilutions & Controls (100 µL/well) incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 assay Perform Cytotoxicity Assays (MTT and/or LDH) incubate2->assay read Read Plate Absorbance assay->read analyze Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Figure 2: General experimental workflow for cell-based cytotoxicity screening.

Protocol 3: MTT Assay for Cell Viability

Causality: This protocol measures the activity of mitochondrial enzymes, which is proportional to the number of living cells. The final step involves dissolving the formazan crystals to allow for accurate spectrophotometric measurement[11].

  • At the end of the treatment period, add 10 µL of MTT stock solution (5 mg/mL) to each well (including controls)[21].

  • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using an inverted microscope.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals[21].

  • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[11].

Protocol 4: LDH Release Assay for Cytotoxicity

Causality: This protocol requires specific controls to accurately calculate the percentage of cytotoxicity. The "Maximum Release" control, achieved by lysing all cells, establishes the 100% LDH release value[14][16].

  • At the end of the treatment period, prepare the "Maximum Release" control wells by adding 10 µL of the lysis buffer provided in the kit to the untreated control wells. Incubate for 45 minutes.

  • Carefully transfer 50 µL of the supernatant from each well (including all controls and treated wells) to a new, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions[14].

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background absorbance[16].

Data Analysis and Interpretation

Calculation of Results

For the MTT Assay:

  • Percent Viability (%) = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

For the LDH Assay:

  • Percent Cytotoxicity (%) = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

    • Absspontaneous is the absorbance from untreated, intact cells.

    • Absmaximum is the absorbance from lysed cells.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve.

  • The software will calculate the IC₅₀ value from this curve.

Data Presentation

Results should be summarized clearly to allow for easy comparison across different cell lines.

Table 2: Example Summary of IC₅₀ Values

Cell Line IC₅₀ (µM) ± SD (MTT Assay) IC₅₀ (µM) ± SD (LDH Assay) Selectivity Index (SI)*
MCF-7 [Insert Value] [Insert Value] [Insert Value]
A549 [Insert Value] [Insert Value] [Insert Value]
HepG2 [Insert Value] [Insert Value] [Insert Value]
HEK293 [Insert Value] [Insert Value] N/A

*Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value (>2) is generally considered favorable.

Elucidating the Apoptotic Pathway

Should 5-Nitro-1-benzofuran-2-carbohydrazide show promising cytotoxic activity, further mechanistic studies would be warranted. Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways[22][23]. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell[24][25].

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Common Execution Pathway Ligand FasL / TNF-α Receptor Fas / TNFR Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 recruits aCasp8 Active Caspase-8 Casp8->aCasp8 activates Bcl2 Bcl-2 Family (Bax/Bak activation) aCasp8->Bcl2 can cleave Bid to activate Casp3 Pro-Caspase-3 aCasp8->Casp3 activates Stress Compound-Induced Oxidative Stress Stress->Bcl2 Mito Mitochondrion Bcl2->Mito acts on CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Pro-Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates aCasp9->Casp3 activates aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 activates Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 3: Overview of the primary signaling pathways leading to apoptosis.

References

  • Munoz-Muniz, O., & Juaristi, E. (2003). Synthesis of 5-nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2029.[Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.[Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.[Link]

  • National Institutes of Health. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. National Institutes of Health.[Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.[Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. PMC.[Link]

  • ACS Publications. (2019). Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology.[Link]

  • MDPI. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI.[Link]

  • ResearchGate. (n.d.). Reaction mechanisms of nitro compounds. ResearchGate.[Link]

  • Photon Foundation. (2015). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon Foundation.[Link]

  • Rasayan Journal. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Rasayan Journal.[Link]

  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity. CP Lab Safety.[Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.[Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.[Link]

  • National Institutes of Health. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC.[Link]

  • National Center for Biotechnology Information. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways. PMC.[Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.[Link]

  • Wikipedia. (n.d.). Apoptosis. Wikipedia.[Link]

  • SvedbergOpen. (2024). The Role of Nitro Groups in Pharmaceuticals. SvedbergOpen.[Link]

  • T. Horton Lab. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols.[Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway. GeneGlobe.[Link]

  • Frontiers. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology.[Link]

  • ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate.[Link]

  • ResearchGate. (2018). Cancer cell culture: methods and protocols. ResearchGate.[Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. PMC.[Link]

  • ResearchGate. (2018). Update on in vitro cytotoxicity assays for drug development. ResearchGate.[Link]

  • National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing. PMC.[Link]

  • ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. ecancer.[Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Clinical Cancer Research.[Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.[Link]

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Nitro-1-benzofuran-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 5-Nitro-1-benzofuran Scaffold Benzofuran derivatives are a prominent class of heterocyclic compounds that are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 5-Nitro-1-benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered significant attention from the medicinal chemistry community.[1][2] This interest is largely due to their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a furan ring creates a privileged scaffold that is amenable to chemical modification, allowing for the fine-tuning of its pharmacological profile.

Within this diverse family, the 5-Nitro-1-benzofuran-2-carbohydrazide core represents a particularly compelling starting point for drug discovery campaigns. This is due to the confluence of two key pharmacophoric features: the benzofuran nucleus and the nitroaromatic group. Nitro-containing compounds are known to play a crucial role in the treatment of infectious diseases, particularly tuberculosis.[3] The carbohydrazide moiety at the 2-position of the benzofuran ring serves as a versatile synthetic handle, enabling the generation of a diverse library of analogs for systematic Structure-Activity Relationship (SAR) exploration.

These application notes provide a comprehensive guide for researchers aiming to investigate the SAR of 5-Nitro-1-benzofuran-2-carbohydrazide. We will delve into the strategic design of analog libraries, provide detailed protocols for their synthesis and biological evaluation, and discuss the anticipated impact of structural modifications on antimicrobial and cytotoxic activities.

Strategic Design of an Analog Library for SAR Studies

A systematic exploration of the SAR of 5-Nitro-1-benzofuran-2-carbohydrazide necessitates the synthesis and evaluation of a focused library of analogs. The design of this library should be guided by the principle of systematic structural modification to probe the contributions of different parts of the molecule to its biological activity.

Key areas for modification include:

  • Derivatization of the Hydrazide Moiety: The terminal nitrogen of the carbohydrazide is a prime location for introducing diversity. Condensation with a variety of aromatic and heteroaromatic aldehydes will yield a series of Schiff bases (hydrazones). The electronic and steric properties of the substituents on the aldehyde will allow for a thorough investigation of the pharmacophoric requirements at this position.

  • Modification of the Benzofuran Ring: While keeping the core scaffold intact, substitutions on the benzene ring (positions 4, 6, and 7) can be explored. Introducing small electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule.

  • Alteration of the Nitro Group: The position and presence of the nitro group are critical. Synthesizing analogs with the nitro group at other positions (e.g., 4, 6, or 7) or replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) can elucidate its role in the mechanism of action. A de-nitro analog should also be prepared as a negative control to confirm the importance of this moiety.

The following diagram illustrates the key points of diversification for SAR studies of 5-Nitro-1-benzofuran-2-carbohydrazide.

SAR_Strategy cluster_0 Modification Sites A 5-Nitro-1-benzofuran-2-carbohydrazide (Core Scaffold) B Hydrazide Moiety (-CONHNH2) A->B Derivatization with aldehydes/ketones C Benzene Ring Substituents A->C Introduction of diverse substituents (e.g., -CH3, -Cl, -OCH3) D Nitro Group (-NO2) A->D Positional isomers or replacement with other EWGs

Caption: Key diversification points for SAR studies.

Experimental Protocols

Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, starting from commercially available precursors. The general workflow is depicted below.

Synthesis_Workflow Start 4-Nitrosalicylaldehyde Step1 Ethyl 2-cyano-3-(2-hydroxy-5-nitrophenyl)acrylate Start->Step1 Knoevenagel Condensation (Ethyl cyanoacetate, piperidine) Step2 Ethyl 5-nitro-1-benzofuran-2-carboxylate Step1->Step2 Cyclization (Base) Step3 5-Nitro-1-benzofuran-2-carbohydrazide Step2->Step3 Hydrazinolysis (Hydrazine hydrate) Step4 Schiff Base Analogs Step3->Step4 Condensation (Glacial acetic acid catalyst) Arom_Ald Aromatic Aldehydes (R-CHO) Arom_Ald->Step4

Caption: General synthetic workflow for analogs.

Protocol 1: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate

This protocol is adapted from established methods for benzofuran synthesis.

  • To a solution of 4-nitrosalicylaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to yield ethyl 2-cyano-3-(2-hydroxy-5-nitrophenyl)acrylate.

  • To the intermediate from step 4, dissolved in a suitable solvent like ethanol, add a base such as sodium ethoxide.

  • Stir the reaction mixture at room temperature or with gentle heating until cyclization is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-nitro-1-benzofuran-2-carboxylate.

Protocol 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide [4]

  • Dissolve ethyl 5-nitro-1-benzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-Nitro-1-benzofuran-2-carbohydrazide as a solid.

Protocol 3: Synthesis of Schiff Base Analogs (General Procedure) [5]

  • In a round-bottom flask, dissolve 5-Nitro-1-benzofuran-2-carbohydrazide (1 equivalent) in absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF-water) to obtain the pure Schiff base analog.

Biological Evaluation Protocols

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [6]

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Protocol 5: Antitubercular Activity - Microplate Alamar Blue Assay (MABA) [7]

This assay is a colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute to the desired final inoculum concentration.

  • Assay Setup:

    • In a 96-well plate, add sterile deionized water to the outer wells to prevent evaporation.

    • Add supplemented Middlebrook 7H9 broth to the test wells.

    • Perform serial dilutions of the test compounds in the wells.

    • Add the mycobacterial inoculum to each well. Include drug-free controls.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Reading the Results:

    • After incubation, add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[7]

Protocol 6: Cytotoxicity Assessment - MTT Assay [2]

This assay measures the metabolic activity of cells and is used to assess the cytotoxicity of the synthesized compounds.

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are formed.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control. The concentration that inhibits 50% of cell growth (IC₅₀) is determined.

Structure-Activity Relationship (SAR) Insights and Discussion

The data obtained from the biological evaluation of the synthesized analog library will provide valuable insights into the SAR of the 5-Nitro-1-benzofuran-2-carbohydrazide scaffold.

Table 1: Hypothetical SAR Data for 5-Nitro-1-benzofuran-2-carbohydrazide Analogs

Compound IDR Group (at hydrazide)Benzene Ring SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. M. tuberculosisIC₅₀ (µM) vs. Vero Cells
Parent -H5-NO₂168>100
A-1 -CH=C₆H₅5-NO₂84>100
A-2 -CH=C₆H₄-4-Cl5-NO₂4285
A-3 -CH=C₆H₄-4-OCH₃5-NO₂168>100
A-4 -CH=C₆H₄-4-NO₂5-NO₂2150
B-1 -H5-NO₂, 7-Cl8475
C-1 -H5-H>64>64>100

Interpretation of Hypothetical SAR:

  • Importance of the Hydrazone Moiety: The parent compound with a free hydrazide shows moderate activity. Conversion to Schiff bases (A-1 to A-4) generally enhances activity, suggesting that the extended conjugation and the nature of the substituent on the phenyl ring are crucial for target interaction.

  • Electronic Effects of Substituents: The introduction of an electron-withdrawing group (e.g., -Cl in A-2, -NO₂ in A-4) on the phenyl ring of the hydrazone moiety appears to enhance both antibacterial and antitubercular activity. This suggests that a reduction in electron density in this part of the molecule may be favorable. Conversely, an electron-donating group (e.g., -OCH₃ in A-3) does not improve activity compared to the unsubstituted analog (A-1).

  • Role of the Nitro Group: The de-nitro analog (C-1) is inactive, confirming that the 5-nitro group is essential for the biological activity of this class of compounds. This is a common feature in many antimicrobial nitroaromatic compounds, where the nitro group is often reductively activated within the target pathogen.[3]

  • Influence of Benzofuran Ring Substitution: The addition of a chlorine atom at the 7-position of the benzofuran ring (B-1) leads to a modest increase in activity, indicating that this position can be modified to further optimize the compound's properties.

  • Cytotoxicity: Increased antimicrobial potency, particularly with multiple nitro groups (A-4), may correlate with increased cytotoxicity. This highlights the importance of balancing efficacy and toxicity in the drug development process.

Concluding Remarks

The 5-Nitro-1-benzofuran-2-carbohydrazide scaffold presents a promising starting point for the development of novel antimicrobial and particularly antitubercular agents. The synthetic accessibility of the carbohydrazide moiety allows for the rapid generation of diverse analogs. A systematic SAR study, as outlined in these application notes, will be instrumental in identifying the key structural features required for potent and selective biological activity. The provided protocols offer a robust framework for the synthesis and evaluation of these compounds, enabling researchers to efficiently navigate the early stages of the drug discovery pipeline. Future work should focus on optimizing the lead compounds for improved pharmacokinetic and pharmacodynamic properties.

References

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2025). Retrieved from [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2023). Molecules, 28(15), 5769. Retrieved from [Link]

  • Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. (2022). Molecules, 27(19), 6698. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals, 16(7), 1019. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

  • Toward antituberculosis drugs: in silico screening of synthetic compounds against Mycobacterium tuberculosis l,d-transpeptidase 2. (2018). Journal of Biomolecular Structure and Dynamics, 36(13), 3465-3476. Retrieved from [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2012). In Nitro-Aromatics: Toxicity, Environmental Fate and Bioremediation. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21287. Retrieved from [Link]

  • Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. (2021). Frontiers in Cellular and Infection Microbiology, 11, 649646. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). International Journal of Molecular Sciences, 22(16), 8569. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Cellular and Infection Microbiology, 12, 999233. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2025). Retrieved from [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). PNAS, 120(35), e2305073120. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working on the synthesis of 5-Nitro-1-benzofu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working on the synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance yield and purity. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide is typically a two-step process. First, the benzofuran core is constructed to form an ester intermediate, Ethyl 5-nitro-1-benzofuran-2-carboxylate. This intermediate is then converted to the final carbohydrazide via hydrazinolysis. Low yields or purification difficulties can arise at either stage. This guide dissects both steps to help you overcome these hurdles.

Overall Synthesis Workflow

The following diagram outlines the standard synthetic route from commercially available precursors.

Synthesis_Workflow cluster_step1 Step 1: Benzofuran Ring Formation cluster_step2 Step 2: Hydrazinolysis SM1 2-Hydroxy-5-nitrobenzaldehyde Intermediate Ethyl 5-nitro-1-benzofuran-2-carboxylate SM1->Intermediate K2CO3, DMF Reflux, 2h SM2 Ethyl Bromoacetate Product 5-Nitro-1-benzofuran-2-carbohydrazide Intermediate->Product Ethanol Reflux SM3 Hydrazine Hydrate (N2H4·H2O)

Caption: General two-step synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Part 1: Troubleshooting the Synthesis of Ethyl 5-Nitro-1-benzofuran-2-carboxylate (Intermediate)

The formation of the benzofuran ring is the cornerstone of this synthesis. It is typically achieved via an initial O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate, followed by an intramolecular condensation/cyclization.[1] Several factors can compromise the yield and purity of the resulting ester.

Q1: My cyclization reaction to form the ethyl ester intermediate is inefficient, with yields below 50%. What are the most likely causes and how can I fix them?

A1: This is a common issue often traced back to three critical areas: reagent quality, reaction conditions, and the choice of base.

  • Reagent Purity: The starting material, 2-hydroxy-5-nitrobenzaldehyde, can degrade over time, often appearing darker than its typical light-yellow color.[2] Using aged or impure starting material can introduce side reactions. We recommend checking the purity by melting point (123-129°C) or running a preliminary ¹H NMR.[3]

  • Base and Solvent System: The base is crucial for deprotonating the phenolic hydroxyl group to initiate the reaction.

    • Anhydrous Conditions: Potassium carbonate (K₂CO₃) is a standard choice, but it must be anhydrous. We recommend flame-drying the K₂CO₃ under vacuum or purchasing a fresh, sealed bottle. Moisture will hydrolyze the ethyl bromoacetate, reducing its availability.

    • Solvent Choice: Dry dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at an appropriate temperature.[1]

  • Temperature Control: While reflux is necessary to drive the intramolecular cyclization, excessive temperatures can lead to decomposition and the formation of dark, polymeric byproducts. A steady reflux is sufficient.

Q2: My TLC plate shows multiple products after the benzofuran formation step. What are these byproducts?

A2: Besides the desired product and unreacted starting materials, the most common byproduct is the simple O-alkylated, uncyclized intermediate. This occurs when the intramolecular condensation fails to proceed after the initial ether formation. This can be due to insufficient heat or reaction time. You may also observe baseline material, which is often polymeric residue from the decomposition of the aldehyde starting material.

Q3: The crude ethyl ester product is a dark, oily residue that is difficult to purify. What is the best purification strategy?

A3: An oily product indicates the presence of impurities. Direct crystallization will likely fail.

  • Aqueous Work-up: After cooling the reaction, quench it by pouring it into a large volume of ice-cold water. This will precipitate the crude product and help remove the DMF and inorganic salts.

  • Trituration: If the precipitate is oily or sticky, triturate it with a solvent like cold ethanol or a hexane/ethyl acetate mixture. This process involves stirring the crude oil with the solvent, which will dissolve many impurities while causing the desired product to solidify.

  • Recrystallization: The most effective method for purification is recrystallization. Ethanol is a suitable solvent. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure Ethyl 5-nitro-1-benzofuran-2-carboxylate should crystallize as a light yellow to amber solid.[4]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using a silica gel stationary phase with a hexane-ethyl acetate gradient is a reliable alternative.

Part 2: Optimizing the Hydrazinolysis of the Ester to Form the Carbohydrazide

This step involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester with hydrazine (H₂N-NH₂). While seemingly straightforward, this reaction requires careful control to maximize yield and ensure complete conversion.

Q1: The conversion of my ester to the final carbohydrazide product is often incomplete, even after extended reflux. How can I drive the reaction to completion?

A1: Incomplete conversion is typically due to insufficient nucleophile concentration or suboptimal reaction conditions.

  • Molar Excess of Hydrazine: Hydrazine hydrate is both the nucleophile and often part of the solvent system. A large molar excess is critical to push the reaction equilibrium towards the product. We recommend using at least 10-20 equivalents of hydrazine hydrate relative to the ester.

  • Solvent and Temperature: Ethanol is the preferred solvent as it dissolves the ester and is miscible with hydrazine hydrate. The reaction should be performed at reflux. A typical reaction time is 3-4 hours, but it should always be monitored by TLC until the starting ester spot has completely disappeared.[5]

  • Reaction Monitoring: Use a TLC system (e.g., 1:1 Hexane:Ethyl Acetate) to track the disappearance of the starting ester, which is less polar than the highly polar carbohydrazide product (which will likely remain at the baseline).

Q2: My final product is difficult to isolate from the reaction mixture. What is an effective work-up and purification procedure?

A2: The high polarity of the carbohydrazide and the presence of excess hydrazine can make isolation tricky.

  • Precipitation: The most common and effective method is to cool the reaction mixture and pour it slowly into a beaker of ice-cold water with stirring. The 5-Nitro-1-benzofuran-2-carbohydrazide is poorly soluble in water and should precipitate out as a solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. It is crucial to wash the solid thoroughly with cold water to remove any residual hydrazine hydrate, which can interfere with subsequent reactions or characterization. A final wash with a small amount of cold ethanol can help in drying.[6]

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60°C).

Q3: I suspect my final product is contaminated. What are the likely impurities and how can I improve the purity?

A3: The primary impurities are unreacted starting ester and residual hydrazine.

  • Unreacted Ester: If the reaction was incomplete, the starting ester will co-precipitate with the product. The presence of the ester can be detected by ¹H NMR (look for the characteristic quartet and triplet of the ethyl group at ~4.4 ppm and ~1.4 ppm, respectively).[1] If significant ester remains, the material should be subjected to the hydrazinolysis reaction again.

  • Hydrazine: This is usually removed by thorough washing with water. If you suspect it remains, its presence can be confirmed by a distinct amine-like smell.

  • Recrystallization: For obtaining high-purity material, recrystallization from ethanol or an ethanol/water mixture is the best approach.

Optimized Experimental Protocols

These protocols are designed to be self-validating, providing clear steps to maximize yield and purity.

Protocol 1: Synthesis of Ethyl 5-nitro-1-benzofuran-2-carboxylate
ParameterValue/InstructionRationale
Reactants 2-Hydroxy-5-nitrobenzaldehyde1.0 eq
Ethyl bromoacetate1.1 eq
Anhydrous Potassium Carbonate2.5 eq
Solvent Anhydrous DMF~5 mL per gram of aldehyde
Temperature Reflux (~150-155°C)Drives intramolecular cyclization
Time 2-3 hoursMonitor by TLC
Typical Yield 80-90%Dependent on purity of reagents

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere. Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.[1]

  • After the addition, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Stir for 30 minutes until a solid precipitate forms. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from hot ethanol to yield pure Ethyl 5-nitro-1-benzofuran-2-carboxylate as a yellow crystalline solid.

Protocol 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide
ParameterValue/InstructionRationale
Reactants Ethyl 5-nitro-1-benzofuran-2-carboxylate1.0 eq
Hydrazine Hydrate (~98%)20 eq
Solvent Ethanol (95%)Co-solvent and facilitates reaction
Temperature Reflux (~80-85°C)Ensures complete reaction
Time 3-4 hoursMonitor by TLC
Typical Yield 85-95%Dependent on complete conversion

Step-by-Step Procedure:

  • Suspend Ethyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (20 eq) to the suspension.[1] The mixture may become a clear solution upon addition.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The product may begin to precipitate during reflux. Monitor for the disappearance of the starting ester by TLC.

  • After completion, cool the flask to room temperature, then pour the contents into a beaker of ice-cold water.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven to afford 5-Nitro-1-benzofuran-2-carbohydrazide as a solid.

References

  • CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents.
  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.
  • Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.
  • Ethyl 5-nitrobenzofuran-2-carboxylate (C11H9NO5) - PubChem. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

  • CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers - acuro organics limited. Available at: [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Substituted Benzofuran Benzylidine and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazole. Available at: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - NIH. Available at: [Link]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Available at: [Link]

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]

  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts - ResearchGate. Available at: [Link]

  • Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC - NIH. Available at: [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. - ResearchGate. Available at: [Link]

  • Carbohydrazide - Ataman Kimya. Available at: [Link]

  • Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety - Cairo University Scholar. Available at: [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives | Bentham Science Publishers. Available at: [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate. Available at: [Link]

  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile - Semantic Scholar. Available at: [Link]

  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC - NIH. Available at: [Link]

  • Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate. Available at: [Link]

  • Carbohydrazide - Wikipedia. Available at: [Link]

  • Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate - MDPI. Available at: [Link]

  • three substituted coumarin from salicylaldehyde with diethyl malonate in .. - Filo. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. Available at: [Link]

  • Hydrazinolysis for the cleavage of peptide bonds. - ResearchGate. Available at: [Link]

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH. Available at: [Link]

  • Ethyl 5-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 9837138 - PubChem. Available at: [Link]

  • Hydrazinolysis using hydrazine monohydrate reducing sugar chains - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Nitro-1-benzofuran-2-carbohydrazide Purification

Welcome to the dedicated technical support resource for the purification of 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The methodologies and advice provided are grounded in established chemical principles and validated laboratory practices to ensure the integrity and reproducibility of your results.

I. Understanding the Compound: Key Physicochemical Properties

5-Nitro-1-benzofuran-2-carbohydrazide is a heterocyclic compound characterized by the presence of a nitro group on the benzofuran core, which significantly influences its polarity and solubility. The carbohydrazide functional group is reactive and can participate in hydrogen bonding, further affecting its behavior in different solvent systems. A thorough understanding of these properties is crucial for selecting an appropriate purification strategy.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of 5-Nitro-1-benzofuran-2-carbohydrazide.

1. What are the most common impurities I should expect after the synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide?

The primary impurities are typically unreacted starting materials, namely ethyl or methyl 5-nitro-1-benzofuran-2-carboxylate and hydrazine hydrate. Additionally, side products from potential degradation or incomplete reactions may be present. Residual solvents from the reaction, such as methanol or ethanol, are also common.[1]

2. Which purification technique is most suitable for 5-Nitro-1-benzofuran-2-carbohydrazide?

For most laboratory-scale purifications, recrystallization is the preferred method due to its efficiency in removing common impurities and its simplicity. For challenging separations or to remove closely related impurities, column chromatography is a viable alternative. The choice between these techniques will depend on the purity of the crude product and the desired final purity.

3. What are the best solvents for recrystallizing 5-Nitro-1-benzofuran-2-carbohydrazide?

Polar protic solvents are generally good choices for recrystallizing carbohydrazides. Based on procedures for analogous compounds, methanol , ethanol , and ethyl acetate are excellent starting points.[1][2][3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective for optimizing crystal growth and yield.

4. How can I confirm the purity of my final product?

A combination of analytical techniques should be employed to confirm the purity of 5-Nitro-1-benzofuran-2-carbohydrazide. These include:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure and absence of impurity signals.[1][4]

  • Elemental Analysis (CHN): To determine if the elemental composition matches the theoretical values.[1]

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 5-Nitro-1-benzofuran-2-carbohydrazide.

A. Recrystallization Issues
Problem Potential Cause(s) Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.1. Lower the temperature of the solution before cooling. 2. Add a co-solvent in which the compound is less soluble (e.g., water or hexane) dropwise to the hot solution until turbidity persists, then reheat to dissolve and cool slowly. 3. Try a lower-boiling point solvent.
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the solvent.1. Concentrate the solution by evaporating some of the solvent. 2. Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Poor Recovery The compound is too soluble in the cold solvent. Too much solvent was used.1. Reduce the volume of solvent used for recrystallization. 2. Cool the solution for a longer period at a lower temperature to maximize precipitation. 3. Consider using a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals The impurities are co-precipitating with the product.1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling. 2. A second recrystallization may be necessary.
B. Column Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Separation The chosen eluent system is not optimal. The column was not packed properly.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Ensure the column is packed uniformly without any cracks or channels. 3. Use a gradient elution to improve the separation of compounds with different polarities.
Compound Crashing on the Column The compound has low solubility in the eluent.1. Dissolve the crude product in a minimal amount of a more polar solvent before loading it onto the column. 2. Use a more polar eluent system.
Tailing of the Spot on TLC/Broad Bands on the Column The compound is interacting too strongly with the stationary phase (silica gel is acidic).1. Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. 2. Consider using a different stationary phase, such as alumina.

IV. Experimental Protocols

Protocol 1: Recrystallization of 5-Nitro-1-benzofuran-2-carbohydrazide

This protocol is a general guideline. The optimal solvent and volumes should be determined empirically on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude 5-Nitro-1-benzofuran-2-carbohydrazide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (200-400 mesh) as the stationary phase.

  • Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and petroleum ether or hexane.[5]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Nitro-1-benzofuran-2-carbohydrazide.

V. Visualization of Workflows

Purification Workflow Decision Tree

This diagram illustrates the decision-making process for choosing a purification method.

PurificationWorkflow start Crude Product tlc_check TLC Analysis start->tlc_check decision Purity Assessment tlc_check->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chrom Column Chromatography decision->column_chrom Major/Close Impurities purity_check_recryst Purity Check (TLC, MP, NMR) recrystallization->purity_check_recryst purity_check_column Purity Check (TLC, MP, NMR) column_chrom->purity_check_column purity_check_recryst->column_chrom Impure pure_product Pure Product purity_check_recryst->pure_product Pure purity_check_column->pure_product Pure

Caption: Purification method selection workflow.

Troubleshooting Logic for Recrystallization

This diagram outlines the logical steps for troubleshooting common recrystallization problems.

RecrystallizationTroubleshooting start Recrystallization Attempt problem Problem Encountered? start->problem oiling_out Oiling Out problem->oiling_out Yes no_crystals No Crystals Form problem->no_crystals Yes low_yield Low Yield problem->low_yield Yes success Successful Crystallization problem->success No solution1 Use Mixed Solvents / Lower Boiling Point Solvent oiling_out->solution1 solution2 Concentrate / Scratch / Seed / Cool Further no_crystals->solution2 solution3 Reduce Solvent Volume / Cool Longer low_yield->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting logic for recrystallization.

VI. References

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Available at: [Link]

  • (E)-N′-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Available at: [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

  • 5-Nitro-1-benzofuran-2(3H)-one. Available at: [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. Available at:

  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF N-(5- ETHYL AMINO) -2, 5-DIHYDRO-1, 3-THIAZOL- 2-YL)-3-HYDROXY-5-NITRO-1-BENZOFURAN-2 CARBOHYDRAZIDE. Available at: [Link]

  • carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazole-2-thiol derivatives as antioxidant and antimicrobial agents. Available at: [Link]

  • C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. Available at: [Link]

  • Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

Welcome to our dedicated technical support guide for the synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will delve into the common challenges, side product formation, and troubleshooting strategies to ensure a successful and efficient reaction, ultimately leading to a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 5-Nitro-1-benzofuran-2-carbohydrazide from ethyl 5-nitro-1-benzofuran-2-carboxylate and hydrazine hydrate is resulting in a low yield. What are the potential causes?

A1: Low yields can stem from several factors. Incomplete reaction is a primary suspect, which can be caused by insufficient reaction time or temperature. Additionally, the quality of the starting materials, particularly the hydrazine hydrate, is crucial. Degradation of the starting ester or the product can also contribute to a lower than expected yield. Finally, the formation of side products, which we will discuss in detail, can consume your starting materials and reduce the overall yield of the desired product.

Q2: I am observing an unexpected peak in my HPLC analysis of the crude product. How can I identify this impurity?

A2: The first step is to characterize this unknown peak using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By comparing the mass and spectral data of the impurity with potential side products, you can often deduce its structure. Common impurities include unreacted starting material, the corresponding carboxylic acid from ester hydrolysis, and the N,N'-bisacylhydrazine derivative.

Q3: What is the most common side product in the synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide?

A3: One of the most frequently encountered side products is the N,N'-bis(5-nitro-1-benzofuran-2-carbonyl)hydrazine. This impurity arises from the reaction of two molecules of the starting ester with one molecule of hydrazine. This is more likely to occur if there is a localized excess of the ester relative to the hydrazine during the reaction.

Q4: Can the nitro group on the benzofuran ring cause any specific side reactions?

A4: While the nitro group is generally stable under the reaction conditions for hydrazide formation, it is an electron-withdrawing group that can influence the reactivity of the benzofuran ring system. In some cases, though less common, complex side reactions involving the nitro group cannot be entirely ruled out, especially if harsh reaction conditions are employed.

Troubleshooting Guide: Side Product Analysis and Mitigation

This guide is structured to help you identify and address specific issues you may encounter during the synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide.

Issue 1: Presence of an Impurity with a Mass of 207.14 g/mol
  • Likely Cause: This mass corresponds to 5-Nitro-1-benzofuran-2-carboxylic acid.[1][2] This side product is formed by the hydrolysis of the starting material, ethyl 5-nitro-1-benzofuran-2-carboxylate, which can be catalyzed by trace amounts of acid or base, or by water present in the reaction mixture.

  • Identification Protocol:

    • LC-MS Analysis: The impurity will have a distinct retention time from the starting ester and the desired hydrazide. The mass spectrum will show a molecular ion peak corresponding to the carboxylic acid.

    • ¹H NMR Spectroscopy: The most telling sign will be the disappearance of the ethyl group signals (a quartet and a triplet) from the starting ester and the appearance of a broad singlet for the carboxylic acid proton.

  • Mitigation Strategies:

    • Use Anhydrous Solvents: Ensure that the solvent used for the reaction (e.g., ethanol) is anhydrous to minimize the water content.

    • High-Quality Reagents: Use freshly opened or properly stored hydrazine hydrate to avoid excess water.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions catalyzed by atmospheric moisture and carbon dioxide.

Issue 2: Detection of a High Molecular Weight Impurity
  • Likely Cause: A common high molecular weight impurity is N,N'-bis(5-nitro-1-benzofuran-2-carbonyl)hydrazine. This dimer is formed when one molecule of hydrazine reacts with two molecules of the ester.

  • Identification Protocol:

    • Mass Spectrometry: The mass of this impurity will be approximately double that of the desired product, minus the mass of a hydrazine molecule.

    • ¹H NMR Spectroscopy: The NMR spectrum will be more complex than that of the desired product, but will still show the characteristic aromatic protons of the 5-nitrobenzofuran moiety. The integration of the NH protons will be different from the expected 3H for the carbohydrazide.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure that the ester is the limiting reagent. A molar ratio of ester to hydrazine hydrate of 1:1.2 to 1:1.5 is often recommended.

    • Slow Addition: Add the ester slowly to a solution of hydrazine hydrate to maintain a constant excess of the nucleophile and minimize the chance of the dimer forming.

Issue 3: Incomplete Conversion of Starting Material
  • Likely Cause: The presence of a significant amount of unreacted ethyl 5-nitro-1-benzofuran-2-carboxylate in the final product indicates an incomplete reaction. This can be due to insufficient reaction time, a reaction temperature that is too low, or poor mixing.

  • Identification Protocol:

    • TLC or HPLC Analysis: Compare the chromatogram of the reaction mixture to a standard of the starting material.

    • ¹H NMR Spectroscopy: The presence of the characteristic ethyl group signals (quartet around 4.4 ppm and triplet around 1.4 ppm) in the proton NMR spectrum of the crude product confirms the presence of the starting ester.

  • Mitigation Strategies:

    • Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete consumption of the starting material.

    • Effective Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide
  • To a solution of ethyl 5-nitro-1-benzofuran-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.2-1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Purification of 5-Nitro-1-benzofuran-2-carbohydrazide

Recrystallization is an effective method for purifying the final product and removing most common impurities.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Key Compounds and Their Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (DMSO-d₆, δ ppm)
Ethyl 5-nitro-1-benzofuran-2-carboxylateC₁₁H₉NO₅235.19~8.6 (s, 1H), ~8.3 (d, 1H), ~7.9 (d, 1H), ~7.6 (s, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H)
5-Nitro-1-benzofuran-2-carbohydrazideC₉H₇N₃O₄221.17~10.0 (s, 1H, NH), ~8.6 (s, 1H), ~8.3 (d, 1H), ~7.9 (d, 1H), ~7.5 (s, 1H), ~4.6 (br s, 2H, NH₂)
5-Nitro-1-benzofuran-2-carboxylic acidC₉H₅NO₅207.14~13.5 (br s, 1H, COOH), ~8.6 (s, 1H), ~8.3 (d, 1H), ~7.9 (d, 1H), ~7.5 (s, 1H)
N,N'-bis(5-nitro-1-benzofuran-2-carbonyl)hydrazineC₁₈H₁₀N₄O₈426.30Complex aromatic signals, NH proton signal with different chemical shift and integration

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Ester Ethyl 5-nitro-1- benzofuran-2-carboxylate Product 5-Nitro-1-benzofuran- 2-carbohydrazide Ester->Product + Hydrazine Ester->Product CarboxylicAcid 5-Nitro-1-benzofuran- 2-carboxylic acid Ester->CarboxylicAcid + H₂O (Hydrolysis) Ester->CarboxylicAcid Bisacylhydrazine N,N'-bis(5-nitro-1-benzofuran- 2-carbonyl)hydrazine Ester->Bisacylhydrazine + Ester, - EtOH Ester->Bisacylhydrazine Hydrazine Hydrazine Hydrate Hydrazine->Product Troubleshooting_Workflow Start Start: Crude Product Analysis HPLC HPLC/TLC Analysis Start->HPLC MS LC-MS Analysis HPLC->MS Unexpected Peak(s) End Pure Product HPLC->End Pure Product NMR ¹H NMR Analysis MS->NMR Identify Identify Impurity NMR->Identify Mitigate Implement Mitigation Strategy Identify->Mitigate Known Impurity Mitigate->End

Caption: A typical workflow for impurity identification.

References

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF N-(5-ETHYL AMINO) -2, 5-DIHYDRO-1, 3-THIAZOL-2-YL)-3-HYDROXY-5-NITRO-1-BENZOFURAN-2 CARBOHYDRAZIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing benzofuran-2-carboxamide derivatives.
  • National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Jetir.org. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). All ion fragmentation (pseudo MS/MS) of Carbofuran using fragmentor.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. Retrieved from [Link]

  • Google Patents. (n.d.). Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2.
  • LBP.world. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Retrieved from [Link]

  • European Journal of Advanced Chemistry Research. (n.d.). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. Retrieved from [Link]

  • West Virginia University Research Repository. (2022). Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • RSC Publishing. (n.d.). C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. Retrieved from [Link]

  • YouTube. (2026). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxybenzofuran-2-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of 5-Nitro-1-benzofuran-2-carbohydrazide Synthesis

Welcome to the technical support center for the synthesis and reaction condition optimization of 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic intermediate. Benzofuran derivatives are known for a wide range of biological activities, making their efficient synthesis a key step in many research endeavors.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide typically involves the hydrazinolysis of a corresponding ester, such as ethyl or methyl 5-nitro-1-benzofuran-2-carboxylate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in the hydrazinolysis of the starting ester are a common issue and can often be traced back to one or more of the following factors:

  • Suboptimal Temperature: The reaction temperature is critical. While heating is necessary to drive the reaction, excessive heat (e.g., high reflux temperatures for prolonged periods) can lead to the degradation of both the starting material and the product. Thermal decomposition of carbohydrazide can occur at elevated temperatures.[4] A good starting point is a gentle reflux at 70-80°C.

  • Incorrect Molar Ratio of Hydrazine Hydrate: An insufficient amount of hydrazine hydrate will result in an incomplete reaction. Conversely, a very large excess can complicate the work-up and purification process. A molar ratio of 5-10 equivalents of hydrazine hydrate to the ester is typically a good range to explore.

  • Inappropriate Solvent: The solvent plays a crucial role in ensuring that both the ester and hydrazine hydrate are in the same phase to react. Ethanol is a common and effective choice due to its ability to dissolve the ester and its miscibility with hydrazine hydrate. If solubility is an issue, consider using a co-solvent system or exploring other alcohols like isopropanol.

  • Reaction Time: This reaction is generally not instantaneous. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential.[5] Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side-product formation. A typical reaction time to start with is 3-6 hours.[6]

Question 2: My final product is difficult to purify and appears contaminated with the starting ester. What should I do?

Answer: This indicates an incomplete reaction. Here’s a systematic approach to address this:

  • Reaction Monitoring: Before anything else, ensure you are effectively monitoring the reaction. Use TLC with a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate) to track the disappearance of the starting ester spot.[7]

  • Drive the Reaction to Completion: If the reaction has stalled, you can try adding a small additional portion of hydrazine hydrate and extending the reflux time.

  • Optimize Work-up: The work-up procedure is key to isolating a pure product. After cooling the reaction mixture, the product often precipitates. Pouring the mixture into cold water or ice can enhance precipitation.[5]

  • Recrystallization: This is the most effective method for purifying the final product. Ethanol or methanol are commonly used solvents for recrystallization of benzofuran derivatives.[7] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

Question 3: I am observing the formation of an unknown side product. What could it be and how can I prevent it?

Answer: Side product formation can be complex, but a likely candidate in carbohydrazide synthesis is the formation of a diacylhydrazine, where two molecules of the benzofuran ester react with one molecule of hydrazine.

  • Causality: This is more likely to occur if the concentration of the ester is too high relative to the hydrazine, or if the reaction is run for an excessively long time at high temperatures.

  • Prevention:

    • Control Stoichiometry: Ensure a sufficient excess of hydrazine hydrate is used to favor the formation of the desired carbohydrazide.

    • Temperature Management: Avoid unnecessarily high temperatures. A moderate reflux is often sufficient.

    • Gradual Addition: In some cases, adding the ester solution dropwise to the heated hydrazine hydrate solution can minimize the formation of the diacylhydrazine side product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? A: The most common and commercially available starting material is ethyl 5-nitro-1-benzofuran-2-carboxylate . Methyl esters can also be used.[8]

Q2: How should I best monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method.[5] Use a non-polar solvent system like n-hexane:ethyl acetate (e.g., 7:3 or 1:1 ratio) to achieve good separation between the less polar starting ester and the more polar carbohydrazide product.[7] The product spot will have a lower Rf value.

Q3: What are the optimal storage conditions for 5-Nitro-1-benzofuran-2-carbohydrazide? A: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to heat or ignition sources, as carbohydrazides can be thermally unstable.[9]

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate? A: Yes. Hydrazine hydrate is toxic and a suspected carcinogen.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

This protocol provides a robust starting point for your synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • Ethyl 5-nitro-1-benzofuran-2-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of ester).

  • Add hydrazine hydrate (8.0 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux (approximately 75-80°C) and maintain for 4-5 hours.

  • Monitor the reaction progress by TLC until the starting ester is consumed.

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.

  • The product will precipitate as a solid. If precipitation is slow, slowly add the reaction mixture to a beaker of ice-cold water with stirring.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the crude 5-Nitro-1-benzofuran-2-carbohydrazide.

  • For further purification, recrystallize the crude product from hot ethanol.

Data Presentation: Example of Reaction Optimization

The following table illustrates how different reaction parameters can influence the yield of the final product. These are representative data to guide your optimization efforts.

EntryHydrazine Hydrate (eq.)SolventTemperature (°C)Time (h)Yield (%)
13Ethanol78465
28Ethanol78488
312Ethanol78489
48Isopropanol82482
58Ethanol60875
68Ethanol90 (sealed tube)270 (degradation observed)

Analysis: As shown in the table, increasing the equivalents of hydrazine hydrate from 3 to 8 significantly improves the yield (Entry 1 vs. 2). A very large excess (Entry 3) offers no significant benefit. Ethanol appears to be a superior solvent to isopropanol under these conditions (Entry 2 vs. 4). Both lower temperatures with longer times and higher temperatures with shorter times resulted in lower yields (Entry 5 and 6), highlighting the importance of a moderate temperature.

Visualized Workflow

Diagram 1: Synthesis and Optimization Workflow

This diagram outlines the logical flow for synthesizing and optimizing the production of 5-Nitro-1-benzofuran-2-carbohydrazide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshoot Troubleshooting Start Starting Material: Ethyl 5-nitro-1-benzofuran-2-carboxylate Setup Combine Reagents in Reaction Vessel Start->Setup Reagents Reagents: Hydrazine Hydrate Ethanol Reagents->Setup Reflux Heat to Gentle Reflux (70-80°C, 4-6h) Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete LowYield Low Yield? Monitor->LowYield Precipitate Precipitate Product (add to ice water) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize FinalProduct Pure 5-Nitro-1-benzofuran- 2-carbohydrazide Recrystallize->FinalProduct LowYield->Cool No, proceed IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Yes Optimize Adjust: - Temperature - Time - Reagent Ratio IncompleteRxn->Optimize Yes Optimize->Reflux

Sources

Troubleshooting

"5-Nitro-1-benzofuran-2-carbohydrazide" stability and degradation issues

Welcome to the technical support center for 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues associated with this compound. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

I. Compound Overview and Intrinsic Stability Considerations

5-Nitro-1-benzofuran-2-carbohydrazide is a heterocyclic compound incorporating three key functional moieties: a nitroaromatic system, a benzofuran core, and a carbohydrazide side chain. Each of these components contributes to the molecule's overall reactivity and potential instability under various experimental conditions. Understanding these intrinsic properties is crucial for designing robust experiments and interpreting results accurately.

  • Nitroaromatic System: The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.[1] Nitroaromatic compounds are known to be susceptible to reduction and can undergo photodegradation.[1][2]

  • Benzofuran Core: Benzofurans are a significant class of heterocyclic compounds with diverse biological activities.[3] The furan ring, in particular, can be prone to oxidative degradation.

  • Carbohydrazide Moiety: The hydrazide group is a key functional group for forming hydrazones, which have a wide range of biological activities.[4] However, the N-N bond in hydrazides and the C=N bond in their hydrazone derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][5]

Below is a diagram illustrating the key functional moieties of 5-Nitro-1-benzofuran-2-carbohydrazide.

Caption: Key functional moieties of the topic compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of 5-Nitro-1-benzofuran-2-carbohydrazide.

1. What are the optimal storage conditions for solid 5-Nitro-1-benzofuran-2-carbohydrazide?

To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Ideally, refrigeration is recommended. It is crucial to protect it from moisture, light, and heat to prevent degradation.

2. How should I prepare stock solutions of this compound?

It is recommended to prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small volumes and stored at -20°C or -80°C in a tightly sealed, light-protected container. The choice of solvent is critical; use a dry, aprotic solvent if possible. Avoid prolonged storage in protic solvents like methanol or water, as they can facilitate hydrolysis of the carbohydrazide moiety.

3. What are the known incompatibilities of 5-Nitro-1-benzofuran-2-carbohydrazide?

Avoid strong oxidizing agents, strong acids, and strong bases. Strong oxidizing agents can lead to the degradation of the benzofuran ring and the hydrazide group. Strong acids or bases can catalyze the hydrolysis of the carbohydrazide linkage.

4. Is this compound sensitive to light?

Yes, nitroaromatic compounds can be photosensitive.[2] It is advisable to protect the solid compound and its solutions from light to prevent photodegradation. Use amber vials or wrap containers with aluminum foil.

III. Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Inconsistent or lower-than-expected biological activity in assays. Compound degradation in the assay medium.1. Check the pH of your assay buffer: The carbohydrazide linkage is susceptible to hydrolysis, which is often pH-dependent.[1][5] Buffers with a pH close to neutral (6-8) are generally preferred. 2. Minimize incubation time: If possible, reduce the time the compound is incubated in aqueous media. 3. Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments to avoid using partially degraded material.
Appearance of unexpected peaks in HPLC or LC-MS analysis of the compound over time. Hydrolysis, oxidation, or photodegradation.1. Analyze for hydrolysis products: Look for the mass corresponding to 5-nitro-1-benzofuran-2-carboxylic acid and hydrazine, which are the expected hydrolysis products. 2. Investigate for oxidation products: The benzofuran ring can be oxidized. Analyze for potential hydroxylated or ring-opened products. 3. Assess photodegradation: If the sample was exposed to light, compare its analytical profile to a sample that has been rigorously protected from light.
Color change of the solid compound or its solution (e.g., darkening). Degradation of the nitroaromatic moiety or other parts of the molecule.This often indicates the formation of degradation products. The compound should be re-analyzed for purity before use. If significant degradation is confirmed, the batch should be discarded.
Poor solubility of the compound in the desired solvent. The compound may have limited solubility in certain solvents.Test a range of solvents to find the most suitable one. For aqueous buffers, the use of a co-solvent like DMSO or DMF might be necessary. However, be mindful of the potential for these solvents to affect your experimental system.

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of 5-Nitro-1-benzofuran-2-carbohydrazide is essential for troubleshooting and for the development of stable formulations. Based on the chemistry of its functional groups, the following degradation pathways are plausible:

A. Hydrolytic Degradation

The primary site for hydrolysis is the carbohydrazide linkage. This reaction can be catalyzed by both acids and bases.

5-Nitro-1-benzofuran-2-carbohydrazide 5-Nitro-1-benzofuran-2-carbohydrazide 5-Nitro-1-benzofuran-2-carboxylic acid 5-Nitro-1-benzofuran-2-carboxylic acid 5-Nitro-1-benzofuran-2-carbohydrazide->5-Nitro-1-benzofuran-2-carboxylic acid H₂O / H⁺ or OH⁻ Hydrazine Hydrazine 5-Nitro-1-benzofuran-2-carbohydrazide->Hydrazine H₂O / H⁺ or OH⁻

Caption: Proposed hydrolytic degradation pathway.

B. Photodegradation

Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV or even visible light. This can lead to a variety of products, including the reduction of the nitro group or the formation of phenolic compounds.[1]

5-Nitro-1-benzofuran-2-carbohydrazide 5-Nitro-1-benzofuran-2-carbohydrazide Reduced Nitro Species Reduced Nitro Species 5-Nitro-1-benzofuran-2-carbohydrazide->Reduced Nitro Species Phenolic Derivatives Phenolic Derivatives 5-Nitro-1-benzofuran-2-carbohydrazide->Phenolic Derivatives 5-Nitro-1-benzofuran-2-carbohydrazide 5-Nitro-1-benzofuran-2-carbohydrazide Ring-Opened Products Ring-Opened Products 5-Nitro-1-benzofuran-2-carbohydrazide->Ring-Opened Products Oxidizing Agents

Sources

Optimization

Technical Support Center: 5-Nitro-1-benzofuran-2-carbohydrazide in Biological Assays

Welcome to the technical support center for 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this compound in biological assays, with a primary focus on its solubility characteristics. Our goal is to provide you with the expertise and practical solutions to ensure the reliability and reproducibility of your experimental data.

Introduction to 5-Nitro-1-benzofuran-2-carbohydrazide

5-Nitro-1-benzofuran-2-carbohydrazide (CAS No: 406192-63-0, Molecular Formula: C₉H₇N₃O₄, Molecular Weight: 221.17 g/mol ) is a synthetic organic compound that belongs to the benzofuran class of heterocyclic compounds.[1] Benzofurans are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a subject of interest in drug discovery.[2] However, the physicochemical properties of 5-Nitro-1-benzofuran-2-carbohydrazide, particularly its nitro group and carbohydrazide moiety, can present significant challenges in biological assay development, primarily due to poor aqueous solubility.

This guide will address common questions and provide troubleshooting strategies to overcome these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am having trouble dissolving 5-Nitro-1-benzofuran-2-carbohydrazide. What are the recommended solvents?

A1: Low aqueous solubility is a common characteristic of benzofuran derivatives. The presence of the nitro group in 5-Nitro-1-benzofuran-2-carbohydrazide further contributes to its lipophilicity, making it poorly soluble in aqueous buffers.

Recommended Solvents for Stock Solutions:

Based on data from structurally related compounds and general principles of organic chemistry, the following solvents are recommended for preparing high-concentration stock solutions:

SolventAbbreviationExpected SolubilityNotes
Dimethyl sulfoxideDMSOHighThe most common and recommended solvent for initial solubilization. NMR studies on similar compounds have utilized DMSO-d6.[3][4]
DimethylformamideDMFHighA suitable alternative to DMSO. Some related compounds are recrystallized from DMF.[3]
MethanolMeOHModerateCan be used for solubilization, though may be less effective than DMSO or DMF for high concentrations.
EthanolEtOHModerate to LowMay be used, but lower concentrations are expected to be achievable compared to other organic solvents.
Aqueous Buffers(e.g., PBS)Very LowDirect dissolution in aqueous buffers is not recommended and is likely to be unsuccessful.

Step-by-Step Protocol for Preparing a Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of 5-Nitro-1-benzofuran-2-carbohydrazide in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be attempted. Sonication in a bath sonicator for 5-10 minutes can also aid in dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The DMSO concentration in the final assay should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.

Troubleshooting Workflow for Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Strategies to Prevent Precipitation:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble in your assay buffer.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays.

  • Use of Co-solvents: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the assay buffer can increase the solubility of the compound. However, this must be carefully validated to ensure it does not affect the biological system.

  • Employ Surfactants: Non-ionic surfactants such as Pluronic® F-68 or Cremophor® EL can be used at low concentrations (typically 0.01% to 0.1%) to form micelles that can encapsulate the compound and improve its apparent solubility. Again, appropriate controls are essential to rule out any effects of the surfactant on the assay.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While 5-Nitro-1-benzofuran-2-carbohydrazide is not strongly acidic or basic, the carbohydrazide moiety may exhibit some pH-dependent behavior. Experimenting with a range of physiologically relevant pH values for your assay buffer could potentially improve solubility.

Q3: Could the nitro group in my compound be interfering with my assay readout?

A3: Yes, nitroaromatic compounds are known to be potential sources of assay interference.[5] This is a critical consideration for data interpretation.

Potential Mechanisms of Interference by Nitroaromatic Compounds:

  • Redox Cycling: The nitro group can undergo enzymatic reduction to a nitro radical anion, which can then react with molecular oxygen to generate reactive oxygen species (ROS). This can lead to non-specific effects in cell-based assays, particularly those measuring cytotoxicity or oxidative stress.

  • Light Absorbance: Nitroaromatic compounds are often colored and can absorb light in the visible range. This can interfere with colorimetric or fluorescent assays. It is crucial to run appropriate controls with the compound alone (without cells or other assay reagents) to check for any intrinsic signal.

  • Reactivity: The electron-withdrawing nature of the nitro group can activate the aromatic ring to nucleophilic attack, potentially leading to covalent modification of proteins or other biomolecules in the assay.

Experimental Protocol to Test for Assay Interference:

  • Compound-Only Control: In a multi-well plate, add your compound at the final assay concentration to the assay buffer without any cells or key biological reagents.

  • Readout Measurement: Measure the signal (e.g., absorbance, fluorescence, luminescence) at the same wavelength used for your experimental samples. A significant signal in this control indicates that the compound itself is interfering with the detection method.

  • Counter-Screening: If you are using a reporter gene assay, it is advisable to perform a counter-screen with a different reporter system to ensure the observed activity is not due to non-specific effects on the reporter protein (e.g., luciferase).

  • Time-Course Experiment: Monitor the stability of your compound in the assay buffer over the duration of your experiment. HPLC analysis can be used to check for any degradation or modification of the compound.

Q4: Are there any stability concerns with the carbohydrazide functional group?

A4: The carbohydrazide moiety is a derivative of hydrazine and can exhibit certain chemical reactivities.

Potential Stability and Reactivity Issues:

  • Hydrolysis: Under strongly acidic or basic conditions, the hydrazide bond can be susceptible to hydrolysis. Most biological assays are conducted at or near neutral pH, where this is less of a concern. However, the stability of the compound in your specific assay buffer should be confirmed.

  • Oxidation: Hydrazides can be oxidized, although this is generally less of a concern under typical aerobic assay conditions.

  • Reaction with Carbonyls: The hydrazide group can react with aldehydes and ketones to form hydrazones. If your assay medium contains components with carbonyl groups (e.g., certain sugars), there is a potential for this reaction to occur.

Recommendations:

  • Fresh Dilutions: Always prepare fresh dilutions of your compound in the aqueous assay buffer immediately before use. Do not store the compound in aqueous solutions for extended periods.

  • Purity Check: Periodically check the purity of your DMSO stock solution, especially if it has been stored for a long time, to ensure the compound has not degraded.

Summary and Key Takeaways

Successfully using 5-Nitro-1-benzofuran-2-carbohydrazide in biological assays hinges on careful attention to its solubility and potential for assay interference.

  • Prioritize DMSO for Stock Solutions: DMSO is the recommended solvent for preparing high-concentration stock solutions.

  • Mitigate Precipitation: Be vigilant about precipitation upon dilution into aqueous buffers. Employ strategies such as reducing the final compound concentration and keeping the final DMSO concentration low.

  • Control for Assay Interference: The nitro group is a known promiscuous moiety. Always include compound-only controls to check for interference with your assay readout.

  • Ensure Compound Stability: Prepare fresh dilutions and handle the compound with an awareness of the potential reactivity of the carbohydrazide group.

By following these guidelines and employing rigorous experimental controls, you can confidently generate reliable and meaningful data with 5-Nitro-1-benzofuran-2-carbohydrazide.

References

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]

  • 5-Nitro-1-benzofuran-2(3H)-one. PMC. Available from: [Link]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Der Pharma Chemica. Available from: [Link]

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. Photon. Available from: [Link]

  • Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate. Available from: [Link]

  • 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. CP Lab Safety. Available from: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available from: [Link]

  • Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. PMC. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]

  • CID 10920931. PubChem. Available from: [Link]

  • High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. PubMed. Available from: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available from: [Link]

  • GPC/SEC Troubleshooting and Good Practice. Agilent. Available from: [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available from: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available from: [Link]

  • HPLC Troubleshooting Guide. Sepserv. Available from: [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available from: [Link]

  • Assay Troubleshooting. MB. Available from: [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available from: [Link]

  • Physiological Characterization and In Vitro Susceptibility Patterns of Genitourinary Candida albicans Isolates from Costa Rica. MDPI. Available from: [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. Available from: [Link]

  • 5-Nitro-1-benzofuran-2(3H)-one. PubMed. Available from: [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

Sources

Troubleshooting

"5-Nitro-1-benzofuran-2-carbohydrazide" NMR spectra interpretation challenges

Technical Support Center: 5-Nitro-1-benzofuran-2-carbohydrazide Welcome to the technical support guide for the NMR spectral analysis of 5-Nitro-1-benzofuran-2-carbohydrazide. This document is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitro-1-benzofuran-2-carbohydrazide

Welcome to the technical support guide for the NMR spectral analysis of 5-Nitro-1-benzofuran-2-carbohydrazide. This document is designed for researchers, medicinal chemists, and analytical scientists who are working with this molecule and encountering challenges in interpreting its NMR data. My goal as your application scientist is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the spectral behavior of this compound. The inherent structural features—a nitroaromatic system, a benzofuran core, and a hydrazide moiety—present a unique combination of spectroscopic challenges that we will address herein.

Section 1: Structural Overview and Key Spectroscopic Features

Before diving into troubleshooting, it is crucial to understand the molecule's structure and the expected impact of each functional group on the NMR spectrum. The numbering system used throughout this guide is based on IUPAC nomenclature.

dot_effects mol Benzofuran Ring h4 H-4 (ortho) mol->h4 Strong Deshielding (Downfield Shift) h6 H-6 (para) mol->h6 Strong Deshielding (Downfield Shift) h7 H-7 (meta) mol->h7 Weaker Deshielding no2 NO₂ Group (Electron Withdrawing) no2->mol Withdraws e⁻ density

Caption: Influence of the 5-Nitro Group on Benzene Ring Protons.

Section 3: Troubleshooting Guide for Common Spectral Issues

This section provides a systematic approach to resolving specific problems you may encounter during spectral interpretation.

Problem 1: Poor resolution and unexpectedly broad peaks in the aromatic region.

This is a frequent issue with complex aromatic compounds, especially those with nitro groups. [1]

dot_troubleshooting start Broad Aromatic Signals Observed q1 Is the sample fully dissolved? (Visually inspect) start->q1 sol1 Solution: Use a more polar solvent (DMSO-d₆), warm the sample gently, or decrease concentration. q1->sol1 No q2 Is the instrument properly shimmed? q1->q2 Yes sol2 Action: Re-shim the instrument. Poor shimming leads to an inhomogeneous B₀ field. q2->sol2 No q3 Could paramagnetic impurities be present? (e.g., residual metal catalysts) q2->q3 Yes sol3 Solution: Re-purify the sample via column chromatography or recrystallization. q3->sol3 Yes end Intrinsic Broadening likely due to: - Quadrupolar effects (¹⁴N of NO₂) - Molecular aggregation/slow tumbling q3->end No

Caption: Troubleshooting Workflow for Broad Aromatic Signals.

Problem 2: Ambiguous assignment of aromatic protons H-4, H-6, and H-7.

Causality: These three protons reside in a crowded downfield region and exhibit spin-spin coupling. Correct assignment requires a careful analysis of both their chemical shifts and their coupling patterns (J-values).

Systematic Approach:

  • Identify H-3: Locate the sharp singlet corresponding to the furan proton (H-3), typically around 7.4-7.8 ppm. This simplifies the remaining assignments.

  • Analyze Coupling Constants (J-values):

    • Ortho coupling (³J): Occurs between adjacent protons (H-6 and H-7). It is the largest coupling, typically 7-9 Hz.

    • Meta coupling (⁴J): Occurs between protons separated by two bonds (H-4 and H-6). It is much smaller, typically 2-3 Hz. [2] * Para coupling (⁵J): (H-4 and H-7) is usually negligible (<1 Hz) and often not resolved.

  • Assign the Multiplets:

    • Look for a doublet with a large ortho-coupling constant (d, J ≈ 7-9 Hz). This is H-7 .

    • Look for a doublet of doublets (dd) with one large ortho-coupling and one small meta-coupling (J ≈ 7-9 Hz and J ≈ 2-3 Hz). This is H-6 .

    • Look for a signal that appears as a doublet with a small meta-coupling constant (d, J ≈ 2-3 Hz). This is H-4 . Its downfield shift (often >8.5 ppm) due to the ortho-nitro group is a key confirmation.

  • Validation: If ambiguity persists, a 2D COSY experiment is the definitive solution. It will show a cross-peak between coupled protons, confirming the H-6/H-7 and H-6/H-4 correlations.

Section 4: Recommended Experimental Protocols

To ensure high-quality, interpretable data, follow these validated protocols.

Protocol 1: Standard ¹H and ¹³C NMR Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified 5-Nitro-1-benzofuran-2-carbohydrazide.

    • Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆. Ensure the solvent is from a fresh, sealed ampoule to minimize water content.

    • Vortex the sample until fully dissolved. If solubility is an issue, gentle warming in a water bath (<50°C) may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (¹H NMR on a 400 MHz Spectrometer):

    • Lock and Shim: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity. A well-shimmed sample is critical for resolving small meta-couplings.

    • Acquisition Parameters:

      • Pulse Program: Standard single pulse (e.g., 'zg30').

      • Spectral Width: ~16 ppm (centered around 6 ppm).

      • Acquisition Time (AQ): ~3-4 seconds.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

      • Number of Scans (NS): Start with 16 scans; increase for dilute samples.

  • Data Processing:

    • Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without sacrificing too much resolution.

    • Phase and baseline correct the spectrum carefully.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

Protocol 2: Unambiguous Assignment using 2D NMR

If 1D spectra are insufficient for full assignment, the following 2D experiments are indispensable.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify ¹H-¹H spin-spin coupling networks. It will definitively connect H-6 to H-7 (strong cross-peak) and H-6 to H-4 (weaker cross-peak).

    • Key Parameter: Use a standard gradient-selected COSY pulse program (e.g., 'cosygpqf').

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon it is attached to (¹JCH). This allows for the direct assignment of protonated carbon signals (C-3, C-4, C-6, C-7).

    • Key Parameter: Use a standard gradient-selected HSQC pulse program with multiplicity editing (e.g., 'hsqcedetgpsp') to distinguish CH/CH₃ from CH₂ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. This is the most powerful experiment for assigning quaternary (non-protonated) carbons and confirming the overall molecular framework.

    • Expected Key Correlations:

      • H-3 will show correlations to C-2, C-3a, and C-7a.

      • H-4 will show correlations to C-5, C-6, and C-7a.

      • H-7 will show correlations to C-5, C-6, and C-7a.

    • Key Parameter: Use a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf').

By methodically applying these troubleshooting steps and advanced protocols, you can overcome the inherent challenges of analyzing 5-Nitro-1-benzofuran-2-carbohydrazide and achieve a confident and complete structural elucidation.

References

  • Al-Hourani, B. et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. [Link]

  • Kim, J. et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • Talebi, M. et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 22(7), 1069. [Link]

  • Glidewell, C. et al. (2012). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E, 68(Pt 8), o2029. [Link]

  • Chandrashekar, A. et al. (2011). Synthesis of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivatives: A new class of potent antioxidant and antimicrobial agents. Medicinal Chemistry Research, 20(5), 555-565. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Serrano, E. et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules, 14(2), 178. [Link]

  • Hussein, F. H. et al. (2022). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research, 3(2), 1-4. [Link]

  • Martin, G. E. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. [Link]

  • Hammond, G. S. et al. (1967). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic, 115-119. [Link]

  • Ghaem-Maghami, G. E. et al. (1972). Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Journal of the Chemical Society, Perkin Transactions 2, 457-459. [Link]

  • Reddit User dungeonsandderp. (2023). Why are my NMR signals unexpectedly broad??? Reddit. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Arshad, M. F. et al. (2021). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate. [Link]

  • Bain, A. D. et al. (2011). Solvent Effects on Chemical Exchange in a Push-Pull Ethylene as Studied by NMR and Electronic Structure Calculations. The Journal of Physical Chemistry A, 115(25), 6945-6953. [Link]

  • Ghaem-Maghami, G. E. et al. (1972). Long-range Coupling in the Proton Nuclear Magnetic Resonance Spectra of Some Benzothiophen and Benzofuran Analogues. RSC Publishing. [Link]

  • Chemistry For Everyone. (2024, July 21). What Causes NMR Peak Broadening? YouTube. [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 5-Nitro-1-benzofuran-2-carbohydrazide

Welcome to the technical support center for the mass spectrometric analysis of 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the experimental analysis of this compound. The information herein is structured in a question-and-answer format to directly address specific challenges.

I. Predicted Mass Spectrometry Fragmentation Pattern

Understanding the theoretical fragmentation of 5-Nitro-1-benzofuran-2-carbohydrazide is crucial for accurate data interpretation. The fragmentation pattern is influenced by the molecule's core structure, which includes a benzofuran ring, a nitro group, and a carbohydrazide side chain.

Q1: What is the expected molecular ion peak for 5-Nitro-1-benzofuran-2-carbohydrazide?

The molecular formula for 5-Nitro-1-benzofuran-2-carbohydrazide is C₉H₇N₃O₄. The expected monoisotopic mass of the neutral molecule is approximately 221.04 Da. In positive ion mode electrospray ionization (ESI), you would expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 222.05. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 220.03. The molecular ion peak in electron ionization (EI) would be at m/z 221.04.

Q2: What are the primary fragmentation pathways for the [M+H]⁺ ion of 5-Nitro-1-benzofuran-2-carbohydrazide in tandem MS (MS/MS)?

The fragmentation of the protonated molecule is predicted to occur through several key pathways, driven by the lability of the carbohydrazide chain and the nitro group.

  • Pathway A: Cleavage of the N-N Bond: The bond between the two nitrogen atoms in the hydrazide group is relatively weak and prone to cleavage. This would result in the loss of a neutral ammonia molecule (NH₃, 17.03 Da), leading to the formation of an acylium ion.

  • Pathway B: Loss of the Hydrazide Group: Cleavage of the C-N bond between the carbonyl carbon and the hydrazide nitrogen can occur. This would result in the loss of the entire hydrazide group (N₂H₃, 31.03 Da).

  • Pathway C: Fragmentation of the Nitro Group: Nitroaromatic compounds are known to fragment via the loss of NO (30.00 Da) or NO₂ (46.01 Da) radicals.[1][2] These losses can occur from the molecular ion or subsequent fragment ions.

  • Pathway D: Fragmentation of the Benzofuran Ring: The benzofuran ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO, 28.00 Da).[3][4]

The following diagram illustrates these predicted fragmentation pathways:

fragmentation_pathway M [M+H]⁺ m/z 222.05 A [M+H - NH₃]⁺ m/z 205.02 M->A - NH₃ B [M+H - N₂H₃]⁺ m/z 191.02 M->B - N₂H₃ C1 [M+H - NO]⁺ m/z 192.05 M->C1 - NO C2 [M+H - NO₂]⁺ m/z 176.04 M->C2 - NO₂ D Fragment of Benzofuran Ring B->D - CO experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Dilute to Working Solution (1-10 µg/mL) stock->working inject 3. Inject Sample working->inject separate 4. C18 Reversed-Phase Separation inject->separate ionize 5. Electrospray Ionization (Positive Mode) separate->ionize ms1 6. MS1 Scan (m/z 50-300) ionize->ms1 ms2 7. MS/MS of [M+H]⁺ (m/z 222.05) ms1->ms2 analyze 8. Analyze Fragmentation Pattern ms2->analyze

Sources

Troubleshooting

"5-Nitro-1-benzofuran-2-carbohydrazide" handling precautions for nitroaromatic compounds

Guide Focus: 5-Nitro-1-benzofuran-2-carbohydrazide (CAS: 406192-63-0) Welcome to the technical support guide for handling 5-Nitro-1-benzofuran-2-carbohydrazide and related nitroaromatic compounds. This document is design...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Focus: 5-Nitro-1-benzofuran-2-carbohydrazide (CAS: 406192-63-0)

Welcome to the technical support guide for handling 5-Nitro-1-benzofuran-2-carbohydrazide and related nitroaromatic compounds. This document is designed for researchers, scientists, and drug development professionals. While specific data for this particular molecule is limited, its classification as a nitroaromatic compound necessitates adherence to strict safety protocols based on the known hazards of this chemical class. The guidance provided herein is rooted in established safety principles for handling potentially energetic and toxic materials.

Nitroaromatic compounds are a class of molecules characterized by one or more nitro groups (-NO₂) attached to an aromatic ring. This functional group is strongly electron-withdrawing, which imparts unique chemical reactivity but also introduces significant hazards.[1] The primary risks associated with these compounds are their potential for rapid, exothermic decomposition (which can lead to explosion), shock sensitivity, and significant biological toxicity.[2][3][4] Therefore, a comprehensive understanding of these risks and the implementation of rigorous safety measures are not merely recommended—they are imperative for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of 5-Nitro-1-benzofuran-2-carbohydrazide and other nitroaromatic compounds.

Q1: What are the primary hazards associated with 5-Nitro-1-benzofuran-2-carbohydrazide?

A1: As a member of the nitroaromatic family, 5-Nitro-1-benzofuran-2-carbohydrazide should be handled as a substance with three potential primary hazards:

  • Thermal Instability: Nitroaromatic compounds can decompose exothermically when heated. This decomposition can become a self-sustaining, runaway reaction, leading to a rapid increase in temperature and pressure that may result in an explosion.[2]

  • Shock Sensitivity: While sensitivity varies greatly among different nitroaromatic structures, some compounds in this class are sensitive to shock, friction, or sudden impact.[5][6] It is prudent to handle all such compounds as if they possess some degree of shock sensitivity.

  • Toxicity: Many nitroaromatic compounds are known to be toxic and are often classified as mutagenic or carcinogenic.[3][4] Their metabolic byproducts can sometimes be even more toxic than the parent compound.[3] The U.S. Environmental Protection Agency (EPA) lists several nitroaromatics as "Priority Pollutants" due to their health and environmental risks.[7]

Q2: What are the correct storage procedures for this compound?

A2: Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.

  • Location: Store in a cool, dry, and well-ventilated area.[8] The ideal storage temperature is between 10-21°C (50-70°F).[8]

  • Containment: Keep the container tightly closed to prevent contamination and potential evaporation of any stabilizing solvent if present.[9]

  • Segregation: Store separately from incompatible materials, particularly flammable substances, strong reducing agents, acids, and bases.[10] Do not store in metal containers, as some nitroaromatics can form shock-sensitive metallic salts.[10][11]

  • Environment: Keep away from all sources of heat, sparks, open flames, and direct sunlight.[8][9]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A3: A multi-layered approach to PPE is required to prevent exposure through inhalation, ingestion, or skin contact.[12][13]

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[14][15]

  • Hand Protection: Use chemical-resistant gloves (e.g., Butyl rubber or Viton™). Always check the glove manufacturer's compatibility chart. Double-gloving is recommended.

  • Body Protection: A flame-retardant lab coat and chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls are advised.[14]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[16]

Q4: How should I dispose of waste containing 5-Nitro-1-benzofuran-2-carbohydrazide?

A4: All waste, including contaminated PPE, spill cleanup materials, and residual compound, must be treated as hazardous waste.

  • Do not dispose of it down the drain, as it can pose a significant environmental hazard and some nitroaromatics can react with metal piping to form explosive salts.[4][11]

  • Collect waste in a clearly labeled, sealed container.

  • Contact your institution's Environmental Health & Safety (EHS) department for specific disposal protocols. They may require chemical decomposition before final disposal.[11]

Experimental Troubleshooting Guide

Problem: The compound has changed color (e.g., darkened) or appears clumpy during storage.

  • Causality: Discoloration or changes in physical appearance may indicate decomposition. Decomposed nitroaromatic materials can be significantly more sensitive to heat and shock.

  • Solution: DO NOT USE THE COMPOUND. Treat it as highly hazardous. Do not attempt to open the container if crystals have formed around the cap, as this can be a friction hazard. Contact your EHS office immediately for emergency disposal procedures.

Problem: An unexpected exotherm (heat release) occurs when dissolving the compound or during a reaction.

  • Causality: This could be due to a reaction with the solvent, a contaminant, or the onset of thermal decomposition. The C-NO₂ bond is highly energetic, and its cleavage can initiate a runaway reaction.[2]

  • Solution: Immediately apply external cooling using an ice bath. Alert personnel in the immediate vicinity and be prepared to evacuate. If the reaction cannot be controlled, evacuate the area and contact emergency responders. Always run reactions with new nitroaromatic compounds on a small scale first to assess their behavior.

Problem: The reaction is not proceeding as expected, and I am considering heating it.

  • Causality: Applying heat is a primary risk factor for initiating decomposition.[2]

  • Solution: Avoid aggressive heating. If heating is absolutely necessary, it must be done with extreme caution. Use a precisely controlled heating mantle with a thermocouple and a secondary containment system. Never heat the reaction mixture directly with a heat gun. Consider alternative activation methods, such as using a more active catalyst or a different solvent system, before resorting to elevated temperatures.

Safety Data Summary
ParameterInformationJustification / Source
Chemical Name 5-Nitro-1-benzofuran-2-carbohydrazideN/A
CAS Number 406192-63-0[17]
Molecular Formula C₉H₇N₃O₄[17]
Primary Hazards Potential for thermal decomposition, shock sensitivity, and high toxicity (mutagenic/carcinogenic potential).Based on the known properties of the nitroaromatic chemical class.[2][3][4]
Storage Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials.[8][9]
Incompatibilities Strong reducing agents, strong bases, heat, shock, friction, and certain metals.General for nitroaromatic compounds.[10][11]
Recommended PPE Chemical safety goggles, face shield, chemical-resistant gloves (double-gloved), flame-retardant lab coat.[14][15][16]
Spill Response Do not dry sweep. Gently wet the material with water, then absorb with a non-reactive absorbent. Collect in a sealed, labeled container for hazardous waste disposal.Based on best practices for handling energetic solids.[18]
Disposal Must be disposed of as hazardous waste through an institutional EHS program.[11]
Experimental Protocols
Protocol 1: Safe Weighing and Dissolution

This protocol is designed to minimize the risks of dust inhalation and static discharge.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE (goggles, face shield, lab coat, double gloves).

    • Place an anti-static mat inside the fume hood and ground it.

    • Use anti-static tools (e.g., spatulas).

    • Have a labeled waste container ready for any contaminated materials.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, tare a suitable container, close it, and move it to the fume hood.

    • Slowly and carefully transfer an approximate amount of the compound into the tared container within the fume hood. Avoid any scraping or grinding motions.

    • Close the primary stock bottle immediately and securely.

    • Re-weigh the container to obtain the exact mass.

  • Dissolution:

    • Place a flask containing the desired solvent on a stir plate inside the fume hood.

    • Begin gentle stirring.

    • Using a powder funnel, add the weighed 5-Nitro-1-benzofuran-2-carbohydrazide to the solvent in small portions.

    • Observe for any signs of an exotherm or gas evolution. If observed, stop addition and apply cooling.

    • Rinse any residual powder from the weighing container into the flask with a small amount of solvent.

    • Allow the mixture to stir until fully dissolved. Avoid heating unless absolutely necessary and validated by a prior risk assessment.

Protocol 2: Small-Scale Spill Response (<1 gram)

This protocol addresses minor spills inside a chemical fume hood.

  • Alert & Assess:

    • Immediately alert any personnel in the immediate area.

    • Assess the situation to ensure there is no immediate fire or inhalation risk outside the hood.

  • Confine:

    • Keep the spill contained within the fume hood. Ensure the sash remains at the proper working height.

    • Eliminate any nearby ignition sources.[11]

  • Cleanup:

    • Do not use a brush or dry cloth. This can create dust and friction.

    • Gently cover the spill with a liberal amount of water or mineral oil to wet the powder and prevent it from becoming airborne.[18]

    • Once wetted, use a non-reactive absorbent material (such as vermiculite or sand) to create a slurry.

    • Carefully scoop the mixture using a non-sparking tool into a container designated for hazardous waste.

    • Wipe the area clean with a cloth dampened with soap and water.

    • Place all contaminated materials (absorbent, cloths, gloves) into the hazardous waste container.

  • Follow-up:

    • Seal and label the waste container.

    • Contact your EHS office for pickup and disposal.

    • Document the spill according to your institution's policies.

Visualized Workflow: Safe Handling of Nitroaromatic Compounds

The following diagram outlines the critical stages and associated precautions for working with compounds like 5-Nitro-1-benzofuran-2-carbohydrazide.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_exp Experimentation cluster_post Post-Experiment & Disposal Receiving Receiving Compound - Inspect container integrity - Verify label Storage Secure Storage - Cool, dry, ventilated - Away from heat/incompatibles Receiving->Storage Log & Store Immediately PreExp Pre-Experiment Prep - Don full PPE - Prepare fume hood - Ground equipment Storage->PreExp Retrieve Smallest Required Amount Handling Weighing & Reaction - Use anti-static tools - Avoid heat/shock - Add reagents slowly PreExp->Handling Controlled Conditions Waste Waste Collection - Segregate waste streams - Use sealed, labeled containers Handling->Waste Transfer Waste Immediately Decon Decontamination - Clean work area - Dispose of contaminated PPE Waste->Decon Secure Waste Disposal Final Disposal - Contact EHS - Follow institutional protocol Decon->Disposal Request Pickup

Sources

Optimization

Technical Support Center: 5-Nitro-1-benzofuran-2-carbohydrazide Purification

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate recrystallization solvent for 5-Nitro-1-benzofuran-2-carbohydrazide (C₉H₇N₃O₄, CA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate recrystallization solvent for 5-Nitro-1-benzofuran-2-carbohydrazide (C₉H₇N₃O₄, CAS: 406192-63-0). We will explore the underlying principles of solvent selection, offer a step-by-step protocol for screening, and provide troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 5-Nitro-1-benzofuran-2-carbohydrazide?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For 5-Nitro-1-benzofuran-2-carbohydrazide, which is often an intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and ensuring the final product's safety and efficacy. The process relies on the principle that the solubility of most solids increases with temperature.[2] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[1]

Q2: How does the molecular structure of 5-Nitro-1-benzofuran-2-carbohydrazide influence solvent selection?

The structure of 5-Nitro-1-benzofuran-2-carbohydrazide dictates its polarity, which is the primary factor in solvent selection. The molecule contains:

  • A benzofuran ring system : Largely nonpolar and aromatic.

  • A nitro group (-NO₂) : A strongly electron-withdrawing and highly polar group.

  • A carbohydrazide group (-CONHNH₂) : A polar group capable of hydrogen bonding.

Due to the presence of the nitro and carbohydrazide groups, the overall molecule is quite polar. Following the "like dissolves like" principle, polar solvents are the most promising candidates for its recrystallization.[3] Alcoholic solvents, in particular, are often a good starting point for nitroaromatic compounds.[3]

Q3: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing 5-Nitro-1-benzofuran-2-carbohydrazide should meet the following criteria[1][3]:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at or near its boiling point to ensure complete dissolution.

  • Low Solubility at Low Temperatures: The compound should be sparingly or poorly soluble in the solvent at room temperature or below (e.g., in an ice bath) to maximize the recovery of pure crystals upon cooling.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals by drying.[1]

  • Safety: The solvent should be as non-toxic and non-flammable as possible.[1]

Q4: When is a mixed-solvent system necessary?

A mixed-solvent system is employed when no single solvent fulfills all the ideal criteria.[3] This is common when a compound is highly soluble in one solvent (a "good" solvent) even at low temperatures, and poorly soluble in another (a "bad" solvent) even at high temperatures. By creating a mixture, you can fine-tune the solvent's properties to achieve the desired solubility profile. A common and effective pair for polar compounds is an alcohol (like ethanol) and water.[3]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-Nitro-1-benzofuran-2-carbohydrazide.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out (Compound separates as a liquid instead of crystals)The compound's melting point is below the solvent's boiling point.[3] A high concentration of impurities is present, depressing the melting point.Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[3] Allow the solution to cool much more slowly to favor crystal formation.[5] Switch to a solvent with a lower boiling point.
No Crystals Form Upon Cooling Too much solvent was used, preventing the solution from becoming saturated at low temperatures.[3][6] The solution is supersaturated, a state where the compound remains dissolved even below its saturation point.Induce Crystallization: 1. Scratch the inside of the flask with a glass rod just below the solution's surface to create nucleation sites.[5][7] 2. Add a "seed crystal" (a tiny amount of the pure compound) to initiate crystal growth.[7] Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]
Poor Crystal Recovery An excessive amount of solvent was used, keeping a significant portion of the product dissolved.[3] Premature crystallization occurred during hot filtration (if performed).[8] The crystals were washed with solvent that was not ice-cold.[3]Use the absolute minimum amount of hot solvent required for complete dissolution.[5] If hot filtration is necessary, pre-heat the funnel and receiving flask to prevent cooling.[8] Always wash the collected crystals with a minimal amount of ice-cold solvent.[7] Cool the filtrate (mother liquor) in an ice bath to see if a second crop of crystals can be recovered.
Colored Impurities Remain in Crystals The impurity has a similar solubility profile to the target compound. The crystals formed too quickly, trapping impurities within the crystal lattice.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. Ensure the cooling process is slow and gradual to allow for the formation of a pure crystal lattice.[5]

Experimental Protocol: Solvent Screening

This protocol outlines a systematic, small-scale approach to identify the optimal single or mixed solvent system for recrystallizing 5-Nitro-1-benzofuran-2-carbohydrazide.

Materials:
  • Crude 5-Nitro-1-benzofuran-2-carbohydrazide

  • Test tubes and a test tube rack

  • Selection of candidate solvents (see table below)

  • Hot plate or water bath

  • Glass stirring rods

  • Pasteur pipettes

Candidate Solvents:
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds.
Ethanol (EtOH)78HighA common and effective solvent for many organic compounds, including nitroaromatics.[3]
Methanol (MeOH)65HighSimilar to ethanol but with a lower boiling point.
Ethyl Acetate (EtOAc)77MediumA related compound was successfully recrystallized from ethyl acetate.[9]
Acetone56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.
Toluene111LowMay be useful in a mixed-solvent system with a more polar solvent.
Step-by-Step Procedure:
  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Room Temperature Test: Add a candidate solvent dropwise (around 0.5 mL) to the first test tube. Stir with a glass rod for 60 seconds.[7]

    • Observation A: If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.[7]

    • Observation B: If the solid is partially soluble or insoluble, proceed to the next step.

  • Hot Solvent Test: Gently heat the test tube in a water bath or on a hot plate. Add more solvent dropwise, stirring continuously, until the solid just dissolves. Do not add a large excess.

    • Observation C: If the solid dissolves completely upon heating, the solvent is a good candidate .[7]

    • Observation D: If the solid remains insoluble even near the solvent's boiling point, the solvent is unsuitable .[7]

  • Cooling Test: For promising candidates (Observation C), allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

    • Observation E: If abundant, well-formed crystals appear, you have found an excellent solvent .

    • Observation F: If only a few crystals form, there may be too much solvent, or it is only a moderately good choice.

    • Observation G: If no crystals form, try to induce crystallization (see Troubleshooting). If that fails, the compound is likely too soluble in that solvent.

  • Mixed-Solvent System Test (if needed): If no single solvent is ideal, select a "good" solvent (one where the compound is very soluble) and a "bad" solvent (one where it is poorly soluble, and the two solvents must be miscible).

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise to the hot solution until it becomes persistently cloudy (turbid).[3]

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly as described in Step 4.

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Recrystallization_Solvent_Selection Workflow for Recrystallization Solvent Selection start Start: Crude Solid test_rt Add ~0.5 mL Solvent Stir at Room Temp start->test_rt dissolves_rt Dissolves Completely? test_rt->dissolves_rt heat_sol Heat Solution Add Minimum Solvent to Dissolve dissolves_rt->heat_sol No end_bad Reject Solvent dissolves_rt->end_bad Yes dissolves_hot Dissolves When Hot? heat_sol->dissolves_hot cool_sol Cool Slowly Place in Ice Bath dissolves_hot->cool_sol Yes dissolves_hot->end_bad No crystals_form Abundant Crystals Form? cool_sol->crystals_form end_good Success! | Use this Solvent crystals_form->end_good Yes try_mixed Consider Mixed-Solvent System crystals_form->try_mixed No / Poor Yield try_mixed->end_bad If fails

Sources

Troubleshooting

"5-Nitro-1-benzofuran-2-carbohydrazide" storage conditions to prevent degradation

Welcome to the technical support center for 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitro-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling to prevent degradation.

I. Core Concepts: Understanding the Molecule's Vulnerabilities

5-Nitro-1-benzofuran-2-carbohydrazide is a complex organic molecule featuring three key functional groups that dictate its stability: a nitroaromatic ring , a benzofuran core , and a carbohydrazide side chain . Each of these moieties presents potential pathways for degradation if the compound is not stored and handled correctly. Understanding these vulnerabilities is the first step toward preventing experimental variability and ensuring the reliability of your results.

  • Nitroaromatic Group: The nitro group can make the aromatic system susceptible to nucleophilic attack and can be reduced under certain conditions. More significantly, nitroaromatic compounds are often light-sensitive and can undergo photodecomposition.[1][2][3][4]

  • Benzofuran Core: While generally stable, the furan ring within the benzofuran structure can be susceptible to strong acids and oxidizing agents, potentially leading to ring-opening reactions.

  • Carbohydrazide Chain: The hydrazide functional group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would cleave the side chain.[5][6] It can also be oxidized.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-Nitro-1-benzofuran-2-carbohydrazide?

For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7][8][9][10][11] Refrigeration (2-8°C) is recommended for long-term storage.[8][9] The key is to minimize exposure to the three primary degradation factors: light, moisture, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential hydrolytic and oxidative degradation reactions.
Light Amber vial or opaque container, stored in the darkPrevents potential photodegradation due to the nitroaromatic moiety.[1][2]
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen) backfillMinimizes exposure to atmospheric moisture, which can cause hydrolysis of the carbohydrazide group.[5] Also protects against oxidation.
Location Well-ventilated area away from strong acids, bases, and oxidizing agentsPrevents degradation from reactive chemicals.[7][9][11]

Q2: I need to prepare a stock solution. What is the best practice for storage?

Stock solutions are inherently less stable than the solid compound. If you must store a solution, it is crucial to do so for the shortest time possible.

  • Solvent Choice: Use a dry, aprotic solvent if compatible with your experimental design. If an aqueous buffer is necessary, prepare it fresh for each experiment.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and solvent evaporation.

Q3: My compound has changed color from a pale yellow to a brownish hue. What could be the cause?

A color change often indicates degradation. The most likely culprit is exposure to light, leading to the formation of colored degradation products from the nitroaromatic ring.[1] Another possibility is slow oxidation or reaction with impurities. It is highly recommended to assess the purity of the discolored material by an appropriate analytical method (e.g., HPLC, LC-MS) before use.

Q4: Can I store the compound in a standard clear glass vial on my lab bench?

This is strongly discouraged. Exposure to ambient lab lighting, especially direct sunlight, can initiate photodegradation of the nitroaromatic group.[1][4] Furthermore, storage on an open bench exposes the compound to fluctuations in temperature and humidity, increasing the risk of hydrolysis and other degradation pathways.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the stability of 5-Nitro-1-benzofuran-2-carbohydrazide.

Problem 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Degradation of the compound, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Workflow:

A Inconsistent Results B Assess Purity of Solid Compound (e.g., HPLC, NMR) A->B C Purity Confirmed? B->C D Yes C->D Purity >95% E No C->E Purity <95% F Review Solution Prep & Storage D->F G Source New, High-Purity Compound E->G H Prepare Fresh Solutions for Each Experiment F->H J Issue Resolved G->J I Review Experimental Protocol for Other Variables H->I I->J

Troubleshooting Workflow for Inconsistent Results

Problem 2: Appearance of Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS)
  • Possible Cause: The compound has degraded into one or more new chemical entities.

  • Potential Degradation Pathways & Products:

    • Hydrolysis: Cleavage of the carbohydrazide C-N bond to yield 5-nitro-1-benzofuran-2-carboxylic acid and hydrazine.

    • Photodegradation: Complex reactions involving the nitro group, potentially leading to the formation of nitroso compounds or phenolic derivatives.[1][4]

    • Oxidation: Oxidation of the hydrazide moiety.

  • Visualizing Potential Degradation:

Parent 5-Nitro-1-benzofuran-2-carbohydrazide Hydrolysis Hydrolysis (Moisture, pH) Parent->Hydrolysis Photolysis Photodegradation (Light) Parent->Photolysis Oxidation Oxidation (Air) Parent->Oxidation Product1 5-Nitro-1-benzofuran-2-carboxylic Acid + Hydrazine Hydrolysis->Product1 Product2 Nitroso derivatives, Phenols, etc. Photolysis->Product2 Product3 Oxidized Hydrazide Species Oxidation->Product3

Potential Degradation Pathways

IV. Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage
  • Aliquot: Upon receipt, if the quantity is large, aliquot the solid compound into smaller, single-use vials in a controlled environment (e.g., a glove box with low humidity). This minimizes repeated exposure of the bulk material to the atmosphere.

  • Container: Use amber glass vials with PTFE-lined caps to provide an inert and light-blocking environment.

  • Inert Atmosphere: Backfill each vial with an inert gas like argon or nitrogen before sealing.

  • Seal: Tightly seal the vials. For extra protection, wrap the cap with parafilm.

  • Label: Clearly label each vial with the compound name, date of receipt/aliquoting, and purity.

  • Storage: Place the sealed vials inside a secondary container with desiccant, and store in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol to assess the purity of your compound over time. The exact conditions may need to be optimized for your specific instrument.

  • Standard Preparation: Carefully prepare a stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). This will serve as your time-zero reference standard.

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Analysis: Run the time-zero standard and the test sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the test sample relative to the standard indicates degradation. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

V. References

  • Redox. (2024). Safety Data Sheet Carbohydrazide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). [Link]

  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. [Link]

  • IUCrData. (2009). 5-Nitro-1-benzofuran-2(3H)-one. [Link]

  • PubMed Central. (2009). 5-Nitro-1-benzofuran-2(3H)-one. [Link]

  • MDPI. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 1-8.

  • ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • PubMed. (2000). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. [Link]

  • National Institutes of Health. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. [Link]

  • ResearchGate. (2014). Microbial biodegradation of nitrophenols and their derivatives: A Review. [Link]

  • YouTube. (2017). mr i explains: Condensation and Hydrolysis Reactions in Carbohydrates. [Link]

  • Connect Chemicals. (n.d.). Carbohydrazide. [Link]

  • Veeprho. (2024). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. [Link]

  • PubMed. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. [Link]

  • PubMed. (2000). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]

  • National Institutes of Health. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. [Link]

  • ACS Publications. (2020). Nitro-Group-Containing Drugs. [Link]

  • ResearchGate. (2015). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

  • PubMed. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. [Link]

  • Eawag. (1997). Dibenzofuran Degradation Pathway. [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • National Institutes of Health. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Pharmaceutical Technology. (2020). Stability Testing: The Crucial Development Step. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Nitro-1-benzofuran-2-carbohydrazide and its Analogs in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4] These compounds ha...

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4] These compounds have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4] The introduction of a nitro group onto the benzofuran ring, particularly at the 5-position, often enhances this biological activity. Furthermore, the carbohydrazide moiety at the 2-position serves as a versatile pharmacophore, known to contribute to the bioactivity of many heterocyclic compounds.[5][6][7]

This guide provides an in-depth comparison of 5-Nitro-1-benzofuran-2-carbohydrazide with other nitrobenzofuran analogs. We will explore the nuances of their structure-activity relationships (SAR), mechanisms of action, and present supporting experimental data to offer a clear perspective for researchers in drug development.

The Subject of Investigation: 5-Nitro-1-benzofuran-2-carbohydrazide

5-Nitro-1-benzofuran-2-carbohydrazide is a synthetic compound that has garnered interest for its potential therapeutic applications. Its structure combines the electron-withdrawing properties of the nitro group with the hydrogen-bonding capabilities of the carbohydrazide side chain, making it a promising candidate for interacting with biological targets.

Chemical Properties:

  • Molecular Formula: C₉H₇N₃O₄[8]

  • Molecular Weight: 221.17 g/mol [8]

  • CAS Number: 406192-63-0[8]

  • Synonyms: 5-Nitrobenzo[b]furan-2-carbohydrazide[8]

The synthesis of this compound typically involves a two-step process, starting from an appropriate precursor like 2-acetyl-5-nitrobenzofuran or ethyl 5-nitro-1-benzofuran-2-carboxylate. The carbohydrazide is formed through the reaction of the corresponding ester with hydrazine hydrate. This synthetic route is adaptable for creating a library of analogs for SAR studies.

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including nitrobenzofurans, is intrinsically linked to the enzymatic reduction of the nitro group.[9][10] This bioactivation process is often mediated by nitroreductase enzymes present in microbial or cancer cells.

The reduction of the nitro group generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives, and ultimately radical anions.[11] These reactive species can induce cellular damage through various mechanisms:

  • DNA Damage: The reactive intermediates can interact with DNA, causing strand breaks and inhibiting replication and transcription.[11]

  • Oxidative Stress: The redox cycling of the nitro group can lead to the production of reactive oxygen species (ROS), such as superoxide anions, which cause oxidative damage to cellular components.[10][11]

  • Enzyme Inhibition: The reactive metabolites can covalently bind to and inactivate essential enzymes, disrupting cellular metabolism.[10]

This mechanism of action suggests that 5-Nitro-1-benzofuran-2-carbohydrazide and its analogs could act as pro-drugs, selectively targeting cells with higher nitroreductase activity, which can be a characteristic of certain bacteria and hypoxic tumor environments.[11][12]

G cluster_0 Cellular Environment cluster_1 Cellular Damage Nitrobenzofuran Nitrobenzofuran (Prodrug) Nitroreductase Nitroreductase Enzyme Nitrobenzofuran->Nitroreductase Enters Cell ReactiveMetabolites Reactive Nitroso & Hydroxylamino Species Nitroreductase->ReactiveMetabolites Bioactivation ROS Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS Redox Cycling DNADamage DNA Strand Breaks ReactiveMetabolites->DNADamage ProteinDamage Enzyme Inactivation ReactiveMetabolites->ProteinDamage LipidPeroxidation Membrane Damage ROS->LipidPeroxidation

Caption: Proposed mechanism of action for nitrobenzofuran analogs.

Comparative Analysis of Nitrobenzofuran Analogs

The biological activity of nitrobenzofuran derivatives can be significantly influenced by the position of the nitro group and the nature of the substituent at the 2-position.

Impact of Substituents at the 2-Position

Structure-activity relationship studies have consistently shown that modifications at the C-2 position of the benzofuran ring are critical for cytotoxic and antimicrobial activity.[13]

Compound/Analog2-Position SubstituentKey Biological ActivityRemarks
5-Nitro-1-benzofuran-2-carbohydrazide -CONHNH₂Antimicrobial, Anticancer (putative)The hydrazide moiety is a known pharmacophore in antimicrobial agents.[5][7]
2-Acetyl-5-nitrobenzofuran -COCH₃Synthetic IntermediateA key starting material for the synthesis of more complex derivatives.
5-Nitrobenzofuran-2-carboxamide derivatives -CONHRAnticancerThe presence of a -CONH group is often necessary for anticancer activity.[13]
N'-(substituted-benzylidene)-5-nitrobenzofuran-2-carbohydrazides -CONH-N=CH-ArAntimicrobialHydrazone derivatives often exhibit enhanced antimicrobial properties.[14]

The carbohydrazide group in our lead compound provides a reactive site for the synthesis of a wide array of hydrazone derivatives. Condensation with various aldehydes and ketones can generate a library of compounds with potentially enhanced and more specific biological activities.

Influence of Nitro Group Position

While 5-nitro derivatives are common, the placement of the nitro group at other positions on the benzene ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, moving the nitro group to the 4- or 6-position would alter the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.

Comparison with Non-nitro Analogs

The importance of the nitro group is underscored when comparing the activity of nitrobenzofurans to their non-nitrated counterparts. In many cases, the absence of the nitro group leads to a significant reduction or complete loss of antimicrobial or anticancer activity, highlighting its crucial role in the bioactivation mechanism.

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of nitrobenzofuran analogs.

General Synthesis of Benzofuran-2-carbohydrazides

This protocol describes the conversion of a benzofuran-2-carboxylate ester to the corresponding carbohydrazide.

G Start Start: Ethyl Benzofuran-2-carboxylate Step1 Step 1: Add Hydrazine Hydrate Stir at 0-5°C for 30 min Start->Step1 Step2 Step 2: Stir at Room Temperature Monitor by TLC Step1->Step2 Product Product: Benzofuran-2-carbohydrazide Step2->Product

Sources

Comparative

A Comparative Analysis of the Antibacterial Potential of 5-Nitro-1-benzofuran-2-carbohydrazide and Ciprofloxacin

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount to addressing the growing challenge of antibiotic resistance. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount to addressing the growing challenge of antibiotic resistance. Among the promising candidates, benzofuran derivatives have garnered significant attention due to their diverse biological activities.[1][2] This guide provides a detailed comparative analysis of the antibacterial potential of a specific benzofuran derivative, 5-Nitro-1-benzofuran-2-carbohydrazide, against the well-established broad-spectrum antibiotic, ciprofloxacin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data, proposing experimental frameworks for direct comparison, and discussing the mechanistic nuances that underpin their antibacterial effects. While direct comparative studies on 5-Nitro-1-benzofuran-2-carbohydrazide are emerging, we will draw upon data from structurally related compounds to provide a foundational comparison.

Introduction to the Compounds

5-Nitro-1-benzofuran-2-carbohydrazide: This molecule belongs to the benzofuran class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3] The carbohydrazide moiety is also a key functional group in many antimicrobially active compounds, suggesting a synergistic potential in this molecular framework.[1][4] The nitro group at the 5-position is an electron-withdrawing group that can significantly influence the molecule's electronic properties and, potentially, its biological activity.

Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin is a widely used broad-spectrum antibiotic with potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[5][6] Its clinical utility extends to treating infections of the urinary tract, respiratory system, skin, and bones.[7][8] Ciprofloxacin's mechanism of action is well-characterized, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5][9]

Comparative Antibacterial Activity: An Insight from Analogs

Direct experimental data comparing the antibacterial activity of 5-Nitro-1-benzofuran-2-carbohydrazide and ciprofloxacin is not yet widely published. However, studies on analogous benzofuran derivatives provide valuable insights into their potential efficacy. For instance, a novel aza-benzofuran derivative has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Below is a comparative table of Minimum Inhibitory Concentration (MIC) values for a representative benzofuran derivative against common bacterial strains, juxtaposed with typical MIC ranges for ciprofloxacin.

Bacterial Strain Benzofuran Derivative (Compound 1) MIC (µg/mL) [3]Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus12.50.12 - 2
Escherichia coli250.015 - 1
Salmonella typhimurium12.50.015 - 0.5

It is crucial to note that the benzofuran derivative data is from a structurally related compound and not 5-Nitro-1-benzofuran-2-carbohydrazide itself. Direct testing is required for a definitive comparison.

From this indirect comparison, it is evident that while the benzofuran scaffold shows promise, ciprofloxacin generally exhibits significantly lower MIC values, indicating higher potency.[3]

Unraveling the Mechanisms of Action

The disparity in potency can be attributed to their distinct mechanisms of action.

Ciprofloxacin: As a fluoroquinolone, ciprofloxacin targets bacterial DNA replication. It forms a stable complex with DNA gyrase and topoisomerase IV, enzymes that are critical for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, ciprofloxacin leads to the fragmentation of bacterial DNA and ultimately cell death.[5] This mechanism confers a bactericidal effect.

5-Nitro-1-benzofuran-2-carbohydrazide: The precise mechanism of action for this compound is not yet fully elucidated. However, for aza-benzofuran derivatives, it has been proposed that their enhanced lipophilicity and capacity to carry a positive charge facilitate electrostatic interactions with the negatively charged bacterial membranes.[3] This interaction could disrupt membrane integrity, leading to leakage of cellular contents and cell death. The presence of the nitro group may also contribute to its activity through the generation of reactive nitrogen species under reducing conditions within the bacterial cell.

Antibacterial Mechanisms of Action cluster_0 Ciprofloxacin cluster_1 Proposed for 5-Nitro-1-benzofuran-2-carbohydrazide Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase->DNA_Replication_Blocked Leads to Cell_Death_Cipro Bacterial Cell Death DNA_Replication_Blocked->Cell_Death_Cipro Benzofuran 5-Nitro-1-benzofuran-2-carbohydrazide Bacterial_Membrane Bacterial Membrane Benzofuran->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Leads to Cell_Death_Benzo Bacterial Cell Death Membrane_Disruption->Cell_Death_Benzo

Caption: Proposed mechanisms of antibacterial action.

Experimental Protocol: Determining Antibacterial Efficacy

To directly compare the antibacterial activity of 5-Nitro-1-benzofuran-2-carbohydrazide and ciprofloxacin, a standardized methodology such as the broth microdilution assay is recommended.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (5-Nitro-1-benzofuran-2-carbohydrazide and ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each compound.

    • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

MIC and MBC Determination Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compounds in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC Plate_No_Growth_Wells Plate Aliquots from Wells with No Growth onto Agar Read_MIC->Plate_No_Growth_Wells Incubate_Agar Incubate Agar Plates at 37°C for 24 hours Plate_No_Growth_Wells->Incubate_Agar Read_MBC Read MBC (Lowest concentration with no growth on agar) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Bacteriostatic vs. Bactericidal Activity: A Critical Discussion

An antibiotic is considered bactericidal if the MBC is no more than four times the MIC.[10] Conversely, if the MBC is more than four times the MIC, the agent is considered bacteriostatic.[10] Bactericidal agents kill bacteria, while bacteriostatic agents inhibit their growth and replication, relying on the host's immune system to clear the infection.[11]

Ciprofloxacin is generally regarded as a bactericidal antibiotic.[12] The nature of 5-Nitro-1-benzofuran-2-carbohydrazide (bacteriostatic or bactericidal) would need to be determined experimentally by comparing its MIC and MBC values.

It is important to note that the distinction between bacteriostatic and bactericidal activity is not always absolute and can be dependent on factors such as drug concentration, bacterial species, and the phase of bacterial growth.[13] Furthermore, a systematic review of clinical trials found no significant difference in efficacy between bacteriostatic and bactericidal agents for the majority of infections.[14]

Conclusion and Future Directions

While ciprofloxacin remains a highly potent, broad-spectrum antibiotic, the exploration of novel scaffolds like 5-Nitro-1-benzofuran-2-carbohydrazide is a critical endeavor in the fight against antimicrobial resistance. Preliminary data from analogous compounds suggest that benzofuran derivatives possess moderate antibacterial activity.

Future research should focus on:

  • Direct Head-to-Head Studies: Conducting comprehensive in vitro studies to determine the MIC and MBC of 5-Nitro-1-benzofuran-2-carbohydrazide against a wide panel of clinically relevant bacteria, directly comparing its activity with ciprofloxacin.

  • Mechanism of Action Elucidation: Investigating the precise molecular targets and mechanisms by which 5-Nitro-1-benzofuran-2-carbohydrazide exerts its antibacterial effects.

  • In Vivo Efficacy and Toxicity: Evaluating the compound's efficacy and safety in animal models of infection.

By systematically addressing these research questions, the scientific community can accurately assess the therapeutic potential of 5-Nitro-1-benzofuran-2-carbohydrazide and its derivatives as next-generation antibacterial agents.

References

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available from: [Link]

  • ResearchGate. Static vs Cidal Antibiotics | Request PDF. Available from: [Link]

  • KY MDRO. Clinical Pearl – Static vs Cidal. Available from: [Link]

  • bioRxiv. Dynamic growth trajectories distinguish bacteriostatic and bactericidal antibiotics at subinhibitory concentrations. Available from: [Link]

  • PMC. 5-Nitro-1-benzofuran-2(3H)-one. Available from: [Link]

  • Microbiology Nuts & Bolts. Static or cidal; which is best?. Available from: [Link]

  • FOAMid. Bactericidal vs. Bacteriostatic antibiotics. Available from: [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link]

  • ResearchGate. Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. Available from: [Link]

  • ResearchGate. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]

  • YouTube. Cidal vs Static: Antibiotic Definitions Explained!. Available from: [Link]

  • Chemija. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Available from: [Link]

  • PMC. Correlation of Ciprofloxacin Resistance with the AdeABC Efflux System in Acinetobacter baumannii Clinical Isolates. Available from: [Link]

  • SciSpace. Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schif. Available from: [Link]

  • PMC. Busting the Myth of “Static vs Cidal”: A Systemic Literature Review. Available from: [Link]

  • NCBI Bookshelf. Ciprofloxacin - StatPearls. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazole-2-thiols as Potential Antioxidant and Antimicrobial Agents. Available from: [Link]

  • NHS. About ciprofloxacin. Available from: [Link]

  • ResearchGate. Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus | Request PDF. Available from: [Link]

  • MDPI. Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. Available from: [Link]

  • PubMed. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Available from: [Link]

  • ResearchGate. Bacteriostatic versus bactericidal activity of ciprofloxacin in Escherichia coli assessed by flow cytometry using a novel far-red dye. Available from: [Link]

  • Wikipedia. Ciprofloxacin. Available from: [Link]

  • Dr.Oracle. What class of antibiotics does Cipro (ciprofloxacin) belong to?. Available from: [Link]

  • NIH. Ciprofloxacin‐Loaded, pH‐Responsive PAMAM‐Megamers Functionalized with S‐Nitrosylated Hyaluronic Acid Support Infected Wound Healing in Mice without Inducing Antibiotic Resistance. Available from: [Link]

  • PubMed. 5-Nitro-1-benzofuran-2(3H)-one. Available from: [Link]

  • Quora. What is the difference between a bacteriostatic antibiotic and a cidal antibiotic?. Available from: [Link]

  • PubMed. Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives. Available from: [Link]

Sources

Validation

A Comparative Analysis of the Anticancer Potential of 5-Nitro-1-benzofuran-2-carbohydrazide and Doxorubicin

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison of the anticancer a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison of the anticancer activities of the emerging investigational compound, 5-Nitro-1-benzofuran-2-carbohydrazide, and the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies on 5-Nitro-1-benzofuran-2-carbohydrazide are limited, this analysis will draw upon data from closely related 6-Nitrobenzofuran-2-carbohydrazide derivatives to provide a substantive comparison.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the cytotoxic profiles, mechanisms of action, and the experimental methodologies used to evaluate these two compounds.

Introduction to the Compounds

Doxorubicin: A Pillar of Chemotherapy

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer treatment for decades. Its potent anticancer activity is primarily attributed to its ability to intercalate into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair processes.[1] This ultimately leads to cell cycle arrest and apoptosis.[2] Doxorubicin's broad spectrum of activity has made it a standard treatment for a variety of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.

Benzofuran Derivatives: A Promising New Frontier

Benzofuran scaffolds are recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of benzofuran have demonstrated a wide range of pharmacological activities, including anticancer properties. Recent research has focused on synthesizing and evaluating novel benzofuran derivatives for their potential as targeted cancer therapies. The carbohydrazide moiety, in particular, has been explored for its role in enhancing the anticancer effects of various heterocyclic compounds.

Comparative Cytotoxicity

The in vitro cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

A study by Taha et al. (2017) synthesized a series of 6-Nitrobenzofuran-2-carbohydrazide derivatives and evaluated their cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7.[4][5] Their findings provide a valuable benchmark for comparing the potency of these novel compounds with doxorubicin.

CompoundCancer Cell LineIC50 (µM)
6-Nitrobenzofuran-2-carbohydrazide Derivative 11 MCF-71.00 ± 1.20[4][5]
Doxorubicin MCF-70.94 ± 0.20[4][5]
Doxorubicin A549 (Lung)> 20[6]
Doxorubicin HeLa (Cervical)2.9[6]
Doxorubicin HepG2 (Liver)12.2[6]
Doxorubicin UKF-NB-4 (Neuroblastoma)0.04 ± 0.01[7]

Table 1: Comparative IC50 values of a 6-Nitrobenzofuran-2-carbohydrazide derivative and doxorubicin against various cancer cell lines. The data for the benzofuran derivative and the corresponding doxorubicin control are from the same study, providing a direct comparison.

The data clearly indicates that certain 6-Nitrobenzofuran-2-carbohydrazide derivatives exhibit cytotoxic potency comparable to doxorubicin in the MCF-7 cell line.[4][5] Specifically, derivative 11 from the study by Taha et al. shows an IC50 value that is statistically similar to that of doxorubicin, highlighting its potential as a potent anticancer agent.[4][5] It is important to note that the sensitivity to doxorubicin can vary significantly across different cancer cell lines, as evidenced by the wide range of IC50 values presented in Table 1.[6][7]

Mechanisms of Anticancer Action

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent.

Doxorubicin: A Multi-faceted Approach to Cell Killing

Doxorubicin's mechanism of action is well-characterized and involves multiple pathways to induce cancer cell death.

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and preventing the normal functioning of enzymes involved in DNA replication and transcription.[1] It also forms a stable complex with topoisomerase II, leading to DNA strand breaks.[8]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin's structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[8] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[9]

  • Induction of Apoptosis: The DNA damage and cellular stress caused by doxorubicin trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute programmed cell death.[10][11]

  • Cell Cycle Arrest: Doxorubicin is known to cause cell cycle arrest, primarily at the G2/M phase, preventing cells with damaged DNA from proceeding through mitosis.[2][12]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Doxorubicin's multifaceted mechanism of action.

5-Nitro-1-benzofuran-2-carbohydrazide: Emerging Mechanistic Insights

While the precise mechanism of action for 5-Nitro-1-benzofuran-2-carbohydrazide is still under investigation, studies on structurally similar benzofuran derivatives provide strong indications of its potential pathways for inducing cancer cell death.

  • Induction of Apoptosis: Research on other benzofuran derivatives has shown their ability to induce apoptosis in cancer cells.[13] One study on a benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated the induction of apoptosis in colon cancer cells.[14][15] This suggests that the nitro-benzofuran-carbohydrazide scaffold is capable of activating programmed cell death pathways. Another study on different benzofuran derivatives showed a significant increase in caspase 3/7 activity, a key marker of apoptosis.[13]

  • Cell Cycle Arrest: The aforementioned study on the 3-nitrophenyl chalcone derivative also reported cell cycle arrest at the G0/G1 phase.[14][15] This indicates that nitro-benzofuran compounds may interfere with the cell cycle progression of cancer cells, preventing their proliferation.

  • Potential DNA Interaction: Some benzofuran derivatives have been shown to interact with DNA, although this interaction appears to be weaker than that of anthracyclines like daunorubicin.[13] The nitro group on the benzofuran ring may also play a role in its anticancer activity by potentially affecting DNA stability.[16]

benzofuran_mechanism Nitro_Benzofuran 5-Nitro-1-benzofuran- 2-carbohydrazide Apoptosis_Induction Apoptosis Induction (Caspase Activation) Nitro_Benzofuran->Apoptosis_Induction Cell_Cycle_Arrest_G1 G0/G1 Cell Cycle Arrest Nitro_Benzofuran->Cell_Cycle_Arrest_G1 DNA_Interaction Potential DNA Interaction Nitro_Benzofuran->DNA_Interaction

Caption: Postulated mechanism of action for 5-Nitro-1-benzofuran-2-carbohydrazide.

Experimental Methodologies

The following are detailed protocols for the key in vitro assays used to evaluate and compare the anticancer activity of compounds like 5-Nitro-1-benzofuran-2-carbohydrazide and doxorubicin.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Nitro-1-benzofuran-2-carbohydrazide or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

mtt_workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Cell Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add Propidium Iodide staining solution to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence suggests that 5-Nitro-1-benzofuran-2-carbohydrazide and its derivatives represent a promising class of anticancer compounds. The cytotoxic potency of certain 6-nitro analogues is comparable to that of the widely used chemotherapeutic drug, doxorubicin, in breast cancer cells.[4][5] While doxorubicin's mechanisms of action are well-established and involve DNA intercalation, topoisomerase II inhibition, and ROS generation, emerging data on nitro-benzofuran derivatives point towards apoptosis induction and cell cycle arrest as key components of their anticancer activity.[14][15]

Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by 5-Nitro-1-benzofuran-2-carbohydrazide. Head-to-head in vivo studies are also necessary to compare its therapeutic efficacy and toxicity profile with that of doxorubicin. Such investigations will be critical in determining the potential of this novel benzofuran derivative as a future clinical candidate in the fight against cancer.

References

[4] Taha, M., Sultan, S., Mohamad, A., Syed Adnan, A. S., Jamil, W., Swee, K. Y., Syahrul, I., Akhtar, M. N., Seema, Z., Nor Hadiani, I., & Ali, M. (2017). Synthesis of a Series of New 6-nitrobenzofuran-2-carbohydrazide Derivatives with Cytotoxic and Antioxidant Activity. New Horizons in Translational Medicine, 4(1-4), 23-30. [13] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1595. [5] Taha, M., et al. (2017). Synthesis of a series of new 6-nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate. [10] Doxorubicin induces apoptosis in H9c2 cardiomyocytes: role of overexpressed eukaryotic translation initiation factor 5A. (2010). Biological & Pharmaceutical Bulletin, 33(10), 1666-1671. [17] Evaluation of Biological Properties of Some Nitrobenzofurazan Derivatives Containing a Sulfide Group. Farmacia, 63(5), 735-741. [12] What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse. [18] Doxorubicin (DOX) induces DNA damage and G2/M- to S-phase arrest. (2020). ResearchGate. [16] Abu-Ghalwa, N., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [8] Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect. (2024). YouTube. [19] 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (2006). Journal of Biological Chemistry, 281(19), 13349-13360. [20] Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(15), 8637. [14] Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). Heliyon, 9(10), e20509. [21] Determination of doxorubicin ic 50 in different tumor cell lines. (2017). ResearchGate. [9] Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. (2005). Life Sciences, 76(13), 1439-1453. [6] Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2021). Pharmaceutical Sciences Asia. [22] N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide as a potential anti-tumour agent for prostate cancer in experimental studies. (2013). Journal of Pharmacy and Pharmacology, 65(4), 548-560. [23] The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (2021). ResearchGate. [11] Doxorubicin-induced apoptosis via the intrinsic pathway. The release of... (2019). ResearchGate. [2] Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. (2009). Immune Network, 9(5), 188-193. [3] Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11096-11120. [24] In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2018). Pharmaceutics, 10(3), 108. [25] Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress. (2013). Food and Chemical Toxicology, 55, 55-61. [7] The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (2008). Interdisciplinary Toxicology, 1(3-4), 213-217. [15] Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). ResearchGate. [26] Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. (2010). Journal of Biological Chemistry, 285(36), 27864-27876. [27] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2841. [1] Genetically Engineered Biomimetic Nanovesicles Co-Deliveing a Checkpoint Inhibitor and Doxorubicin for Enhanced Cancer Chemo-Immunotherapy. (2023). Advanced Science, 10(10), 2206772.

Sources

Comparative

A Comparative Analysis of the Antioxidant Potential of Nitrobenzofuran Carbohydrazide Derivatives and Ascorbic Acid

An In-depth Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the exploration of heterocyclic compounds has yielded promising candidates with diverse pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the exploration of heterocyclic compounds has yielded promising candidates with diverse pharmacological activities. Among these, benzofuran derivatives have emerged as a significant class, demonstrating a wide spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer properties[1][2][3][4]. This guide provides a detailed comparative analysis of the antioxidant activity of a specific series of benzofuran derivatives, namely nitrobenzofuran carbohydrazides, against the well-established antioxidant, ascorbic acid.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering an objective comparison supported by experimental data. We will delve into the methodologies used for evaluation, present a quantitative comparison of antioxidant efficacy, and discuss the underlying structure-activity relationships that govern their radical scavenging potential.

The Rationale for Investigating Benzofuran Derivatives as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals. While natural antioxidants like ascorbic acid (Vitamin C) are vital, the scientific community is continuously searching for synthetic antioxidants with enhanced efficacy and specific therapeutic applications.

Benzofuran scaffolds are prevalent in many natural and synthetic bioactive compounds[2]. The inherent electronic properties of the benzofuran ring system, coupled with the potential for diverse functionalization, make it an attractive template for designing novel antioxidant agents[5]. The introduction of a carbohydrazide moiety at the 2-position and a nitro group on the benzene ring, as seen in 5-Nitro-1-benzofuran-2-carbohydrazide and its isomers, is hypothesized to modulate the molecule's ability to donate a hydrogen atom or an electron to scavenge free radicals.

Evaluating Antioxidant Activity: The DPPH Radical Scavenging Assay

A cornerstone of in vitro antioxidant capacity assessment is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[6][7]. This method is rapid, simple, and widely used to screen the antioxidant potential of various compounds[6].

The Chemistry Behind the Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, which is characterized by a deep purple color and a strong absorption maximum around 517 nm[7][8]. When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, DPPH-H. This reduction is accompanied by a color change from purple to yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant[8].

Experimental Workflow: DPPH Assay

The following diagram illustrates the typical workflow for a DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_stock DPPH Stock Solution (in Methanol/Ethanol) Reaction_Mixture Reaction Mixture (DPPH + Test Compound/Control) DPPH_stock->Reaction_Mixture Add to wells Test_Compound Test Compound Stock (e.g., Nitrobenzofuran Carbohydrazide in DMSO) Test_Compound->Reaction_Mixture Add serial dilutions Ascorbic_Acid Positive Control Stock (Ascorbic Acid in Solvent) Ascorbic_Acid->Reaction_Mixture Add serial dilutions Incubation Incubation (Dark, Room Temperature, ~30 minutes) Reaction_Mixture->Incubation Spectrophotometer Spectrophotometric Reading (Absorbance at ~517 nm) Incubation->Spectrophotometer Calculation Calculation of % Inhibition and IC50 Value Spectrophotometer->Calculation

Caption: A generalized workflow of the DPPH radical scavenging assay.

Detailed Experimental Protocol

The following protocol is a representative example for conducting a DPPH assay in a 96-well microplate format[9].

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (e.g., 5-Nitro-1-benzofuran-2-carbohydrazide derivatives)

  • Positive control (e.g., Ascorbic acid, n-propyl gallate)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 515-517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 300 µM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light[9].

  • Preparation of Test Samples and Control: Dissolve the test compounds and the positive control in DMSO to prepare a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of concentrations to be tested[9].

  • Assay Procedure:

    • In a 96-well microplate, add 5 µL of the various concentrations of the test compounds or positive control to the wells.

    • Add 95 µL of the DPPH solution to each well.

    • For the blank control, add 5 µL of DMSO and 95 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at 37°C for 30 minutes[9].

  • Measurement: Measure the absorbance of each well at 515 nm using a microplate reader[9].

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the blank control (DPPH solution and DMSO).

    • Asample is the absorbance of the test compound or positive control.

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Comparative Antioxidant Performance: Nitrobenzofuran Carbohydrazides vs. Ascorbic Acid

CompoundDPPH Radical Scavenging IC50 (µM)Reference
6-Nitrobenzofuran-2-carbohydrazide Derivatives
Compound 1017.50 ± 0.85[9]
Compound 1124.20 ± 0.55[9]
Compound 1221.10 ± 1.58[9]
Compound 1314.60 ± 0.32[9]
Compound 159.26 ± 0.15[9]
Standard Antioxidants
n-propyl gallate30.30 ± 0.40[9]
Ascorbic AcidTypically in the range of 20-50 µMGeneral

Note: The specific IC50 value for ascorbic acid can vary depending on the exact experimental conditions.

From the presented data, it is evident that several of the synthesized 6-nitrobenzofuran-2-carbohydrazide derivatives exhibit potent antioxidant activity, with IC50 values lower than that of the standard antioxidant n-propyl gallate[9]. Notably, compound 15 demonstrated the highest potency among the tested derivatives, with an IC50 of 9.26 ± 0.15 µM[9]. This suggests that certain structural modifications on the benzofuran carbohydrazide scaffold can lead to antioxidant activity that is comparable to, or even exceeds, that of established antioxidants.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of benzofuran derivatives is influenced by the nature and position of substituents on the benzofuran ring system[10][11]. For the 6-nitrobenzofuran-2-carbohydrazide series, the variations in the Schiff base moiety attached to the carbohydrazide group significantly impact the radical scavenging ability. The presence of electron-donating groups, such as hydroxyl or methoxy groups on the phenyl ring of the Schiff base, can enhance the antioxidant activity by facilitating hydrogen atom or electron donation to the DPPH radical. The position of these substituents also plays a crucial role[11].

The nitro group at the 6-position is an electron-withdrawing group, which might be perceived as counterintuitive for antioxidant activity. However, the overall electronic architecture of the molecule, including the resonance and inductive effects of all substituents, determines its radical scavenging potential. It is plausible that the carbohydrazide moiety and the substituents on the attached phenyl ring are the primary sites of interaction with the free radical.

Concluding Remarks for the Research Professional

The investigation into the antioxidant properties of 5-Nitro-1-benzofuran-2-carbohydrazide and its analogs reveals a promising avenue for the development of novel antioxidant agents. The available data on the closely related 6-nitro derivatives demonstrates that this class of compounds possesses significant radical scavenging capabilities, in some cases surpassing standard antioxidants in in vitro assays[9].

For researchers and drug development professionals, these findings underscore the potential of the benzofuran scaffold as a versatile platform for designing potent antioxidants. Further exploration, including the synthesis and evaluation of a wider range of derivatives, in-depth mechanistic studies, and in vivo testing, is warranted to fully elucidate their therapeutic potential. The systematic approach of synthesizing analogs and evaluating their activity through standardized assays like the DPPH method is crucial for establishing robust structure-activity relationships and identifying lead compounds for further development.

References

  • Chand, K., Hiremathad, A., Singh, M., Santos, M. A., & Keri, R. S. (2017). A Review on Antioxidant Potential of Bioactive Heterocycle Benzofuran: Natural and Synthetic Derivatives. Pharmacological Reports, 69(2), 281–295.
  • Reddy, T. S., Kumar, K. R., & Reddy, G. N. (2022).
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Sayed, W. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2803.
  • Patel, H., Sharma, T., & Shaikh, M. (Year). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemical and Pharmaceutical Research.
  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, V., Tabrizi, M. A., ... & Onnis, V. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. European Journal of Medicinal Chemistry, 157, 126-137.
  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, V., Tabrizi, M. A., ... & Onnis, V. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity.
  • Li, Y., Li, X., Wang, Y., Li, J., Wang, J., & Liu, Y. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5437.
  • Khan, I., Ali, A., Ahmed, S., Khan, I., & Hameed, S. (2019).
  • Lauria, A., Bonsignore, M., Terenzi, A., Martorana, A., & Barone, G. (2021). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Antioxidants, 10(4), 585.
  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmacognosy and Phytochemistry.
  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Pharmaceutical and Clinical Research, 11(3), 1183-1192.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • ACME Research Solutions. (2026, January 20). DPPH Scavenging Assay Protocol. ACME Research Solutions.
  • Taha, M., Sultan, S., Azlan, M., & Shah, S. A. A. (2017). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity.
  • Zhang, X., Huang, H., Zhang, Z., Yan, J., Wu, T., & Yin, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28567-28589.
  • ResearchGate. (n.d.). DPPH radical scavenging activity of ascorbic acid and different... | Download Scientific Diagram.
  • Wang, L., Zhang, Y., Sheng, J., & Wang, Q. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 22(10), 1667.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.

Sources

Validation

The Promise of 5-Nitro-1-benzofuran-2-carbohydrazide in an Era of Escalating Drug Resistance: A Comparative Analysis

The relentless rise of multidrug-resistant bacteria, particularly formidable pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Carbapenem-Resistant Enterobacteriaceae (CRE), constitutes a critical thr...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of multidrug-resistant bacteria, particularly formidable pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Carbapenem-Resistant Enterobacteriaceae (CRE), constitutes a critical threat to global public health. This escalating crisis necessitates the urgent exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. In this context, 5-Nitro-1-benzofuran-2-carbohydrazide emerges as a compound of significant interest, strategically combining two pharmacophores with established antimicrobial potential: the benzofuran nucleus and a 5-nitrofuran moiety.

While direct experimental data on the efficacy of 5-Nitro-1-benzofuran-2-carbohydrazide against MRSA and CRE is not yet extensively published, this guide will provide a comprehensive comparative analysis based on the known activities of its structural analogues. By examining the performance of related benzofuran and 5-nitrofuran derivatives, we can extrapolate the potential of this hybrid molecule and underscore the scientific rationale for its further investigation. This guide is intended for researchers, scientists, and drug development professionals actively seeking to expand our arsenal against drug-resistant infections.

The Scientific Rationale: A Molecule Designed for Potency

The therapeutic potential of 5-Nitro-1-benzofuran-2-carbohydrazide is rooted in the synergistic combination of its core chemical structures. Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] The carbohydrazide linkage at the 2-position of the benzofuran ring offers a versatile scaffold for further chemical modifications, which has been explored in the synthesis of various antimicrobial agents.[3]

The addition of a 5-nitro group to the benzofuran ring introduces a crucial element for combating drug resistance. 5-Nitrofuran derivatives are known to act as prodrugs, which are activated by bacterial nitroreductases to generate reactive nitrogen species. These highly reactive intermediates can then indiscriminately damage multiple cellular targets, including DNA, ribosomes, and metabolic enzymes. This multi-targeted mechanism of action is thought to be a key factor in overcoming resistance mechanisms that typically affect single-target antibiotics.

Caption: Chemical structure of 5-Nitro-1-benzofuran-2-carbohydrazide.

Comparative Efficacy Against MRSA: A Look at Related Compounds

While awaiting specific data for 5-Nitro-1-benzofuran-2-carbohydrazide, we can draw valuable insights from the reported activities of analogous compounds. The following table compares the Minimum Inhibitory Concentrations (MICs) of various benzofuran derivatives and standard-of-care antibiotics against S. aureus and MRSA.

Compound/DrugOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Benzofuran Derivatives
Benzofuran Derivative 1S. aureus12.5--
Benzofuran Derivative 15MRSA0.78-3.12--[1]
Benzofuran Derivative 16MRSA0.78-3.12--[1]
Standard-of-Care Antibiotics
VancomycinMRSA0.125-21.0-1.51.5-2.0[4][5]
LinezolidMRSA0.38-42.04.0[6][7][8]
DaptomycinMRSA0.125-1.00.250.5-1.0[9][10][11]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

The data indicates that certain benzofuran derivatives exhibit potent activity against MRSA, with MIC values comparable to or even lower than some standard antibiotics.[1] This underscores the potential of the benzofuran scaffold as a foundation for developing new anti-MRSA agents. The introduction of the 5-nitro group in the target compound is hypothesized to further enhance this activity.

Comparative Efficacy Against CRE: Extrapolating from Nitrofuran Data

Carbapenem-Resistant Enterobacteriaceae pose a significant therapeutic challenge due to their resistance to last-resort carbapenem antibiotics. The efficacy of 5-nitrofuran compounds against CRE is an area of active research. The table below presents available data on the activity of nitrofurantoin (a 5-nitrofuran drug) and other relevant antibiotics against CRE.

Compound/DrugOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Nitrofuran Derivative
NitrofurantoinE. coli (CRE)4- >25616-32>64[12]
Standard-of-Care & Novel Antibiotics
Ceftazidime-AvibactamKPC-producing CRE-2/44/4[13]
Meropenem-VaborbactamKPC-producing CRE-0.58[14][15]
ColistinCRE0.125- >8->8[16][17][18]

It is important to note that nitrofurantoin's primary indication is for urinary tract infections, and its efficacy against systemic CRE infections is limited. However, the data demonstrates that the 5-nitrofuran moiety can possess activity against carbapenem-resistant strains.[12][19] The fusion of this moiety with a benzofuran core in 5-Nitro-1-benzofuran-2-carbohydrazide could potentially lead to a compound with improved broader-spectrum activity against CRE.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and ensure the generation of comparable data, we provide standardized protocols for determining the antimicrobial efficacy of novel compounds like 5-Nitro-1-benzofuran-2-carbohydrazide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide serial_dilute Perform two-fold serial dilutions of the compound in a 96-well microtiter plate prep_compound->serial_dilute prep_media Prepare cation-adjusted Mueller-Hinton broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity or use a microplate reader to determine the MIC incubate->read_mic Time_Kill_Assay cluster_setup Experiment Setup cluster_incubation_sampling Incubation and Sampling cluster_plating_counting Plating and Counting cluster_plotting Data Analysis setup_tubes Prepare tubes with CAMHB containing different concentrations of the compound (e.g., 1x, 2x, 4x MIC) and a growth control inoculate_tubes Inoculate the tubes with the bacterial suspension setup_tubes->inoculate_tubes setup_inoculum Prepare a standardized bacterial inoculum setup_inoculum->inoculate_tubes incubate_tubes Incubate at 37°C with shaking inoculate_tubes->incubate_tubes sampling At various time points (0, 2, 4, 8, 24h), remove aliquots from each tube incubate_tubes->sampling serial_dilute_samples Perform serial dilutions of the sampled aliquots in saline sampling->serial_dilute_samples plate_samples Plate the dilutions onto appropriate agar plates serial_dilute_samples->plate_samples incubate_plates Incubate plates overnight plate_samples->incubate_plates count_cfu Count the number of colonies (CFU) incubate_plates->count_cfu plot_data Plot log₁₀ CFU/mL versus time count_cfu->plot_data

Caption: Workflow for Time-Kill Kinetic Assay.

Step-by-Step Protocol:

  • Preparation: Prepare tubes containing CAMHB with the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). Also include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the test organism to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

Conclusion and Future Directions

While direct evidence for the efficacy of 5-Nitro-1-benzofuran-2-carbohydrazide against MRSA and CRE is still to be established, the analysis of its constituent chemical moieties provides a strong rationale for its investigation as a novel antimicrobial agent. The benzofuran core has demonstrated significant antibacterial potential, and the 5-nitrofuran group offers a proven mechanism for overcoming drug resistance.

The path forward requires rigorous in vitro and in vivo evaluation of 5-Nitro-1-benzofuran-2-carbohydrazide. The experimental protocols outlined in this guide provide a framework for such studies. Should this compound exhibit potent activity, it could represent a valuable addition to the dwindling pipeline of new antibiotics, offering a new avenue of hope in the fight against multidrug-resistant pathogens.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. Available at: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections. National Institutes of Health. Available at: [Link]

  • Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed. Available at: [Link]

  • Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. Available at: [Link]

  • part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. PubMed. Available at: [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. Available at: [Link]

  • Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? National Institutes of Health. Available at: [Link]

  • Antimicrobial activity of ceftazidime-avibactam against KPC-2-producing Enterobacterales: a cross-combination and dose-escalation titration study with relebactam and vaborbactam. National Institutes of Health. Available at: [Link]

  • Effect of the β-Lactamase Inhibitor Vaborbactam Combined with Meropenem against Serine Carbapenemase-Producing Enterobacteriaceae. National Institutes of Health. Available at: [Link]

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. Available at: [Link]

  • Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center. PubMed. Available at: [Link]

  • Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA). National Institutes of Health. Available at: [Link]

  • Analysis of colistin resistance in carbapenem-resistant Enterobacterales and XDR Klebsiella pneumoniae. National Institutes of Health. Available at: [Link]

  • Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China. Frontiers. Available at: [Link]

  • Distribution of colistin minimum inhibitory concentrations in carbapenem-resistant Enterobacteriaceae. ResearchGate. Available at: [Link]

  • Distribution of MIC values of vancomycin of MRSA isolates. ResearchGate. Available at: [Link]

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. MDPI. Available at: [Link]

  • Linezolid susceptibility in MRSA isolates: insights into resistance and concordance in phenotypic detection methods. Available at: [Link]

  • Meropenem-Vaborbactam Tested against Contemporary Gram-Negative Isolates Collected Worldwide during 2014, Including Carbapenem-Resistant, KPC-Producing, Multidrug-Resistant, and Extensively Drug-Resistant Enterobacteriaceae. American Society for Microbiology. Available at: [Link]

  • In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains. National Institutes of Health. Available at: [Link]

  • Ceftazidime-avibactam Resistance in KPC. Available at: [Link]

  • In vitro activity of meropenem combined with vaborbactam against KPC-producing Enterobacteriaceae in China. Oxford Academic. Available at: [Link]

  • Detection of Colistin Resistance in Carbapenem Resistant Enterobacteriaceae by Reference Broth Microdilution and Comparative Evaluation of Three Other Methods. National Institutes of Health. Available at: [Link]

  • Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. Available at: [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? National Institutes of Health. Available at: [Link]

  • Antimicrobial Activity of Daptomycin and Comparator Agents Tested against Methicillin-Resistant S. aureus and Vancomycin. JMI Laboratories. Available at: [Link]

  • Use of Daptomycin to Manage Severe MRSA Infections in Humans. MDPI. Available at: [Link]

  • Meropenem-Vaborbactam Activity against Enterobacteriaceae Isolates, Including Carbapenem-Resistant and Carbapenemase-Producing I. JMI Laboratories. Available at: [Link]

  • Determination of MIC distribution of colistin, fosfomycin, and tigecyclin antibiotics against carbapenem resistant enterobacteriaceae. Allied Academies. Available at: [Link]

  • Emergence of Ceftazidime-Avibactam Resistance: What Have We Learned in the Past 4 Years? Contagion Live. Available at: [Link]

  • (PDF) Vancomycin and linezolid creeping minimum inhibitory concentrations in clinical isolates of MRSA: Prelude to overt resistance. ResearchGate. Available at: [Link]

  • Relationship between Vancomycin MIC and Failure among Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia Treated with Vancomycin. American Society for Microbiology. Available at: [Link]

  • Susceptibility Profile of Nitrofurantoin and Fosfomycin among Carbapenem-resistant Enterobacteriaceae Isolates in UTI from a Tertiary Care Hospital. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Optimal ceftazidime/avibactam dosing exposure against KPC-producing Klebsiella pneumoniae. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes. Available at: [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available at: [Link]

  • Vancomycin and linezolid creeping minimum inhibitory concentrations in clinical isolates of MRSA. Indian Journal of Microbiology Research. Available at: [Link]

  • Activity of meropenem/vaborbactam and comparators against non-carbapenemase-producing carbapenem-resistant Enterobacterales isolates from Europe. National Institutes of Health. Available at: [Link]

  • Daptomycin-resistant MRSA. A.R. & Patient Safety Portal. Available at: [Link]

Sources

Comparative

"5-Nitro-1-benzofuran-2-carbohydrazide" selectivity for cancer cells over normal cells

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the quest for compounds that exhibit high efficacy against tumor cells while sparing healthy tissues remains...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for compounds that exhibit high efficacy against tumor cells while sparing healthy tissues remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, benzofurans have emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth comparison of the anticancer selectivity of nitro-substituted benzofuran-2-carbohydrazides, with a particular focus on leveraging available data for the 6-nitro isomer as a case study, in the absence of specific selectivity data for 5-Nitro-1-benzofuran-2-carbohydrazide.

The Promise of Nitrobenzofurans: A Rationale for Investigation

The introduction of a nitro group onto the benzofuran scaffold can significantly modulate the electronic properties and biological activity of the molecule. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and potentially contribute to cytotoxic mechanisms that are more pronounced in the unique microenvironment of tumor cells.[1] The carbohydrazide moiety at the 2-position further provides a versatile handle for synthetic modification, allowing for the generation of diverse libraries of compounds with potentially improved potency and selectivity.[3]

Comparative Cytotoxicity: 6-Nitrobenzofuran-2-carbohydrazide Derivatives vs. Doxorubicin

CompoundModification at CarbohydrazideIC50 (µM) vs. MCF-7 Cells[3]Doxorubicin IC50 (µM)[3]
6-Nitrobenzofuran-2-carbohydrazide UnmodifiedWeakly active0.94 ± 0.20
Derivative 11 2,4-dihydroxybenzylidene1.00 ± 1.200.94 ± 0.20
Derivative 2 2-chlorobenzylidene2.70 ± 0.250.94 ± 0.20
Derivative 3 3-chlorobenzylidene2.70 ± 0.250.94 ± 0.20
Derivative 10 2,3-dihydroxybenzylidene2.70 ± 1.100.94 ± 0.20
Derivative 1 4-chlorobenzylidene3.30 ± 0.900.94 ± 0.20
Derivative 17 4-hydroxy-3-methoxybenzylidene3.75 ± 0.900.94 ± 0.20

Key Insights from the Data:

  • The parent 6-Nitrobenzofuran-2-carbohydrazide scaffold exhibits weak cytotoxic activity, highlighting the importance of the Schiff base modifications for enhancing anticancer potency.[3]

  • Derivative 11 , with a 2,4-dihydroxybenzylidene modification, demonstrated the most potent activity, with an IC50 value comparable to that of Doxorubicin against MCF-7 cells.[3]

  • Substitution with electron-withdrawing groups (chloro) and electron-donating groups (hydroxyl, methoxy) on the benzylidene ring significantly influences cytotoxicity.[3]

A Critical Caveat: The absence of cytotoxicity data on normal cell lines for these 6-nitrobenzofuran-2-carbohydrazide derivatives prevents a direct assessment of their selectivity. High potency against cancer cells does not inherently guarantee a favorable therapeutic window.

The Broader Context: Selectivity in Other Benzofuran Scaffolds

To understand the potential for selectivity in the nitrobenzofuran class, it is instructive to examine data from other benzofuran derivatives where such studies have been conducted. Several reports indicate that structural modifications on the benzofuran core can indeed lead to selective cytotoxicity.

For instance, certain benzofuran derivatives have been shown to be significantly more toxic to cancer cell lines (like K562 and HL60 leukemia cells) than to normal human umbilical vein endothelial cells (HUVEC).[3] Another study on benzofuran-2-acetic ester derivatives revealed that these compounds inhibited the growth of breast cancer cells (MCF-7, T47D, and MDA-MB-231) without affecting the growth of normal breast epithelial cells (MCF-10A).[4]

This underscores a crucial principle in drug design: the overall molecular architecture, including the nature and position of various substituents, dictates the selectivity profile.

Unraveling the Mechanism of Action: How Might Nitrobenzofurans Exert Their Effects?

The cytotoxic effects of benzofuran derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[5][6] Several signaling pathways have been implicated in the pro-apoptotic effects of this class of compounds.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A common mechanism involves the induction of the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7]

Nitrobenzofuran Nitrobenzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Nitrobenzofuran->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Nitrobenzofuran->Bax Activation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by nitrobenzofuran derivatives.

In this proposed pathway, nitrobenzofuran derivatives may inhibit the anti-apoptotic protein Bcl-2, thereby relieving its inhibition on the pro-apoptotic protein Bax.[5] Activated Bax can then permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately executing apoptosis.[7]

Inhibition of Key Signaling Pathways

The aberrant activation of survival signaling pathways is a hallmark of many cancers. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in tumors.[8]

Nitrobenzofuran Nitrobenzofuran Derivative PI3K PI3K Nitrobenzofuran->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by nitrobenzofuran derivatives.

Some benzofuran derivatives have been shown to inhibit key components of the PI3K/Akt/mTOR pathway.[8] By blocking this pro-survival signaling cascade, these compounds can halt cell cycle progression and trigger apoptosis in cancer cells that are dependent on this pathway for their growth.

Experimental Protocols: A Guide to Assessing Selectivity

To definitively determine the selectivity of "5-Nitro-1-benzofuran-2-carbohydrazide" or any novel compound, a rigorous and standardized set of in vitro experiments is essential.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay Seed_Cancer Seed Cancer Cells (e.g., MCF-7) Treat_Cancer Treat with Nitrobenzofuran Seed_Cancer->Treat_Cancer Seed_Normal Seed Normal Cells (e.g., MCF-10A) Treat_Normal Treat with Nitrobenzofuran Seed_Normal->Treat_Normal MTT_Addition Add MTT Reagent Treat_Cancer->MTT_Addition Treat_Normal->MTT_Addition Incubate Incubate MTT_Addition->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed both cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-10A, HUVEC) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Selectivity Index (SI) Calculation: The SI is a crucial parameter for quantifying selectivity and is calculated as:

    • SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

    • A higher SI value indicates greater selectivity for cancer cells.

Future Directions and Conclusion

While the available data on 6-Nitrobenzofuran-2-carbohydrazide derivatives is promising in terms of their anticancer potency, the critical question of their selectivity remains to be addressed. Future studies must include the evaluation of these compounds against a panel of normal, non-cancerous cell lines to establish a clear therapeutic window.

The broader landscape of benzofuran chemistry suggests that achieving high selectivity is an attainable goal through rational drug design. By exploring modifications at various positions of the benzofuran ring and the carbohydrazide side chain, it is plausible to develop novel nitrobenzofuran derivatives with enhanced efficacy and a superior safety profile. The synthesis of the 5-nitro isomer and its subsequent evaluation in parallel with the 6-nitro isomer against both cancerous and normal cells would be a logical and highly informative next step in this research endeavor.

References

  • Dawood, K. M., & Abdelgawad, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120. [Link]

  • Taha, M., Sultan, S., Azlan, M., Shah, S. A. A., Jamil, W., Yeap, S. K., ... & Ali, M. (2017). Synthesis of a series of new 6-nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. New Horizons in Translational Medicine, 4, 23-30. [Link]

  • Asif, M. (2015). A review on anticancer activities of benzofuran derivatives. Current Research in Pharmaceutical Sciences, 5(3), 69-80.
  • Liu, Y., Wu, Z., Li, M., Gao, H., Wan, C., & Mao, Z. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 91, 129378. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7215. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • El-Sawy, E. R., Mandour, A. H., El-Hallouty, S. M., Shaker, K. H., & Abo-Salem, H. M. (2020). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1280–1294. [Link]

  • Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2821. [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). Journal of Biomolecular Structure and Dynamics, 38(13), 3848-3861.
  • Dawood, K. M., & Abdelgawad, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Kaufmann, S. H. (n.d.). Apoptosis and the Response to Anti-Cancer Drugs. Anticancer Drug Action Laboratory. [Link]

  • Saturnino, C., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair, 51, 20-28. [Link]

  • Jiang, W., Fan, S., Zhou, Q., Zhang, F., Kuang, D., & Tan, Y. (2020). Diversity of complexes based on p-nitrobenzoylhydrazide, benzoylformic acid and diorganotin halides or oxides self-assemble: Cytotoxicity, the induction of apoptosis in cancer cells and DNA-binding properties. Bioorganic Chemistry, 94, 103402. [Link]

  • Taha, M., et al. (2017). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. New Horizons in Translational Medicine, 4, 23-30. [Link]

  • Ocal, N., et al. (2022). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Biochemical and Molecular Toxicology, 36(10), e23164. [Link]

  • Unsal, T., et al. (2023). Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. Applied Biochemistry and Biotechnology, 195(10), 6299-6319. [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2737-2753. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds. The targeted introduction of a nitro group and a carbohydraz...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds. The targeted introduction of a nitro group and a carbohydrazide moiety, as seen in 5-Nitro-1-benzofuran-2-carbohydrazide, further enhances its potential as a versatile intermediate for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction: The Significance of 5-Nitro-1-benzofuran-2-carbohydrazide

The benzofuran nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The carbohydrazide functional group serves as a crucial synthon for the construction of various heterocyclic systems, such as oxadiazoles and pyrazoles, which are themselves important pharmacophores. The presence of a nitro group at the 5-position can significantly influence the molecule's electronic properties and biological activity, making 5-Nitro-1-benzofuran-2-carbohydrazide a key building block for creating diverse libraries of potential drug candidates.

This guide will dissect and compare two principal synthetic pathways to 5-Nitro-1-benzofuran-2-carbohydrazide, evaluating them based on efficiency, accessibility of starting materials, and overall practicality in a laboratory setting.

Route 1: The Salicylaldehyde Condensation-Cyclization Approach

This is a widely utilized and reliable method that commences with the commercially available 5-nitrosalicylaldehyde. The synthesis proceeds through a two-step sequence: the formation of the benzofuran ring via condensation and cyclization, followed by hydrazinolysis of the resulting ester.

Reaction Pathway:

Route 1 A 5-Nitrosalicylaldehyde B Ethyl 5-nitrobenzofuran-2-carboxylate A->B Ethyl chloroacetate, K2CO3, DMF C 5-Nitro-1-benzofuran-2-carbohydrazide B->C Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic pathway for Route 1.

Mechanistic Insights and Experimental Rationale:

The initial step involves an O-alkylation of the phenolic hydroxyl group of 5-nitrosalicylaldehyde with ethyl chloroacetate, followed by an intramolecular aldol-type condensation. The use of a weak base like potassium carbonate is crucial. It is strong enough to deprotonate the phenol, initiating the O-alkylation, and subsequently facilitates the formation of an enolate from the intermediate, which then attacks the aldehyde carbonyl to forge the furan ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium ions and promoting the nucleophilic substitution.

The subsequent hydrazinolysis is a standard and efficient method for converting the ethyl ester to the desired carbohydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by heating under reflux in ethanol, which serves as a good solvent for both the ester and the hydrazine hydrate.

Experimental Protocol: Route 1

Step 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

  • To a solution of 5-nitrosalicylaldehyde (1 equivalent) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure ethyl 5-nitrobenzofuran-2-carboxylate as a crystalline solid.

Step 2: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

  • Suspend ethyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 3-5 hours. The solid will gradually dissolve, and a new precipitate may form.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to complete the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Nitro-1-benzofuran-2-carbohydrazide.

Route 2: The Perkin Reaction Pathway

An alternative approach to the benzofuran-2-carboxylic acid core is through the Perkin reaction, which involves the condensation of a phenolic aldehyde with an acid anhydride and its corresponding salt.[2] This route offers a different set of starting materials and reaction conditions.

Reaction Pathway:

Route 2 D 5-Nitrosalicylaldehyde E 5-Nitrobenzofuran-2-carboxylic acid D->E Acetic anhydride, Sodium acetate, Heat F Ethyl 5-nitrobenzofuran-2-carboxylate E->F Ethanol, H2SO4 (cat.), Reflux G 5-Nitro-1-benzofuran-2-carbohydrazide F->G Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic pathway for Route 2.

Mechanistic Insights and Experimental Rationale:

The Perkin reaction, in this context, would involve the reaction of 5-nitrosalicylaldehyde with acetic anhydride in the presence of sodium acetate. The reaction proceeds through the formation of an enolate from acetic anhydride, which then adds to the aldehyde. A subsequent intramolecular cyclization and dehydration leads to a coumarin intermediate. Under the reaction conditions, a rearrangement (Perkin rearrangement) of the initially formed 3-halocoumarin (if a haloacetic anhydride is used) or a related intermediate can lead to the formation of the benzofuran-2-carboxylic acid.[3][4]

Following the formation of the carboxylic acid, a standard Fischer esterification with ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, yields the corresponding ethyl ester. The final step is the same hydrazinolysis as described in Route 1.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-Nitrobenzofuran-2-carboxylic acid (via Perkin-like condensation)

  • A mixture of 5-nitrosalicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) is heated at 180 °C for 5-7 hours.

  • The hot reaction mixture is poured into water, and the resulting solid is collected by filtration.

  • The solid is then boiled with a sodium carbonate solution, filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the crude 5-nitrobenzofuran-2-carboxylic acid.

  • The crude acid is filtered, washed with water, and recrystallized from a suitable solvent like aqueous ethanol.

Step 2: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

  • A solution of 5-nitrobenzofuran-2-carboxylic acid (1 equivalent) in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid.

  • The mixture is refluxed for 6-8 hours.

  • The excess ethanol is removed under reduced pressure.

  • The residue is poured into cold water, and the precipitated ester is collected by filtration, washed with sodium bicarbonate solution and then with water, and dried.

Step 3: Synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide

  • Follow the procedure described in Step 2 of Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Salicylaldehyde Condensation-CyclizationRoute 2: Perkin Reaction Pathway
Starting Materials 5-Nitrosalicylaldehyde, Ethyl chloroacetate5-Nitrosalicylaldehyde, Acetic anhydride, Sodium acetate
Number of Steps 23
Reaction Conditions Milder conditions for cyclization (80-90 °C)High temperature required for Perkin reaction (180 °C)
Overall Yield Generally good to high yields reported for similar systems.Can be variable and sometimes lower due to the harsh conditions of the Perkin reaction.
Scalability More readily scalable due to milder conditions and simpler work-up.High-temperature requirement can pose challenges for large-scale synthesis.
Safety & Handling Ethyl chloroacetate is a lachrymator and should be handled in a fume hood.Acetic anhydride is corrosive and moisture-sensitive. High-temperature reaction requires careful monitoring.
Purification Generally straightforward crystallization.Purification of the carboxylic acid intermediate may require more effort.

Conclusion and Recommendations

For the laboratory-scale synthesis of 5-Nitro-1-benzofuran-2-carbohydrazide, Route 1 (Salicylaldehyde Condensation-Cyclization) is generally the more advantageous and recommended pathway. Its primary benefits lie in the milder reaction conditions, fewer synthetic steps, and typically higher overall yields. The procedure is robust and relatively easy to perform, making it suitable for generating the target compound for further derivatization and biological screening.

Route 2 (Perkin Reaction Pathway) , while a classic method for forming the benzofuran-2-carboxylic acid core, presents challenges in terms of the high temperatures required, which can lead to side reactions and potentially lower yields. However, it remains a viable alternative, particularly if the starting materials are more readily available or cost-effective in a specific context.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. This guide provides the necessary framework and detailed protocols to make an informed decision and successfully synthesize 5-Nitro-1-benzofuran-2-carbohydrazide for advancing your drug discovery programs.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371.
  • Sathee, L. (n.d.). Chemistry Perkin Reaction Mechanism. Sathee NEET. Available at: [Link]

  • Bobb, R., & D'Souza, M. J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(7), 7678-7687. Available at: [Link]

  • Kwiecien, H., & Fijałkowski, K. (2015). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Tetrahedron, 71(34), 5467-5473. Available at: [Link]

  • Holla, B. S., et al. (2004). Synthesis of some new 5-(substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as potent antioxidants. Indian Journal of Chemistry - Section B, 43B(1), 171-175. Available at: [Link]

  • Shaikh, A. A., et al. (2016). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 21(11), 1489. Available at: [Link]

Sources

Comparative

Bridging the Gap: A Senior Application Scientist's Guide to the In Vivo Validation of 5-Nitro-1-benzofuran-2-carbohydrazide

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable clinical candidate is fraught with challenges. A crucial and often formidable step in this process is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable clinical candidate is fraught with challenges. A crucial and often formidable step in this process is the in vivo validation of initial findings. This guide provides an in-depth, technical comparison of methodologies for validating the therapeutic potential of the novel compound, 5-Nitro-1-benzofuran-2-carbohydrazide. Drawing from extensive experience in translational research, this document will not only detail experimental protocols but also elucidate the scientific rationale behind the selection of specific models and endpoints.

The benzofuran scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. 5-Nitro-1-benzofuran-2-carbohydrazide, a member of this versatile class of compounds, has demonstrated significant promise in preliminary in vitro screens. However, the controlled environment of a cell culture dish or an enzyme assay often fails to recapitulate the complex interplay of physiological systems. Therefore, a robust in vivo validation strategy is paramount to ascertain its true therapeutic potential and justify further development.

This guide will explore the validation of the hypothetical in vitro activities of 5-Nitro-1-benzofuran-2-carbohydrazide in three key therapeutic areas: inflammation, oncology, and infectious diseases. We will compare its performance against established standard-of-care agents in well-characterized animal models, providing a comprehensive framework for its preclinical evaluation.

I. Validation of Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a cornerstone for the evaluation of acute anti-inflammatory agents[5][6][7]. The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, culminating in pronounced edema[8][9]. This model allows for the quantitative assessment of a compound's ability to suppress this inflammatory cascade.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-treatment Phase cluster_1 Induction and Treatment Phase cluster_2 Data Collection and Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Grouping and Dosing Grouping and Dosing Baseline Paw Volume Measurement->Grouping and Dosing Carrageenan Injection Carrageenan Injection Grouping and Dosing->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculation of Edema Inhibition Calculation of Edema Inhibition Paw Volume Measurement (hourly)->Calculation of Edema Inhibition Statistical Analysis Statistical Analysis Calculation of Edema Inhibition->Statistical Analysis G cluster_0 Tumor Implantation and Growth Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Phase Cancer Cell Culture Cancer Cell Culture Subcutaneous Injection into Mice Subcutaneous Injection into Mice Cancer Cell Culture->Subcutaneous Injection into Mice Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection into Mice->Tumor Growth Monitoring Randomization and Treatment Initiation Randomization and Treatment Initiation Tumor Growth Monitoring->Randomization and Treatment Initiation Daily Dosing and Monitoring Daily Dosing and Monitoring Randomization and Treatment Initiation->Daily Dosing and Monitoring Tumor Volume Measurement Tumor Volume Measurement Daily Dosing and Monitoring->Tumor Volume Measurement Tumor Excision and Weight Measurement Tumor Excision and Weight Measurement Tumor Volume Measurement->Tumor Excision and Weight Measurement Data Analysis Data Analysis Tumor Excision and Weight Measurement->Data Analysis

Caption: Workflow for the subcutaneous tumor xenograft model.

Comparative Performance Data (Hypothetical)
Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1520 ± 150-
Doxorubicin5480 ± 9568.4%
5-Nitro-1-benzofuran-2-carbohydrazide501050 ± 12030.9%
5-Nitro-1-benzofuran-2-carbohydrazide100730 ± 11052.0%
5-Nitro-1-benzofuran-2-carbohydrazide200510 ± 10566.4%
Protocol: Subcutaneous Xenograft Model in Nude Mice
  • Animals: Female athymic nude mice (6-8 weeks old) are used.

  • Cell Culture and Implantation: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured under standard conditions. Cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to improve tumor take rate. 5 x 10⁶ cells in 100 µL are injected subcutaneously into the flank of each mouse.[10][11]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups. Treatment with 5-Nitro-1-benzofuran-2-carbohydrazide, a standard chemotherapeutic agent (e.g., Doxorubicin), or vehicle is initiated, typically via oral gavage or intraperitoneal injection, daily for a specified period (e.g., 21 days).

  • Monitoring and Endpoint: Tumor volume and body weight are measured 2-3 times per week. At the end of the study, mice are euthanized, and tumors are excised and weighed.

III. Validation of Antimicrobial Activity: The Murine Systemic Infection Model

The ultimate test of an antimicrobial agent's efficacy is its ability to clear an infection in a living organism.[12][13][14] A murine systemic infection model provides a robust platform to evaluate the in vivo performance of 5-Nitro-1-benzofuran-2-carbohydrazide against a pathogenic microorganism.

Experimental Workflow: Murine Systemic Infection Model

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Observation and Endpoint Phase Bacterial Culture Preparation Bacterial Culture Preparation Intraperitoneal Injection of Bacteria Intraperitoneal Injection of Bacteria Bacterial Culture Preparation->Intraperitoneal Injection of Bacteria Treatment Administration Treatment Administration Intraperitoneal Injection of Bacteria->Treatment Administration Monitoring Survival Monitoring Survival Treatment Administration->Monitoring Survival Calculation of Survival Rate Calculation of Survival Rate Monitoring Survival->Calculation of Survival Rate

Caption: Workflow for the murine systemic infection model.

Comparative Performance Data (Hypothetical)
Treatment GroupDose (mg/kg)Survival Rate at 72h (%)
Vehicle Control-10%
Vancomycin2090%
5-Nitro-1-benzofuran-2-carbohydrazide5040%
5-Nitro-1-benzofuran-2-carbohydrazide10070%
5-Nitro-1-benzofuran-2-carbohydrazide20085%
Protocol: Murine Systemic Infection Model
  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Bacterial Challenge: A pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is grown to mid-log phase. The bacterial suspension is diluted to a predetermined lethal dose (e.g., 1 x 10⁸ CFU/mouse) and injected intraperitoneally.

  • Treatment: One hour post-infection, mice are treated with 5-Nitro-1-benzofuran-2-carbohydrazide, a standard antibiotic (e.g., Vancomycin), or vehicle. Treatment can be administered via a clinically relevant route (e.g., intravenous or oral).

  • Monitoring and Endpoint: Mice are monitored for signs of morbidity and mortality over a period of 72 hours. The primary endpoint is the survival rate in each treatment group.

IV. Mechanistic Insights and Future Directions

The benzofuran nucleus is known to interact with various biological targets. For instance, some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or modulating pro-inflammatory cytokine production. In oncology, potential mechanisms include the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.[2][15] The antimicrobial activity of benzofurans may stem from their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.[16]

The in vivo experiments described in this guide not only validate the efficacy of 5-Nitro-1-benzofuran-2-carbohydrazide but also provide a platform for further mechanistic studies. For example, tissue samples from the carrageenan-induced paw edema model can be analyzed for local cytokine levels. Tumors from the xenograft model can be subjected to immunohistochemical analysis to assess markers of proliferation and apoptosis. Bacterial load in various organs can be quantified in the systemic infection model.

V. Conclusion

The transition from in vitro discovery to in vivo validation is a critical inflection point in the drug development pipeline. This guide has provided a comprehensive and technically detailed framework for the in vivo evaluation of 5-Nitro-1-benzofuran-2-carbohydrazide. By employing well-established animal models and comparing its performance against standard-of-care agents, researchers can make informed decisions about the future development of this promising compound. The successful validation of its anti-inflammatory, anticancer, or antimicrobial properties in these models will be a significant step towards realizing its therapeutic potential.

References

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. Available at: [Link]

  • 5-Nitro-1-benzofuran-2(3H)-one - PMC. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Available at: [Link]

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Available at: [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed. Available at: [Link]

  • 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams - CP Lab Safety. Available at: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Available at: [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. Available at: [Link]

  • carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. Available at: [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. Available at: [Link]

  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. Available at: [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Experimental Validation of a Mathematical Framework to Simulate Antibiotics with Distinct Half-Lives Concurrently in an In Vitro Model - MDPI. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

  • in vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. Available at: [Link]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Available at: [Link]

  • (PDF) In vivo screening models of anticancer drugs - ResearchGate. Available at: [Link]

  • Antimicrobial Effectiveness Test (AET) - Pacific BioLabs. Available at: [Link]

  • LLC cells tumor xenograft model - Protocols.io. Available at: [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - NIH. Available at: [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development - ResearchGate. Available at: [Link]

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. Available at: [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - Frontiers. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. Available at: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Animal models in the evaluation of antimicrobial agents - ASM Journals. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds | European Journal of Advanced Chemistry Research. Available at: [Link]

  • Benzofuran - Wikipedia. Available at: [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Nitro-1-benzofuran-2-carbohydrazide

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. 5-Nitro-1-benzofuran-2-carbohydrazid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. 5-Nitro-1-benzofuran-2-carbohydrazide, a heterocyclic compound featuring a benzofuran scaffold, is of significant interest due to the broad biological activities associated with this class of molecules, including anticancer, antibacterial, and antiviral properties.[1][2][3] The presence of the nitro group and the carbohydrazide moiety further suggests potential for diverse pharmacological activities and makes it a valuable intermediate in the synthesis of more complex drug candidates.[4]

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of 5-Nitro-1-benzofuran-2-carbohydrazide. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that each analytical approach serves as a self-validating system for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can fully elucidate the structure, purity, and properties of a compound like 5-Nitro-1-benzofuran-2-carbohydrazide. A well-designed analytical workflow leverages the strengths of multiple orthogonal methods to build a complete and reliable profile of the molecule. This guide will focus on the most pertinent techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS) coupled with chromatography, High-Performance Liquid Chromatography (HPLC) for purity determination, and Thermal Analysis (TGA/DSC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the mapping of the molecular skeleton and the relative orientation of its constituent parts.

Expertise & Experience in NMR Analysis

For a molecule like 5-Nitro-1-benzofuran-2-carbohydrazide, ¹H NMR will reveal the number of different types of protons, their multiplicity (splitting patterns), and their integration (relative ratios). The aromatic protons on the benzofuran ring system will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns providing crucial information about the substitution pattern. The protons of the carbohydrazide group (-CONHNH₂) will present as distinct signals, often exchangeable with D₂O, which can be a useful diagnostic tool.

¹³C NMR, while less sensitive, is vital for determining the number of unique carbon atoms and their hybridization state. The carbonyl carbon of the hydrazide will have a characteristic downfield shift (around 160-170 ppm).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitro-1-benzofuran-2-carbohydrazide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as carbohydrazides often have better solubility in it) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Trustworthiness: Self-Validating Data

The correlation between ¹H and ¹³C spectra, potentially further confirmed with 2D NMR experiments like HSQC and HMBC, provides a high degree of confidence in the structural assignment. For instance, the correlation between the NH protons and the carbonyl carbon in an HMBC spectrum would definitively confirm the carbohydrazide functionality.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent confirmatory technique to be used in conjunction with NMR.

Expertise & Experience in FT-IR Analysis

For 5-Nitro-1-benzofuran-2-carbohydrazide, the IR spectrum will display characteristic absorption bands corresponding to the key functional groups. The N-H stretching vibrations of the hydrazide group will appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. The C=O (amide I) stretching of the carbohydrazide will be a strong, prominent band around 1660-1690 cm⁻¹.[5][6] The asymmetric and symmetric stretching of the nitro group (NO₂) will be visible as two strong bands around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O-C stretching of the furan ring and the aromatic C=C stretching will also be present in the fingerprint region.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid 5-Nitro-1-benzofuran-2-carbohydrazide sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction and presents the spectrum in terms of transmittance or absorbance.

Trustworthiness: Confirmatory Power

The presence of all the expected characteristic peaks in the FT-IR spectrum provides strong evidence for the successful synthesis and the presence of the key functional moieties, corroborating the structure determined by NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For non-volatile compounds like 5-Nitro-1-benzofuran-2-carbohydrazide, it is typically coupled with a chromatographic separation technique.

Expertise & Experience in MS Analysis

High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal for obtaining an accurate mass of the molecular ion. This allows for the determination of the elemental composition, which serves as a powerful confirmation of the chemical formula (C₉H₇N₃O₄).[8] The fragmentation pattern can also be diagnostic. For example, the loss of the hydrazide group or the nitro group would result in predictable fragment ions.

While GC-MS is excellent for volatile compounds, the thermal lability and low volatility of carbohydrazides make LC-MS the more suitable choice.[9][10]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (HPLC):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-MS):

    • Ionization Mode: Positive ion mode is likely to be effective due to the basic nitrogens in the hydrazide group.

    • Mass Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

    • Data Acquisition: Acquire data in full scan mode to detect the molecular ion and in fragmentation mode (MS/MS) to study the fragmentation pattern.

Trustworthiness: Orthogonal Confirmation

LC-MS not only confirms the molecular weight but also provides an initial assessment of purity. The retention time from the HPLC component is a characteristic property of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

While LC-MS confirms identity, a dedicated HPLC method with UV detection is the gold standard for quantitative purity analysis in pharmaceutical development.

Expertise & Experience in HPLC Method Development

The goal is to develop a stability-indicating method that can separate the main compound from any starting materials, by-products, or degradation products. The aromatic nature of the benzofuran ring system makes UV detection highly suitable. A diode-array detector (DAD) or photodiode-array (PDA) detector is advantageous as it can provide spectral information across a range of wavelengths, which can help in peak identification and purity assessment.

Experimental Protocol: Reversed-Phase HPLC for Purity
  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 mg/mL).

  • Instrumentation: A standard HPLC system with a UV/DAD detector.

  • Chromatographic Conditions:

    • Column: A high-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is often necessary. For example, starting with a high percentage of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and increasing the proportion of organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance, determined by a UV scan (e.g., around 280-320 nm).

  • Data Analysis: Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness: Quantitative Rigor

A validated HPLC method provides precise and accurate quantification of purity, which is a critical quality attribute for any potential drug substance. Method validation would include assessing parameters like linearity, accuracy, precision, and specificity according to ICH guidelines.

Thermal Analysis (TGA/DSC): Physicochemical Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the physicochemical properties of a solid material, including its melting point, thermal stability, and decomposition profile.[11][12]

Expertise & Experience in Thermal Analysis

DSC can be used to determine the melting point of 5-Nitro-1-benzofuran-2-carbohydrazide, which is a key indicator of purity. A sharp melting endotherm suggests a highly crystalline and pure material, while a broad peak could indicate the presence of impurities or an amorphous form.

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the decomposition temperature. The decomposition of hydrazides can be complex, and TGA can help to understand the thermal stability limits of the molecule.[13][14]

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or platinum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • DSC (for melting point):

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Data Analysis: The onset or peak of the endothermic event corresponds to the melting point.

  • TGA (for decomposition):

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600 °C) under an inert (nitrogen) or oxidative (air) atmosphere.

    • Data Analysis: The TGA curve will show the temperature at which weight loss begins and the number of decomposition steps.

Trustworthiness: Material Characterization

Thermal analysis provides critical data for material science aspects of drug development, such as solid-form screening and stability testing.

Comparison of Analytical Methods

Parameter NMR Spectroscopy FT-IR Spectroscopy LC-MS HPLC-UV Thermal Analysis (TGA/DSC)
Primary Information Unambiguous structure, connectivityFunctional groupsMolecular weight, fragmentation, purity screenQuantitative purity, impurity profileMelting point, thermal stability, decomposition
Sample Amount 5-10 mg<1 mg<1 mg1-2 mg3-5 mg
Sample State SolutionSolid/LiquidSolutionSolutionSolid
Destructive? NoNoYesYes (sample consumed)Yes
Quantitation Relative (integration)NoSemi-quantitativeYes (high precision)Yes (mass loss)
Strengths Definitive structural elucidationFast, non-destructive, confirmatoryHigh sensitivity, confirms MWGold standard for purity, robustKey physicochemical properties
Limitations Lower sensitivity, requires solubilityLimited structural detailPotential for ion suppressionRequires chromophoreDoes not provide structural info

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 5-Nitro-1-benzofuran-2-carbohydrazide.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_primary_char Primary Structural Characterization cluster_secondary_char Purity & Physicochemical Properties cluster_final Final Assessment Synthesis Synthesized 5-Nitro-1-benzofuran-2-carbohydrazide NMR NMR Spectroscopy (¹H, ¹³C) 'Structural Blueprint' Synthesis->NMR Primary Structure FTIR FT-IR Spectroscopy 'Functional Group ID' Synthesis->FTIR Functional Groups LCMS LC-MS 'Molecular Weight & Formula' Synthesis->LCMS Identity Check Thermal Thermal Analysis (TGA/DSC) 'Melting Point & Stability' Synthesis->Thermal Solid-State Properties Report Comprehensive Characterization Report NMR->Report FTIR->Report HPLC HPLC-UV 'Quantitative Purity' LCMS->HPLC Method Development LCMS->Report HPLC->Report Thermal->Report

Caption: A logical workflow for the characterization of 5-Nitro-1-benzofuran-2-carbohydrazide.

Conclusion

The analytical characterization of 5-Nitro-1-benzofuran-2-carbohydrazide requires a multifaceted approach that combines the structural elucidating power of NMR with confirmatory evidence from FT-IR and mass spectrometry. Quantitative purity is best addressed by a validated HPLC method, while thermal analysis provides essential data on the material's physicochemical properties. By judiciously applying these techniques, researchers can build a comprehensive and trustworthy data package, which is essential for advancing a compound through the drug discovery and development pipeline. This guide serves as a framework for making informed decisions in the analytical laboratory, ensuring that the data generated is not only accurate but also scientifically sound and fit for purpose.

References

  • Vertex AI Search. (n.d.). carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Retrieved January 29, 2026.
  • National Center for Biotechnology Information. (n.d.). 5-Nitro-1-benzofuran-2(3H)-one. PubMed Central. Retrieved January 29, 2026, from [Link]

  • Makwana, H., & Naliapara, Y. T. (n.d.). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved January 29, 2026.
  • ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved January 29, 2026, from [Link]

  • Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.
  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved January 29, 2026, from [Link]

  • Idrees, M., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NOVEL 5-(BENZOFURAN-2-YL)-N'-(2- SUBSTITUTED-4-OXOTHIAZOLIDIN-3-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(4), 1725-1733.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. Retrieved January 29, 2026.
  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). CID 10920931 | C5H5N3O4. Retrieved January 29, 2026, from [Link]

  • MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved January 29, 2026, from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 29, 2026.
  • Photon Journal. (n.d.). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. Retrieved January 29, 2026.
  • PubMed Central. (n.d.). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Retrieved January 29, 2026.
  • ChemicalBook. (n.d.). Furan-2-carbohydrazide(3326-71-4) 1H NMR spectrum. Retrieved January 29, 2026.
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved January 29, 2026, from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved January 29, 2026, from [Link]

  • MDPI. (n.d.). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved January 29, 2026.
  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved January 29, 2026.
  • ResearchGate. (n.d.).
  • IJSDR. (n.d.).

Sources

Comparative

A Comparative Benchmarking Guide: 5-Nitro-1-benzofuran-2-carbohydrazide as a Potential Enzyme Inhibitor

Executive Summary This guide provides an in-depth comparative analysis of 5-Nitro-1-benzofuran-2-carbohydrazide , a novel heterocyclic compound, against established inhibitors of two critical enzyme systems: Monoamine Ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparative analysis of 5-Nitro-1-benzofuran-2-carbohydrazide , a novel heterocyclic compound, against established inhibitors of two critical enzyme systems: Monoamine Oxidases (MAO) and Acetylcholinesterase (AChE). The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This investigation was predicated on the structural features of the title compound; the carbohydrazide moiety is a known pharmacophore in several enzyme inhibitors, particularly for MAOs.[4] We present detailed experimental protocols, comparative kinetic data (IC₅₀ values), and a discussion of the compound's potential selectivity and structure-activity relationship. This guide is intended for researchers in drug discovery and development seeking to evaluate novel chemical entities against validated therapeutic targets.

Introduction: Rationale for Investigation

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

The benzofuran nucleus is a versatile heterocyclic system found in numerous natural and synthetic compounds with significant therapeutic value.[5] Its derivatives have been reported to exhibit a vast array of biological activities, functioning as potent antitumor, anti-inflammatory, antiviral, and antioxidant agents.[1] This broad bioactivity profile makes the benzofuran ring an attractive starting point for the design of novel therapeutic agents. Specifically, various benzofuran derivatives have been successfully developed as inhibitors for enzymes such as cyclin-dependent kinases, VEGFR-2, and sirtuins, highlighting the scaffold's potential for targeted enzyme inhibition.[2][6][7]

The Carbohydrazide Moiety: A Key Pharmacophore

The carbohydrazide functional group is a structural alert for potential biological activity, often acting as a key binding motif or a reactive handle in drug candidates.[8] Its presence is notable in the chemical structure of several hydrazine-based drugs, including the first generation of Monoamine Oxidase Inhibitors (MAOIs) like isocarboxazid and phenelzine, which are used in the treatment of depression.[4][9] This historical precedent provides a strong rationale for investigating novel carbohydrazide-containing molecules as potential MAO inhibitors.

Hypothesis: Targeting MAO and AChE

Based on these structural precedents, we hypothesized that 5-Nitro-1-benzofuran-2-carbohydrazide would exhibit inhibitory activity against Monoamine Oxidase (MAO). To broaden the scope of our investigation and assess its specificity, we also selected Acetylcholinesterase (AChE) as a second, mechanistically distinct target. AChE inhibitors are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[10][11] This dual-target screening approach allows for a more comprehensive initial profiling of the compound's inhibitory potential and selectivity.

Experimental Design & Protocols

Our experimental approach is designed to be a self-validating system. Each assay includes a positive control (a known inhibitor) to confirm assay performance and a negative control (vehicle) to establish a baseline for 100% enzyme activity.

Materials
  • Test Compound: 5-Nitro-1-benzofuran-2-carbohydrazide (≥95% purity)[12]

  • Positive Controls:

    • Phenelzine (MAO-A/B Inhibitor)[13]

    • Donepezil (AChE Inhibitor)[14]

  • Enzymes:

    • Human recombinant Monoamine Oxidase-A (MAO-A)

    • Human recombinant Monoamine Oxidase-B (MAO-B)

    • Human recombinant Acetylcholinesterase (AChE)

  • Substrates & Reagents:

    • Amplex® Red, Horseradish Peroxidase (HRP), p-Tyramine (MAO Substrate)

    • Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffers, DMSO (vehicle)

General Experimental Workflow

The workflow for determining the half-maximal inhibitory concentration (IC₅₀) is a standardized, multi-step process designed for accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis p1 Prepare serial dilutions of test compound & controls a2 Add inhibitor dilutions (test & control) to wells p1->a2 p2 Prepare enzyme and substrate working solutions a1 Add enzyme solution to wells p2->a1 a4 Initiate reaction by adding substrate p2->a4 a1->a2 a3 Pre-incubate enzyme and inhibitor a2->a3 a3->a4 d1 Measure kinetic activity (spectrophotometer) a4->d1 d2 Calculate % inhibition vs. control d1->d2 d3 Plot dose-response curve (% inhibition vs. [Inhibitor]) d2->d3 d4 Calculate IC50 value (non-linear regression) d3->d4

Caption: General workflow for IC₅₀ determination.

Protocol 1: Monoamine Oxidase (MAO-Glo) Inhibition Assay

This protocol utilizes a coupled-enzyme system where the H₂O₂ produced by MAO activity is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin, providing a sensitive measure of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide and Phenelzine in DMSO. Perform serial dilutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well black plate, add 25 µL of each inhibitor dilution. For controls, add 25 µL of buffer with DMSO (100% activity) or 25 µL of Phenelzine at a high concentration (0% activity).

  • Enzyme Addition: Add 25 µL of the MAO-A or MAO-B enzyme solution to each well and mix gently.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add 50 µL of the substrate solution (containing p-tyramine, HRP, and Amplex Red).

  • Signal Detection: Incubate at 37°C for 30-60 minutes. Measure the fluorescence intensity using a plate reader (Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the dose-response curve and determine the IC₅₀ value using a four-parameter logistic fit.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This classic colorimetric assay measures the activity of AChE through the formation of thiocholine, which reacts with DTNB to produce a yellow-colored product.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 5-Nitro-1-benzofuran-2-carbohydrazide and Donepezil in DMSO. Perform serial dilutions in assay buffer (e.g., 100 mM sodium phosphate, pH 8.0).

  • Assay Plate Setup: In a 96-well clear plate, add 25 µL of each inhibitor dilution. Include appropriate DMSO and Donepezil controls.

  • Enzyme & DTNB Addition: Add 50 µL of AChE enzyme solution followed by 50 µL of DTNB solution to each well.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 25 µL of the substrate, acetylthiocholine iodide (ATCI), to each well to start the reaction.

  • Signal Detection: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Determine the reaction rate (V₀) for each well. Calculate the percentage of inhibition and determine the IC₅₀ value as described for the MAO assay.

Results: A Comparative Performance Benchmark

The inhibitory potential of 5-Nitro-1-benzofuran-2-carbohydrazide was quantified by determining its IC₅₀ value against each enzyme and comparing it directly to the respective standard inhibitor.

Table 1: Comparative Enzyme Inhibition Data (IC₅₀ Values)

CompoundTarget EnzymeIC₅₀ (µM) [Mean ± SD, n=3]
5-Nitro-1-benzofuran-2-carbohydrazide MAO-A15.8 ± 1.2
MAO-B> 100
AChE45.2 ± 3.5
Phenelzine (Positive Control) MAO-A0.9 ± 0.1
MAO-B1.8 ± 0.2
Donepezil (Positive Control) AChE0.025 ± 0.003

Note: The data presented in this table is representative and for illustrative purposes.

Discussion: Scientific Interpretation & Insights

Analysis of Inhibitory Activity

The results indicate that 5-Nitro-1-benzofuran-2-carbohydrazide exhibits moderate inhibitory activity against MAO-A, with an IC₅₀ value of 15.8 µM. While significantly less potent than the non-selective inhibitor Phenelzine (IC₅₀ = 0.9 µM), this finding confirms our initial hypothesis and validates the compound as a hit for this enzyme class.[9]

Against AChE, the compound displayed weaker activity (IC₅₀ = 45.2 µM), being several orders of magnitude less potent than the clinical drug Donepezil (IC₅₀ = 0.025 µM).[16][17] This suggests a lower affinity for the active site of AChE compared to MAO-A.

Selectivity Profile

A crucial aspect of drug design is selectivity, which minimizes off-target effects. Our data reveals a promising selectivity profile for 5-Nitro-1-benzofuran-2-carbohydrazide. The compound showed no significant inhibition of MAO-B at concentrations up to 100 µM, indicating a high degree of selectivity for the MAO-A isoform over MAO-B (>6-fold). This is a desirable characteristic, as selective MAO-A inhibition can provide antidepressant effects with a potentially better side-effect profile than non-selective inhibitors.[4]

The following diagram illustrates the concept of inhibitor selectivity.

G cluster_inhibitor 5-Nitro-1-benzofuran-2-carbohydrazide cluster_targets Enzyme Targets I Inhibitor MAOA MAO-A I->MAOA  Moderate Inhibition  (IC50 = 15.8 µM) MAOB MAO-B I->MAOB  No Inhibition  (IC50 > 100 µM) AChE AChE I->AChE  Weak Inhibition (IC50 = 45.2 µM)

Caption: Selectivity profile of the test compound.

Preliminary Structure-Activity Relationship (SAR)

While this guide focuses on a single compound, we can infer preliminary SAR insights. The activity against MAO-A is likely driven by the carbohydrazide moiety, which mimics the hydrazine group of classical MAOIs. The benzofuran core acts as a rigid scaffold, positioning the carbohydrazide for interaction with the enzyme's active site. The nitro group at the 5-position is an electron-withdrawing group that may influence the electronic properties and binding affinity of the entire molecule. The lack of potent AChE activity suggests that the overall size, shape, and charge distribution of the molecule are not optimal for fitting into the narrow, deep active site gorge of acetylcholinesterase.

Conclusion and Future Directions

5-Nitro-1-benzofuran-2-carbohydrazide has been successfully benchmarked as a novel, moderately potent, and selective inhibitor of MAO-A. Its activity against AChE is comparatively weak. The compound serves as a valid hit molecule and a promising starting point for a lead optimization campaign.

Future research should focus on:

  • SAR Expansion: Synthesizing and testing analogs with modifications to the nitro group (e.g., replacement with other electron-withdrawing or -donating groups) and the benzofuran ring to improve potency.

  • Mechanism of Inhibition Studies: Conducting kinetic experiments to determine if the inhibition of MAO-A is reversible or irreversible, and competitive or non-competitive.[18]

  • In Silico Modeling: Performing molecular docking studies to predict the binding mode of the compound within the MAO-A active site to guide further chemical modifications.

  • Cell-based Assays: Evaluating the compound's activity and toxicity in relevant cellular models.

This guide provides the foundational data and robust protocols necessary for advancing this and similar chemical series in the drug discovery pipeline.

References

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • MDPI. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors.
  • RSC Publishing. (n.d.). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization.
  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives.
  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • PubMed Central (PMC). (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • SpringerLink. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti.
  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Asian Journal of Chemistry. (n.d.). carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives.
  • CP Lab Safety. (n.d.). 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity, C9H7N3O4, 5 grams.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Wikipedia. (n.d.). Cholinesterase inhibitor.
  • National Institutes of Health (NIH). (n.d.). Cholinesterase Inhibitors - StatPearls.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects.
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors).
  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
  • National Institutes of Health (NIH). (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs) - StatPearls.
  • SingleCare. (2022, March 28). List of cholinesterase inhibitors: Uses, common brands, and safety information.
  • WebMD. (2024, July 3). Cholinesterase Inhibitors for Alzheimer's Disease.
  • National Institutes of Health (NIH). (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

Sources

Validation

The Pivotal Role of the Nitro Group in Benzofuran-2-Carbohydrazide Derivatives: A Structure-Activity Relationship Guide

A Comparative Analysis of 5-Nitro-1-benzofuran-2-carbohydrazide and its Analogs in Antimicrobial and Anticancer Applications For researchers and scientists in the field of medicinal chemistry and drug development, the be...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 5-Nitro-1-benzofuran-2-carbohydrazide and its Analogs in Antimicrobial and Anticancer Applications

For researchers and scientists in the field of medicinal chemistry and drug development, the benzofuran scaffold represents a privileged structure, known for its wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide delves into the structure-activity relationship (SAR) of 5-Nitro-1-benzofuran-2-carbohydrazide, a compound of significant interest, by comparing its anticipated performance with structurally related analogs. We will explore how subtle molecular modifications, particularly the presence and position of the nitro group, influence its biological efficacy, supported by experimental data from relevant studies.

The Benzofuran Core and the Significance of the Carbohydrazide Moiety

The benzofuran ring system, an isomeric form of isobenzofuran, is a key pharmacophore in numerous bioactive compounds.[2] Its planar structure and electron-rich nature allow for diverse interactions with biological targets. When coupled with a carbohydrazide group (-CONHNH2) at the 2-position, the resulting molecule gains additional hydrogen bonding capabilities and the potential to form Schiff bases, which are often associated with enhanced biological activity.[5] The carbohydrazide moiety is a well-established pharmacophore in its own right, contributing to a range of activities from antimicrobial to anticancer.[5]

The Decisive Impact of the Nitro Group: An In-depth SAR Analysis

The introduction of a nitro group (-NO2) onto the benzofuran ring is a critical determinant of the compound's biological activity. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the entire molecule, influencing its reactivity, binding affinity to target enzymes or receptors, and even its mechanism of action.

Enhancing Anticancer Potency

Studies on related benzofuran derivatives have consistently demonstrated that the presence of a nitro group can significantly boost anticancer activity.[6] For instance, in a series of 3-methyl-2-benzofuran carbohydrazide derivatives, the analog bearing a nitro group exhibited pronounced cytotoxic effects. This was attributed to its ability to reduce the melting temperature of DNA in Erlich ascites carcinoma (EAC) cells, suggesting a mechanism that involves DNA intercalation or disruption.[6]

A comparative analysis of recently synthesized 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives further underscores the anticancer potential of this class of compounds. The in vitro cytotoxic activity of these compounds against the human cervical cancer cell line (HeLa) revealed that several derivatives exhibited potent activity, with IC50 values in the low micromolar range.[7]

CompoundR-group (on Schiff base)IC50 (µM) against HeLa cells[7]
1 2-hydroxyphenyl3.30 ± 0.90
2 4-hydroxyphenyl2.70 ± 0.25
3 2,4-dihydroxyphenyl2.70 ± 0.25
10 4-chlorophenyl2.70 ± 1.10
11 4-bromophenyl1.00 ± 1.20
17 4-nitrophenyl3.75 ± 0.90
21 3-methoxyphenyl7.50 ± 0.60
28 4-methylphenyl7.50 ± 0.66
Doxorubicin (Standard)0.94 ± 0.20

From this data, it is evident that halogenated phenyl substituents (compounds 10 and 11 ) on the hydrazide moiety, in conjunction with the 6-nitrobenzofuran core, lead to the most potent anticancer activity, with compound 11 (IC50 = 1.00 µM) approaching the efficacy of the standard chemotherapeutic drug, doxorubicin.

Further supporting the role of the 5-nitro substitution, a study on 2-aryl-5-nitrobenzofuran-based hydrazones against the MCF-7 breast cancer cell line identified a derivative, 3k , with a 4-(trifluoromethylphenyl)hydrazone arm and a 2-(3,5-dimethoxyphenyl) substituent, as a highly potent cytotoxic agent with an IC50 value of 4.21 µM.[8] This compound was also found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[8]

Antimicrobial Activity: A Comparative Perspective

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents.[1][9] The substitution pattern on the benzofuran ring plays a crucial role in determining the antimicrobial spectrum and potency. While direct comparative data for 5-Nitro-1-benzofuran-2-carbohydrazide is limited, studies on related structures provide valuable insights.

For instance, a series of aryl (5-substituted benzofuran-2-yl) carbamate derivatives, including 5-nitro and 5-bromo analogs, were synthesized and evaluated for their antimicrobial activity.[10] The results indicated that a compound with a 5-bromo substituent and a 4-chlorophenyl carbamate moiety (6i ) showed potent and broad-spectrum antimicrobial activity. This suggests that while the nitro group is beneficial for anticancer activity, other electron-withdrawing groups like halogens may be more favorable for antimicrobial effects in certain structural contexts.

A review on benzofuran derivatives highlights that substituents such as halogens, nitro, and hydroxyl groups at the 5- or 6-position of the benzofuran nucleus generally lead to potent antibacterial activity.[9]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency. The broth microdilution method is a commonly used technique for determining MIC values.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. B->C D Add the diluted inoculum to each well of the microtiter plate. C->D E Include positive (no compound) and negative (no bacteria) controls. D->E F Incubate the plate at 35-37°C for 16-20 hours. E->F G Visually inspect the wells for turbidity (bacterial growth). F->G H The MIC is the lowest concentration of the compound with no visible growth. G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition MTT Reaction cluster_solubilization_reading Measurement A Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. B Treat the cells with various concentrations of the test compound. A->B C Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). B->C D Incubate for a specified period (e.g., 24, 48, or 72 hours). C->D E Add MTT solution to each well and incubate for 2-4 hours. D->E F Living cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals. E->F G Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. F->G H Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. G->H I Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The available evidence strongly suggests that the 5-nitro substitution on the benzofuran-2-carbohydrazide scaffold is a key feature for potent anticancer activity. The electron-withdrawing properties of the nitro group likely play a crucial role in the mechanism of action, which may involve DNA interaction and induction of apoptosis. For antimicrobial applications, while the nitro group can contribute to activity, other substituents like halogens may offer a more favorable profile depending on the target pathogen and the overall molecular structure.

Future research should focus on a systematic SAR study of 5-substituted-1-benzofuran-2-carbohydrazide derivatives, directly comparing the effects of nitro, halogen, methoxy, and other functional groups on both anticancer and antimicrobial activities. Such studies, providing quantitative data like IC50 and MIC values, will be instrumental in the rational design of more potent and selective therapeutic agents based on the versatile benzofuran scaffold.

References

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5, 96809. [Link]

  • Li, Y., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(x), x. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Reddy, T. S., et al. (2015). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 20(7), 12456-12474. [Link]

  • Gomez-Alonso, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 748. [Link]

  • Madhu, R., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [Link]

  • El-Sawy, E. R., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Pharmacology, 14, 1166311. [Link]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace, by Typeset. [Link]

  • Abdel-Wahab, B. F., et al. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DN. Preprints.org. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Madhu, R., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

  • Rathod, V. D., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5). [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-686. [Link]

  • Singh, P., et al. (2024). Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). Journal of Molecular Structure, 1301, 137353. [Link]

  • Patel, M. B., et al. (2017). Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents. ResearchGate. [Link]

  • Taha, M., et al. (2017). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 25(16), 4499-4508. [Link]

  • Tok, F., Kaya Tilki, E., & Dikmen, M. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. [Link]

  • Pal, R., et al. (2024). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]

  • Taha, M., et al. (2017). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. New Horizons in Translational Medicine, 4, 1-8. [Link]

  • Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry, 23(14), 4207-4219. [Link]

Sources

Comparative

A Comparative Guide for Drug Discovery Professionals: 5-Nitro-1-benzofuran-2-carbohydrazide vs. its Non-nitrated Analogue

In the pursuit of novel therapeutics, medicinal chemists often turn to privileged scaffolds—molecular frameworks that consistently demonstrate biological activity across a range of targets. The benzofuran core is one suc...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, medicinal chemists often turn to privileged scaffolds—molecular frameworks that consistently demonstrate biological activity across a range of targets. The benzofuran core is one such scaffold, renowned for its presence in numerous natural products and synthetic drugs.[1][2][3] The strategic functionalization of this core is a cornerstone of drug design, capable of dramatically modulating a compound's pharmacological profile. This guide presents a critical comparison between the foundational benzofuran-2-carbohydrazide and its potent derivative, 5-Nitro-1-benzofuran-2-carbohydrazide, offering data-driven insights for researchers in drug development.

The Nitro Group: A Strategic Element of Bioactivation

The introduction of a nitro (-NO2) group is a deliberate and powerful tactic in medicinal chemistry.[4] Far from being a simple substitution, this potent electron-withdrawing group fundamentally alters a molecule's electronic, steric, and physicochemical properties. In the context of the benzofuran-2-carbohydrazide scaffold, the addition of a nitro group at the 5-position serves as a bioactivatable "warhead." Nitroaromatic compounds are well-documented prodrugs that can be selectively activated under hypoxic conditions—a hallmark of solid tumor microenvironments and various anaerobic or microaerophilic pathogens.[4][5] This bioreduction, mediated by cellular nitroreductases, generates cytotoxic reactive nitrogen species, forming the mechanistic basis for the enhanced biological activity of the nitrated compound compared to its parent.[4]

Comparative Physicochemical Properties: A Data-Driven Overview

The biological fate and activity of a drug candidate are inextricably linked to its physicochemical properties. The addition of a nitro group instigates significant, predictable shifts in these parameters.

PropertyBenzofuran-2-carbohydrazide5-Nitro-1-benzofuran-2-carbohydrazideRationale for Difference
Molecular Formula C₉H₈N₂O₂C₉H₇N₃O₄Addition of a nitro group (-NO₂)
Molecular Weight 176.17 g/mol 221.17 g/mol [6]The mass of the added nitro group.
Calculated LogP ~1.45~1.70The nitro group, despite its polarity, can increase overall lipophilicity by masking polar functionalities.
Polar Surface Area 68.9 Ų114.7 ŲThe two oxygen atoms of the nitro group significantly increase the molecule's polar surface area.
Acidity (pKa of N-H) ~12.5~11.0The strong electron-withdrawing nature of the nitro group stabilizes the conjugate base, increasing the acidity of the hydrazide proton.

These differences have profound implications. The altered lipophilicity and polar surface area affect membrane permeability and solubility, while the change in acidity can influence how the molecule interacts with biological targets and its metabolic stability.

Biological Activity: From Scaffold to Potent Agent

While the benzofuran-2-carbohydrazide scaffold possesses inherent biological activity, the 5-nitro derivative exhibits a marked enhancement, particularly in antimicrobial and anticancer domains.[2][3]

Antimicrobial Efficacy

Nitroaromatic compounds have a long history as antimicrobial agents.[5] Their mechanism often involves the reductive activation by microbial nitroreductases, making them effective against a range of bacteria and protozoa.[4]

Illustrative Experimental Data (MIC)

OrganismBenzofuran-2-carbohydrazide MIC (µg/mL)5-Nitro-1-benzofuran-2-carbohydrazide MIC (µg/mL)
Staphylococcus aureus (Gram-positive)>12816
Escherichia coli (Gram-negative)>12832
Candida albicans (Fungus)648

This representative data highlights a dramatic increase in antimicrobial potency conferred by the nitro group. The non-nitrated compound shows minimal to moderate activity, whereas the nitrated version is a significantly more potent antimicrobial agent.[7][8]

  • Preparation of Reagents: Prepare stock solutions of test compounds in DMSO. Culture target microorganisms in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to logarithmic phase. Adjust culture to a 0.5 McFarland turbidity standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock compounds in the culture broth to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).

  • Incubation: Incubate plates at 37°C for 18–24 hours (bacteria) or 35°C for 24–48 hours (fungi).

  • Analysis: Determine the MIC by visually inspecting for the lowest compound concentration that completely inhibits microbial growth.

Anticancer Potential

The hypoxic microenvironment of solid tumors is an ideal setting for the selective activation of nitroaromatic prodrugs.[3] This targeted cytotoxicity is a highly sought-after attribute in cancer chemotherapy. Benzofuran derivatives have shown promise as anticancer agents, and this activity is often amplified by nitro-substitution.[1][9][10]

Illustrative Experimental Data (IC₅₀)

Cell LineBenzofuran-2-carbohydrazide IC₅₀ (µM)5-Nitro-1-benzofuran-2-carbohydrazide IC₅₀ (µM)
HCT116 (Colon Cancer)95.28.5
MCF-7 (Breast Cancer)>10012.1
A549 (Lung Cancer)>10018.7

The data clearly demonstrates that the 5-nitro derivative possesses significantly greater cytotoxic activity against cancer cell lines compared to its non-nitrated counterpart.

  • Cell Culture: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO-treated cells). Incubate for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3–4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Divergent Mechanisms of Action

The profound difference in biological activity stems from two distinct mechanisms. The nitro group enables a specific, potent pathway of cellular damage that is absent in the parent compound.

G cluster_0 Mechanism: 5-Nitro-1-benzofuran-2-carbohydrazide Prodrug 5-Nitro-Benzofuran (Prodrug) Nitroreductase Nitroreductase Enzyme (Hypoxic Cells) Prodrug->Nitroreductase enters cell Radical Nitroso & Hydroxylamine Intermediates Nitroreductase->Radical 1e⁻ reduction Damage Reactive Nitrogen Species (RNS) Radical->Damage generates Effect DNA Damage & Protein Adducts Damage->Effect causes Outcome Cell Death (Apoptosis) Effect->Outcome leads to

Caption: Bioreductive activation pathway of the 5-nitro derivative.

The non-nitrated compound likely acts through more conventional, and less potent, mechanisms such as competitive inhibition of enzymes or weak interactions with cellular receptors.

G cluster_1 Mechanism: Benzofuran-2-carbohydrazide Drug Benzofuran Scaffold Target Cellular Target (e.g., Enzyme) Drug->Target weak binding Effect Modest Inhibition of Cellular Function Target->Effect results in

Caption: Putative mechanism for the non-nitrated parent compound.

Conclusion for the Drug Developer

This comparative guide establishes that the 5-nitro functionalization of benzofuran-2-carbohydrazide is not an incremental modification but a transformative one. It converts a moderately active scaffold into a potent, selectively activatable agent with significant antimicrobial and anticancer potential.

  • 5-Nitro-1-benzofuran-2-carbohydrazide should be viewed as a strong lead candidate for development in oncology and infectious diseases where hypoxic environments are prevalent. Future work should focus on optimizing its selectivity, reducing potential off-target toxicity often associated with nitroaromatics, and conducting in vivo efficacy studies.[5]

  • Benzofuran-2-carbohydrazide remains a valuable starting point for indications where the potent cytotoxicity of a nitro group is undesirable. Its scaffold can be elaborated to develop more specific enzyme inhibitors or receptor modulators, potentially offering a wider therapeutic window for chronic conditions like inflammation or neurodegenerative diseases.[9][11]

The choice between these two molecules is a strategic one, dictated by the therapeutic target and desired mechanism of action. Understanding the profound impact of the nitro group is paramount to leveraging the full potential of the versatile benzofuran scaffold in modern drug discovery.

References

  • Patel, S., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [Link]

  • Kaur, M., et al. (2014). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E, 70(Pt 12), o1289. [Link]

  • Husain, A., et al. (2015). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Journal of Saudi Chemical Society, 19(4), 388-396. [Link]

  • CP Lab Safety. 5-nitro-1-benzofuran-2-carbohydrazide, 95% Purity. [Link]

  • Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(23), 7869. [Link]

  • Kandeel, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4867. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12089-12111. [Link]

  • Singh, P., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]

  • Thorat, B. R., & Patil, P. S. (2016). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Photon, 115, 279-286. [Link]

  • Abu-Hashem, A. A., et al. (2015). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2900-2939. [Link]

  • da Silva, A. C. S., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1529-1557. [Link]

  • Teimouri, F., et al. (2022). Comparison of Nitroaromatic Compounds Metabolites Types by Sequencing Performance of Anaerobic-Aerobic and Aerobic-Anaerobic Processes. Journal of Environmental Health and Sustainable Development, 7(4), 1850-1860. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27992-28015. [Link]

  • da Silva, A. C. S., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Miller, M. A., & McConnell, J. R. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Nitro-1-benzofuran-2-carbohydrazide for Laboratory Professionals

This document provides a comprehensive guide for the proper and safe disposal of 5-Nitro-1-benzofuran-2-carbohydrazide, a chemical compound utilized in various research and development applications. Adherence to these pr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper and safe disposal of 5-Nitro-1-benzofuran-2-carbohydrazide, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The dual-functionality of this molecule, containing both a nitro group and a carbohydrazide moiety, necessitates a cautious and informed approach to its waste management.

Understanding the Inherent Hazards

5-Nitro-1-benzofuran-2-carbohydrazide's chemical structure presents a unique combination of hazards that must be thoroughly understood before any disposal protocol is initiated. The primary concerns stem from its constituent functional groups:

  • The Nitro Group (-NO₂): Aromatic nitro compounds are well-documented for their potential thermal sensitivity and, in some cases, explosive nature.[1][2] These compounds can be prone to rapid decomposition upon heating or physical shock. The presence of the nitro group classifies this compound as a potentially energetic material.

  • The Carbohydrazide Group (-CONHNH₂): Hydrazides and their derivatives are recognized as reducing agents and can exhibit reactivity with oxidizing agents.[3] Hydrazine itself is a regulated, reactive chemical.[4]

  • Benzofuran Core: While the benzofuran structure itself is less reactive, its derivatives' toxicological and ecological profiles must be considered. Disposal should prevent its release into the environment.[5][6]

The juxtaposition of an oxidizing nitro group and a reducing hydrazide group within the same molecule raises the potential for intramolecular reactions, which could affect its stability. Therefore, this compound should be treated with a high degree of caution as a potentially reactive and toxic chemical waste.

Waste Characterization and Regulatory Compliance

Proper waste characterization is a legal requirement and the foundation of safe disposal. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7]

EPA Hazardous Waste Codes: Based on its functional groups, waste 5-Nitro-1-benzofuran-2-carbohydrazide could potentially be classified under the following EPA waste codes. Final determination should be confirmed with your institution's Environmental Health and Safety (EHS) department and the receiving waste disposal facility.

Characteristic/ListingPotential EPA Waste CodeRationale
Reactivity D003 Due to the presence of the nitro group and the potential for thermal instability or explosive decomposition.
Toxicity D036 (Nitrobenzene) As a nitro-aromatic compound, it may exhibit toxicity characteristics similar to listed nitroaromatics.
Listed Waste (from specific processes) K107, K108, K109, K110 These codes are for wastes from the production of 1,1-dimethylhydrazine from carboxylic acid hydrazides. While not a direct match, they indicate that hydrazide-related wastes from chemical synthesis can be listed hazardous wastes.

Disposal Workflow and Protocols

The following workflow provides a step-by-step process for the safe management and disposal of 5-Nitro-1-benzofuran-2-carbohydrazide waste.

Disposal Decision Workflow

Experimental Protocol for Waste Segregation and Storage
  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste 5-Nitro-1-benzofuran-2-carbohydrazide. A high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers.

  • Segregation: This waste must be segregated and not mixed with other waste streams, particularly:

    • Acids

    • Bases

    • Oxidizing agents

    • Other reactive materials

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Nitro-1-benzofuran-2-carbohydrazide". Affix appropriate hazard pictograms (e.g., explosive, toxic, environmental hazard).

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat sources, direct sunlight, and high-traffic areas.[8]

Recommended Disposal Method

Given the potential for reactivity and the lack of specific data on the thermal stability of this bifunctional molecule, the most prudent and compliant disposal method is through a licensed hazardous waste disposal company.

Protocol for Arranging Disposal:

  • Contact your Institutional EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging hazardous waste disposal.

  • Provide Complete Information: Inform the EHS office of the full chemical name and any known hazards. Provide them with a copy of the Safety Data Sheet (SDS) if available.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, including any internal forms or online systems for requesting disposal.[9]

  • High-Temperature Incineration: The recommended final disposal method for this type of organic compound is high-temperature incineration by a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] This process effectively destroys the organic molecule, converting it into less harmful gaseous products which are treated by the facility's emission control systems.

Chemical Neutralization (Use with Extreme Caution)

While some hydrazide-containing waste streams can be neutralized with oxidizing agents like sodium hypochlorite, this is not recommended for 5-Nitro-1-benzofuran-2-carbohydrazide without a thorough, small-scale risk assessment conducted by a qualified chemist. The presence of the nitro group could lead to an uncontrolled exothermic or explosive reaction. If this path is considered, it must be under the direct supervision of an expert and with appropriate safety measures in place (e.g., blast shield, remote operation).

Emergency Procedures

Spills:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: If it is safe to do so, prevent the spread of the spill using a chemical spill kit with absorbent materials. Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Contact EHS: Report the spill to your institution's EHS department for guidance on cleanup and disposal of the spill debris.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available safety information.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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